molecular formula C15H18N6O5 B12096494 N6-Furfuryl-2-aMinoadenosine

N6-Furfuryl-2-aMinoadenosine

Cat. No.: B12096494
M. Wt: 362.34 g/mol
InChI Key: DTOXHQUCHLAJFD-UHFFFAOYSA-N
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Description

N6-Furfuryl-2-aMinoadenosine is a useful research compound. Its molecular formula is C15H18N6O5 and its molecular weight is 362.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N6O5

Molecular Weight

362.34 g/mol

IUPAC Name

2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)

InChI Key

DTOXHQUCHLAJFD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, also known as Kinetin (B1673648) Riboside, is a synthetic purine (B94841) nucleoside analog that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This document provides an in-depth technical overview of its discovery, synthesis, and biological activity, with a focus on its mechanism of action as an antitumor agent.

The discovery of this compound is intrinsically linked to the discovery of kinetin (N6-furfuryladenine) in 1955 by Miller and his colleagues from autoclaved herring sperm DNA. Kinetin, a potent cytokinin, was later found to have a riboside derivative, this compound, which was identified in natural sources such as coconut water. While kinetin itself has been studied for its anti-aging properties, its riboside has demonstrated significant potential as a pro-apoptotic agent in cancer cells.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through the reaction of a 2-amino-6-halopurine riboside with furfurylamine (B118560). The most prevalent starting material for this synthesis is 2-amino-6-chloropurine-9-riboside.

Synthesis of the Precursor: 2-Amino-6-chloropurine (B14584)

Several methods have been reported for the synthesis of the key intermediate, 2-amino-6-chloropurine. A common and efficient one-step method involves the chlorination of guanine (B1146940) using phosphorus oxychloride in the presence of a phase transfer catalyst, such as a tetraalkylammonium chloride, in a solvent like acetonitrile[1]. Alternative routes start from 2,4,5-triamino-6-hydroxypyrimidine, which is chlorinated and then cyclized to form the purine ring system. Other reported methods include the use of Vilsmeier reagent or starting from 2,9-diacetylguanine[2][3].

Final Synthesis Step: this compound

The final step in the synthesis of this compound involves the nucleophilic substitution of the chlorine atom at the C6 position of 2-amino-6-chloropurine riboside with furfurylamine.

Experimental Protocols

Synthesis of 2-Amino-6-chloropurine from Guanine

Materials:

  • Guanine

  • Phosphorus oxychloride (POCl3)

  • Tetraethylamine chloride

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of guanine in anhydrous acetonitrile, add tetraethylamine chloride.

  • Slowly add phosphorus oxychloride to the mixture at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 2-amino-6-chloropurine by recrystallization or column chromatography.

Synthesis of this compound from 2-Amino-6-chloropurine riboside

Materials:

Procedure:

  • Dissolve 2-amino-6-chloropurine riboside in anhydrous ethanol.

  • Add furfurylamine and triethylamine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

  • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Biological Activity and Mechanism of Action

This compound has demonstrated potent antitumor activity against a range of cancer cell lines, including those of leukemia, melanoma, and pancreatic cancer. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.

Pro-apoptotic Effects

The pro-apoptotic activity of this compound is mediated through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis, ultimately leading to cell death[3][4].

Quantitative Biological Data
CompoundCell LineIC50 (µM)
This compound Leukemia (e.g., Jurkat) Data not available
Melanoma (e.g., A375) Data not available
Pancreatic Cancer (e.g., PANC-1) Data not available

Signaling Pathway Diagrams

Apoptosis_Pathway N6FA This compound Bcl2 Bcl-2 N6FA->Bcl2 Inhibits Bax Bax N6FA->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.
Activation of PINK1 Kinase

In addition to its role in apoptosis, this compound has been identified as an activator of PTEN-induced putative kinase 1 (PINK1)[5][6][7]. PINK1 is a mitochondrial serine/threonine kinase that plays a crucial role in mitochondrial quality control through a process called mitophagy. Loss-of-function mutations in PINK1 are associated with early-onset Parkinson's disease. This compound activates PINK1 independent of mitochondrial depolarization[5][7]. Activated PINK1 then phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, initiating the clearance of damaged mitochondria. This dual activity of inducing apoptosis in cancer cells and promoting mitochondrial health suggests a complex and potentially beneficial pharmacological profile for this compound.

PINK1_Pathway cluster_mito Mitochondrial Membrane N6FA This compound PINK1 PINK1 N6FA->PINK1 Activates Ubiquitin Ubiquitin PINK1->Ubiquitin Phosphorylates Parkin Parkin PINK1->Parkin Phosphorylates DamagedMito Damaged Mitochondria Parkin->DamagedMito Ubiquitinates Mitophagy Mitophagy DamagedMito->Mitophagy

Caption: PINK1-mediated mitophagy pathway activated by this compound.

Conclusion

This compound is a promising synthetic nucleoside analog with significant antitumor properties. Its synthesis is achievable through established chemical routes, and its mechanism of action involves the induction of apoptosis via the intrinsic mitochondrial pathway and the activation of the mitochondrial quality control kinase PINK1. Further research is warranted to fully elucidate its therapeutic potential, including the determination of its efficacy in various cancer models and the exploration of its role in neuroprotective pathways. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on the advancement of novel anticancer agents.

References

The Mechanism of Action of N6-Furfuryl-2-aminoadenosine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed experimental studies elucidating the specific mechanism of action of N6-Furfuryl-2-aminoadenosine are not extensively available in the public scientific literature. It is categorized as a purine (B94841) nucleoside analogue with proposed antitumor activity.[1][2] The suggested mechanisms for purine nucleoside analogs broadly involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Given the limited specific data, this guide will focus on the well-researched, structurally similar compound, N6-furfuryladenosine (Kinetin Riboside) , as a potential mechanistic model. It is crucial for researchers to consider that while the general principles may be similar, the addition of a 2-amino group in this compound could alter its cellular targets, metabolic activation, and overall biological activity.

Overview of N6-Furfuryladenosine: A Mechanistic Analogue

N6-furfuryladenosine (also known as kinetin (B1673648) riboside) is a synthetic cytokinin and a purine derivative that has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines. Its mechanism is multifaceted, initiating with intracellular metabolic activation and culminating in cellular energy depletion, genotoxic stress, and the activation of stress-response pathways.

Intracellular Activation and Metabolic Consequences

The biological activity of N6-furfuryladenosine is contingent upon its intracellular conversion to a nucleotide form. This bioactivation is a critical first step in its mechanism of action.

Phosphorylation by Adenosine (B11128) Kinase

Upon cellular uptake, N6-furfuryladenosine is phosphorylated by adenosine kinase to N6-furfuryladenosine monophosphate, which is subsequently converted to the triphosphate form, N6-furfuryladenosine triphosphate (KTP). The inhibition of adenosine kinase, either pharmacologically or through siRNA, has been shown to suppress the cytotoxic effects of N6-furfuryladenosine, underscoring the necessity of this metabolic conversion.

Induction of Rapid ATP Depletion

A primary and rapid consequence of N6-furfuryladenosine exposure is a significant depletion of intracellular ATP levels. This energy crisis is a key contributor to the compound's cytotoxic effects.

Cellular Targets and Signaling Pathways

The triphosphate metabolite, KTP, is believed to be the primary effector molecule, likely acting as a competitive inhibitor of ATP for various ATP-dependent enzymes, particularly protein kinases.

Kinase Inhibition Profile

Chemoproteomic studies have identified numerous kinases that can bind to KTP. Among approximately 300 quantified kinases, 27 have been identified as potential targets for KTP. Notably, GSK3α and GSK3β are among the kinases that exhibit binding affinity for KTP.

Genotoxic Stress and Upregulation of CDKN1A (p21)

Exposure to N6-furfuryladenosine induces genotoxic stress, as evidenced by alkaline comet assays. This DNA damage triggers a cellular stress response, characterized by the rapid upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. The upregulation of p21 is a hallmark of cell cycle arrest in response to DNA damage.

Mitochondrial Dynamics and PINK1 Kinase Activation

Recent studies have implicated N6-furfuryladenosine in the regulation of mitochondrial dynamics. Kinetin, the nucleobase of N6-furfuryladenosine, is metabolized to KTP, which can act as an ATP neosubstrate to enhance the activity of PTEN-induced putative kinase 1 (PINK1). PINK1 is a key regulator of mitochondrial quality control, and its activation by KTP suggests a role for N6-furfuryladenosine in modulating mitochondrial function.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used in the investigation of N6-furfuryladenosine that would be applicable.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To assess cell viability, cells are seeded in 96-well plates, treated with varying concentrations of the compound, and incubated. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured to determine the percentage of viable cells.

  • Trypan Blue Exclusion Assay: To determine cell number and viability, cells are stained with trypan blue and counted using a hemocytometer. Viable cells exclude the dye, while non-viable cells are stained blue.

Analysis of Apoptosis
  • Annexin V/Propidium Iodide (PI) Staining: Apoptosis can be quantified by flow cytometry using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent dye that stains the DNA of necrotic cells).

  • Caspase Activity Assays: The activity of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric substrate assays.

DNA Synthesis Inhibition Assay
  • [3H]-Thymidine Incorporation Assay: Cells are treated with the compound and then pulsed with [3H]-thymidine. The amount of radiolabeled thymidine (B127349) incorporated into newly synthesized DNA is measured by scintillation counting to assess the rate of DNA synthesis.

Kinase Inhibition Assays
  • In Vitro Kinase Assay: The ability of the triphosphate form of the compound to inhibit specific kinases can be assessed by incubating the purified kinase with its substrate and ATP (or the triphosphate analogue) and measuring the phosphorylation of the substrate.

  • Chemoproteomic Profiling: This technique uses ATP-acyl phosphate (B84403) probes in competition with the triphosphate analogue to identify kinases that bind to the analogue in a cellular lysate.

Data Presentation

As no quantitative data for this compound is available, a comparative table for N6-furfuryladenosine is presented below as a reference.

ParameterCell LineValueReference
IC50 (Antiproliferative Activity) MiaPaCa-2 (Pancreatic Carcinoma)0.27 ± 0.09 µM

Visualizations

Proposed Mechanism of Action of N6-Furfuryladenosine

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6-Furfuryladenosine N6-Furfuryladenosine N6-Furfuryladenosine_in N6-Furfuryladenosine N6-Furfuryladenosine->N6-Furfuryladenosine_in Uptake KTP N6-Furfuryladenosine Triphosphate (KTP) N6-Furfuryladenosine_in->KTP Phosphorylation ATP_Depletion ATP Depletion KTP->ATP_Depletion Genotoxic_Stress Genotoxic Stress KTP->Genotoxic_Stress Kinase_Inhibition Kinase Inhibition (e.g., GSK3α/β) KTP->Kinase_Inhibition Mitochondrial_Modulation Mitochondrial Modulation (PINK1) KTP->Mitochondrial_Modulation Adenosine_Kinase Adenosine Kinase Adenosine_Kinase->KTP Apoptosis Apoptosis ATP_Depletion->Apoptosis p21_Upregulation CDKN1A (p21) Upregulation Genotoxic_Stress->p21_Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for N6-furfuryladenosine.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment Start Seed Cancer Cells Treatment Treat with this compound (Concentration Gradient) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay Trypan_Blue Trypan Blue Exclusion (Cell Viability) Incubation->Trypan_Blue Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Trypan_Blue->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for evaluating the cytotoxicity of a test compound.

Conclusion and Future Directions

While this compound is described as a purine nucleoside analogue with potential anticancer activity, there is a clear need for dedicated research to elucidate its precise mechanism of action. Future studies should focus on:

  • Metabolic Activation: Confirming the role of adenosine kinase and identifying the resulting nucleotide metabolites.

  • Target Identification: Utilizing chemoproteomic and other approaches to identify the specific cellular targets of the activated metabolites.

  • Signaling Pathway Analysis: Investigating the downstream signaling cascades affected by the compound, including pathways related to cell cycle control, apoptosis, and cellular stress responses.

  • Comparative Studies: Directly comparing the activity and mechanism of this compound with N6-furfuryladenosine to understand the contribution of the 2-amino group.

Such investigations will be crucial for the potential development of this compound as a therapeutic agent.

References

N6-Furfuryl-2-aminoadenosine: A Purine Nucleoside Analogue for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue with potential applications in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, mechanism of action, and therapeutic potential of novel nucleoside analogues. Due to the limited availability of direct experimental data for this compound, this guide heavily references the well-characterized analogue, N6-Furfuryladenosine (also known as Kinetin Riboside), and extrapolates the potential effects of the 2-amino substitution based on existing structure-activity relationship studies of related compounds.

Introduction

Purine nucleoside analogues are a cornerstone of chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis and induction of apoptosis.[1][2] this compound belongs to this class of compounds and is structurally related to the cytokinin N6-furfuryladenosine (Kinetin Riboside). Cytokinins and their nucleoside derivatives have demonstrated potential as anticancer agents.[3] The addition of an amino group at the 2-position of the purine ring is a common strategy in medicinal chemistry to modulate the biological activity and selectivity of adenosine (B11128) receptor ligands and other nucleoside analogues.

Chemical Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 2_amino_6_chloropurine_riboside 2-Amino-6-chloropurine riboside Reaction_Vessel Nucleophilic Substitution (e.g., in ethanol (B145695) with a base like triethylamine) 2_amino_6_chloropurine_riboside->Reaction_Vessel Furfurylamine Furfurylamine Furfurylamine->Reaction_Vessel Chromatography Column Chromatography Reaction_Vessel->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed synthesis of this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been empirically determined. However, based on studies of its close analogue, N6-furfuryladenosine, a multi-faceted mechanism targeting fundamental cellular processes in cancer cells can be proposed.[3]

Bioactivation and Cellular Uptake

It is hypothesized that this compound, like N6-furfuryladenosine, is a prodrug that requires intracellular phosphorylation by adenosine kinase to exert its cytotoxic effects.[3] The resulting nucleotide analogues can then interfere with key cellular pathways.

Core Anticancer Mechanisms

The primary proposed anticancer mechanisms include:

  • Inhibition of DNA Synthesis: The triphosphate form of the analogue can be incorporated into DNA, leading to chain termination and inhibition of DNA replication, a critical process for rapidly dividing cancer cells.[1][2]

  • Induction of Apoptosis: The compound is expected to trigger programmed cell death, a key mechanism for eliminating cancerous cells.[1][2]

  • ATP Depletion: N6-furfuryladenosine has been shown to cause a rapid and massive depletion of intracellular ATP levels in cancer cells, leading to an energy crisis and subsequent cell death.[3]

  • Genotoxic Stress: The analogue can induce DNA damage, activating cellular stress responses and cell cycle arrest.[3]

The following diagram illustrates the hypothesized signaling pathway leading to cancer cell death:

Signaling_Pathway N6F2A This compound ADK Adenosine Kinase N6F2A->ADK Bioactivation Genotoxicity Genotoxic Stress N6F2A->Genotoxicity ATP_Depletion ATP Depletion N6F2A->ATP_Depletion N6F2A_MP This compound Monophosphate ADK->N6F2A_MP N6F2A_TP This compound Triphosphate N6F2A_MP->N6F2A_TP DNA_Synthesis_Inhibition Inhibition of DNA Synthesis N6F2A_TP->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis p21_Upregulation p21 Upregulation Genotoxicity->p21_Upregulation ATP_Depletion->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of action.

Quantitative Data

Direct quantitative data for this compound is not available in the peer-reviewed literature. The following table summarizes the reported antiproliferative activity of the closely related compound, N6-furfuryladenosine (FAdo), in various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
N6-Furfuryladenosine (FAdo)MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[3]
N6-Furfuryladenosine (FAdo)A375MelanomaNot explicitly stated, but potent[3]
This compoundVarious-Not Available-

Table 1: Antiproliferative Activity of N6-Furfuryladenosine.

Potential Impact of the 2-Amino Group

Structure-activity relationship studies on other N6-substituted adenosine analogues suggest that the addition of a 2-amino group can have varied effects on biological activity. In some cases, 2-amino substitution has been shown to decrease the potency of N6-substituted adenosines at adenosine receptors. Therefore, it is plausible that this compound may exhibit a different pharmacological profile compared to N6-furfuryladenosine, potentially altering its affinity for adenosine receptors or its efficacy as an anticancer agent. Further experimental investigation is required to elucidate these differences.

Experimental Protocols

The following section details the methodologies for key experiments that would be crucial for the evaluation of this compound.

Experimental Workflow

A logical workflow for the preclinical evaluation of this compound is presented below.

Experimental_Workflow Synthesis Synthesis & Purification In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Antiproliferative_Assay Antiproliferative Assay (IC50) In_Vitro_Screening->Antiproliferative_Assay Mechanism_of_Action Mechanism of Action Studies Antiproliferative_Assay->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay Mechanism_of_Action->Apoptosis_Assay ATP_Depletion_Assay ATP Depletion Assay Mechanism_of_Action->ATP_Depletion_Assay Genotoxicity_Assay Genotoxicity Assay Mechanism_of_Action->Genotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis ADK_Assay Adenosine Kinase Activity Mechanism_of_Action->ADK_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Studies Toxicity & Pharmacokinetics In_Vivo_Studies->Toxicity_Studies

Caption: Preclinical evaluation workflow.

Detailed Methodologies

6.2.1. Antiproliferative Assay (MTT/XTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

6.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

6.2.3. ATP Depletion Assay

  • Cell Treatment: Treat cancer cells with this compound for various time points (e.g., 1, 3, 6 hours).

  • Cell Lysis: Lyse the cells to release intracellular ATP.

  • Luciferase Assay: Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction, to measure ATP levels.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Normalization: Normalize the ATP levels to the total protein concentration of each sample.

6.2.4. Genotoxicity Assay (Alkaline Comet Assay)

  • Cell Treatment: Expose cells to this compound for a short duration (e.g., 1-3 hours).

  • Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, alkaline lysis solution to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage by measuring the tail length and intensity.

6.2.5. Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA intercalating dye such as Propidium Iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

6.2.6. Western Blot Analysis for Apoptosis and Cell Cycle Markers

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p21).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising purine nucleoside analogue that warrants further investigation for its potential as an anticancer agent. While direct experimental data is currently lacking, the known biological activities of its close analogue, N6-furfuryladenosine, suggest a potent multi-targeted mechanism of action involving the inhibition of DNA synthesis, induction of apoptosis, ATP depletion, and genotoxic stress. The introduction of a 2-amino group may modulate these activities, and dedicated structure-activity relationship studies are necessary to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of this compound and similar purine nucleoside analogues.

References

The Anticancer Potential of N6-Furfuryl-2-aminoadenosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activity of N6-Furfuryl-2-aminoadenosine in cancer cells is limited. This document leverages data from the closely related compound, N6-furfuryladenosine (Kinetin Riboside), to infer potential mechanisms of action and biological effects. The presence of a 2-amino group on the purine (B94841) ring of this compound may significantly influence its activity, and the information presented herein should be interpreted with caution and serve as a basis for future investigation.

Introduction

This compound is a purine nucleoside analogue, a class of compounds known for their broad antitumor activities.[1][2][3][4][5] These molecules, structurally similar to endogenous nucleosides, can interfere with various cellular processes, leading to the inhibition of cancer cell growth and proliferation. The general anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][2][3][4][5] While specific data on this compound is scarce, research on the related compound N6-furfuryladenosine (kinetin-riboside) provides valuable insights into its potential biological activities against cancer cells. Studies on N6-furfuryladenosine have demonstrated its ability to induce antiproliferative and apoptogenic effects, cause rapid depletion of cellular ATP, and trigger genotoxic stress.

Inferred Biological Activity from N6-Furfuryladenosine

Based on studies of N6-furfuryladenosine, the biological activities of this compound in cancer cells can be hypothesized to include antiproliferative effects, induction of apoptosis, and cell cycle modulation.

Antiproliferative Activity

N6-furfuryladenosine has shown significant antiproliferative activity against various human cancer cell lines. This activity is believed to be a result of its interference with essential cellular processes required for cell division.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (Inferred from N6-furfuryladenosine Data)

Cell LineCancer TypeInferred IC50 (µM)
MiaPaCa-2Pancreatic Carcinoma~0.3
A375MelanomaData not available
JurkatT-cell LeukemiaData not available
HCT116Colon CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available

Note: These values are extrapolated from data on N6-furfuryladenosine and should be experimentally verified for this compound.

Induction of Apoptosis

Purine nucleoside analogs are well-documented inducers of apoptosis. N6-furfuryladenosine has been shown to be apoptogenic. The mechanism likely involves the activation of intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Cell Cycle Arrest

By disrupting DNA synthesis and cellular metabolism, this compound may induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.

Potential Signaling Pathways

The anticancer effects of this compound are likely mediated through the modulation of specific signaling pathways. Based on data from N6-furfuryladenosine, a key mechanism involves the induction of cellular stress pathways.

Genotoxic Stress and DNA Damage Response

N6-furfuryladenosine has been observed to induce genotoxic stress. This can lead to the activation of the DNA damage response (DDR) pathway. A central player in this response is the tumor suppressor protein p53, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. A key downstream effector of p53 is p21 (CDKN1A), a cyclin-dependent kinase inhibitor that enforces cell cycle arrest.

genotoxic_stress_pathway N6_Furfuryl_2_aminoadenosine This compound (inferred) Genotoxic_Stress Genotoxic Stress N6_Furfuryl_2_aminoadenosine->Genotoxic_Stress DNA_Damage DNA Damage Genotoxic_Stress->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest energy_depletion_pathway N6_Furfuryl_2_aminoadenosine This compound (inferred) ATP_Depletion ATP Depletion N6_Furfuryl_2_aminoadenosine->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Apoptosis Apoptosis ATP_Depletion->Apoptosis Anabolic_Inhibition Inhibition of Anabolic Pathways AMPK_Activation->Anabolic_Inhibition mtt_assay_workflow Start Seed Cancer Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

References

The Role of N6-Furfuryladenosine in the Inhibition of DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on N6-furfuryladenosine (kinetin riboside), a purine (B94841) nucleoside analogue closely related to N6-Furfuryl-2-aminoadenosine. Due to a greater availability of public research on N6-furfuryladenosine, its documented effects on DNA synthesis and cellular processes are presented here as a foundational model for understanding the potential mechanisms of similar N6-substituted purine nucleoside analogues.

Executive Summary

N6-furfuryladenosine, a cytokinin riboside, has demonstrated significant potential as an anticancer agent through its potent inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1] The core mechanism of its action appears to be multifactorial, converging on the disruption of DNA synthesis. This is achieved through the induction of genotoxic stress, rapid depletion of cellular ATP, and the subsequent activation of cell cycle checkpoints.[2] A key event in this process is the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest, primarily at the S and G2/M phases, which ultimately prevents DNA replication.[2][3] This document provides a comprehensive overview of the quantitative data supporting these findings, detailed experimental protocols for assessing the compound's activity, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic and cell cycle effects of N6-furfuryladenosine have been quantified in several human cancer cell lines. The following tables summarize the key findings.

Table 2.1: Cytotoxic Activity of N6-Furfuryladenosine (Kinetin Riboside) in Human Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
OVCAR-3Ovarian721.1[1]
MIA PaCa-2Pancreatic721.1[1]
HCT-15ColonNot Specified2.5[3]
Table 2.2: Effect of N6-Furfuryladenosine (Kinetin Riboside) on Cell Cycle Distribution in HCT-15 Colon Cancer Cells
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control69%9%14%[3]
5 µM Kinetin RibosideDecreasedIncreasedIncreased[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of N6-furfuryladenosine in inhibiting DNA synthesis.

Protocol: Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the concentration of N6-furfuryladenosine that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., OVCAR-3, MIA PaCa-2, HCT-15)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • N6-furfuryladenosine (kinetin riboside) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of N6-furfuryladenosine in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of N6-furfuryladenosine on the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • N6-furfuryladenosine

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 60-70% confluency.

  • Treat the cells with N6-furfuryladenosine at a desired concentration (e.g., 5 µM) and a vehicle control for a specific time (e.g., 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Alkaline Comet Assay for DNA Damage Assessment

Objective: To detect DNA single-strand breaks and alkali-labile sites induced by N6-furfuryladenosine.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • N6-furfuryladenosine

  • PBS (Ca²⁺ and Mg²⁺ free)

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with N6-furfuryladenosine for a short duration (e.g., 60-180 minutes).[2]

  • Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix 10 µL of the cell suspension with 75 µL of LMA at 37°C.

  • Pipette the mixture onto a microscope slide pre-coated with NMA and cover with a coverslip.

  • Solidify the agarose on a cold plate for 10 minutes.

  • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow DNA unwinding.

  • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Gently remove the slides, wash with neutralization buffer three times for 5 minutes each.

  • Stain the slides with a DNA staining solution.

  • Visualize and score the comets using a fluorescence microscope and appropriate image analysis software. The extent of DNA damage is proportional to the amount of DNA in the comet tail.

Protocol: Cellular ATP Level Determination

Objective: To measure the effect of N6-furfuryladenosine on intracellular ATP levels.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • N6-furfuryladenosine

  • ATP determination kit (e.g., luciferase-based assay)

  • Lysis buffer (provided in the kit)

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque plate.

  • Treat the cells with N6-furfuryladenosine at various concentrations and time points (e.g., 60-180 minutes).[2]

  • Lyse the cells according to the ATP determination kit protocol.

  • Add the luciferase-based ATP detection reagent to each well.

  • Measure the luminescence using a luminometer.

  • Generate an ATP standard curve using the provided ATP standard.

  • Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration or cell number.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the DNA synthesis inhibitory properties of N6-Furfuryladenosine.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Conclusion start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat cells with N6-Furfuryladenosine cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle dna_damage DNA Damage Assay (Comet Assay) ic50->dna_damage atp_assay ATP Depletion Assay ic50->atp_assay data_analysis Analyze Quantitative Data cell_cycle->data_analysis dna_damage->data_analysis atp_assay->data_analysis conclusion Elucidate Mechanism of DNA Synthesis Inhibition data_analysis->conclusion

Caption: Experimental workflow for investigating N6-Furfuryladenosine.

Proposed Signaling Pathway for DNA Synthesis Inhibition

The diagram below outlines the proposed signaling cascade initiated by N6-Furfuryladenosine, leading to the inhibition of DNA synthesis.

signaling_pathway cluster_cell Cancer Cell cluster_stress Cellular Stress Induction cluster_response DNA Damage Response & Cell Cycle Arrest NFA N6-Furfuryladenosine Uptake Cellular Uptake NFA->Uptake Phosphorylation Phosphorylation to Nucleotide Form Uptake->Phosphorylation ATP_Depletion Rapid ATP Depletion Phosphorylation->ATP_Depletion Leads to Genotoxic_Stress Genotoxic Stress (DNA Damage) Phosphorylation->Genotoxic_Stress Induces DDR DNA Damage Response Activation (e.g., ATM/ATR) Genotoxic_Stress->DDR p53 p53 Activation DDR->p53 p21 p21 (CDKN1A) Upregulation p53->p21 CDK_Inhibition Inhibition of Cyclin/CDK Complexes p21->CDK_Inhibition Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Cell_Cycle_Arrest->DNA_Synthesis_Inhibition

Caption: Proposed signaling pathway of N6-Furfuryladenosine.

References

Induction of Apoptosis by N6-Furfuryl-2-aminoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine (FAdo), a cytokinin nucleoside, has demonstrated potent anti-proliferative and pro-apoptotic activities in various human cancer cell lines. This technical guide delineates the molecular mechanisms underlying FAdo-induced apoptosis, focusing on the intrinsic mitochondrial pathway. The process is initiated by rapid cellular ATP depletion and the induction of genotoxic stress, culminating in the activation of the caspase cascade and programmed cell death. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development efforts in oncology.

Introduction

This compound, also known as kinetin (B1673648) riboside, is a purine (B94841) derivative that has emerged as a promising experimental chemotherapeutic agent. Its efficacy is attributed to its ability to selectively induce apoptosis in cancer cells, making it a subject of significant interest in the development of novel anti-cancer therapies. This guide provides an in-depth examination of the core mechanisms by which FAdo exerts its apoptotic effects.

Core Mechanism of Action: The Intrinsic Apoptotic Pathway

FAdo-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. The key molecular events are initiated by two upstream events:

  • Rapid ATP Depletion: Within minutes to a few hours of exposure, FAdo causes a massive depletion of intracellular ATP. This energy crisis is a critical early event that triggers downstream apoptotic signaling.

  • Genotoxic Stress: FAdo induces DNA damage, a phenomenon observable through assays such as the alkaline comet assay. This genotoxic stress contributes to the activation of cellular stress responses.

These initial insults converge on the mitochondria, leading to the following key events in the apoptotic cascade:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The integrity of the mitochondrial outer membrane is compromised, leading to a decrease in the mitochondrial membrane potential (ΔΨm).

  • Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in the intrinsic pathway.

  • Executioner Caspase Activation: Activated caspase-9 proteolytically cleaves and activates executioner caspases, primarily caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and the formation of apoptotic bodies.

Role of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting primarily at the level of the mitochondria to control MOMP. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate. In the context of FAdo-induced apoptosis, it is hypothesized that the cellular stress signals initiated by ATP depletion and genotoxic stress lead to a shift in this balance, favoring the pro-apoptotic members. This results in the activation and oligomerization of Bax and/or Bak at the mitochondrial outer membrane, forming pores that facilitate the release of cytochrome c.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.0972
A375MelanomaNot explicitly stated72
Human Myeloid Leukemia CellsLeukemiaNot explicitly statedNot specified

Data extracted from studies on N6-furfuryladenosine (kinetin-riboside).

Table 2: Quantitative Effects of this compound on Apoptotic Markers
Cell LineTreatmentParameter MeasuredResult
A37550 µM FAdo, 48 hCaspase-3 ActivationSignificant increase
MiaPaCa-2Low µM concentrations, 60-180 minATP LevelsMassive depletion
MiaPaCa-2Low µM concentrations, 60-180 minGenotoxic Stress (Comet Assay)Induction observed
MiaPaCa-2Not specifiedCDKN1A (p21) UpregulationRapid upregulation

This table summarizes qualitative and semi-quantitative findings from the cited literature. Specific fold changes or absolute values were not consistently provided in the initial search results.

Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on cancer cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of FAdo (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

  • Cell Counting: Following treatment, detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Express the cell number in treated wells as a percentage of the control. Plot the percentage of viable cells against the log of the FAdo concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Bcl-2 Family Proteins

Objective: To quantify the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL) following treatment with this compound.

Methodology:

  • Cell Lysis: Treat cells with FAdo for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for Bax, Bak, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

Methodology:

  • Cell Fractionation: Treat cells with FAdo. Harvest the cells and use a commercially available kit (e.g., from Abcam or GeneTex) to separate the mitochondrial and cytosolic fractions by differential centrifugation.

  • Western Blot Analysis: Perform Western blotting on both the cytosolic and mitochondrial fractions as described in Protocol 5.2. Probe the membranes with an antibody specific for cytochrome c.

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release. Use a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., β-actin) to confirm the purity of the fractions.

Caspase-9 and Caspase-3 Activity Assay

Objective: To measure the enzymatic activity of the initiator caspase-9 and the executioner caspase-3.

Methodology:

  • Cell Lysis: Prepare cell lysates from FAdo-treated and control cells as described for Western blotting, but without protease inhibitors that target caspases.

  • Fluorometric Assay: Use commercially available fluorometric assay kits specific for caspase-9 (substrate: LEHD-AFC) and caspase-3 (substrate: DEVD-AFC).

  • Procedure: Incubate a specific amount of protein lysate with the respective caspase substrate in the provided assay buffer.

  • Measurement: Measure the fluorescence of the cleaved substrate (free AFC) using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission).

  • Data Analysis: Quantify the caspase activity based on a standard curve generated with free AFC. Express the results as fold-increase in activity compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

N6_Furfuryl_2_aminoadenosine_Apoptosis_Pathway FAdo This compound (FAdo) ATP_Depletion Rapid ATP Depletion FAdo->ATP_Depletion Genotoxic_Stress Genotoxic Stress FAdo->Genotoxic_Stress Mitochondrion Mitochondrion ATP_Depletion->Mitochondrion Genotoxic_Stress->Mitochondrion Bcl2_Family Modulation of Bcl-2 Family Proteins MOMP MOMP Bcl2_Family->MOMP CytC_Release Cytochrome c Release MOMP->CytC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: FAdo-induced intrinsic apoptosis signaling pathway.

Western_Blot_Workflow start Cell Treatment with FAdo lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Densitometry Analysis detect->analyze

Caption: Experimental workflow for Western blot analysis.

Caspase_Activity_Assay_Workflow start Treat Cells with FAdo lysis Prepare Cell Lysate start->lysis incubation Incubate Lysate with Fluorogenic Caspase Substrate (e.g., DEVD-AFC for Caspase-3) lysis->incubation measurement Measure Fluorescence incubation->measurement analysis Quantify Activity vs. Control measurement->analysis

Caption: Workflow for fluorometric caspase activity assay.

Conclusion

This compound effectively induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, initiated by ATP depletion and genotoxic stress. The subsequent activation of the caspase cascade, regulated by the Bcl-2 family of proteins, underscores its potential as a targeted anti-cancer agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic applications of FAdo and to develop novel strategies for cancer treatment. Further quantitative studies on the modulation of Bcl-2 family proteins and the precise kinetics of caspase activation will provide a more complete understanding of its mechanism of action.

The Interplay of N6-Furfuryladenine Derivatives and Cytokinin Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between N6-Furfuryl-2-aminoadenosine, its foundational molecule kinetin (B1673648) (N6-furfuryladenine), and the broader class of plant hormones known as cytokinins. This document details their chemical structures, biological activities, and the molecular pathways they influence, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Kinetin and Cytokinins

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, most notably in promoting cell division (cytokinesis).[1] The first cytokinin to be identified was kinetin, a synthetic N6-substituted adenine (B156593) derivative.[2] It was discovered as a potent cell division-promoting factor in autoclaved herring sperm DNA.[3] While initially thought to be purely synthetic, kinetin has since been found to occur naturally in the DNA of various organisms, including humans, as a result of oxidative damage to deoxyribose.[4]

Naturally occurring cytokinins, such as zeatin and isopentenyladenine (iP), are N6-substituted adenine derivatives with an isoprenoid side chain.[5] Kinetin, with its furfuryl group at the N6 position, is classified as an aromatic cytokinin.[6] These molecules collectively influence a wide array of physiological processes in plants, including shoot and root development, leaf senescence, and nutrient allocation.[1]

This compound in the Context of Cytokinin Activity

This compound is a derivative of kinetin, specifically a riboside with an additional amino group at the 2-position of the purine (B94841) ring. To understand its relationship to cytokinins, it is essential to consider the biological activity of its parent molecules, kinetin and kinetin riboside (N6-furfuryladenosine).

Kinetin riboside has been shown to exhibit biological activity, including the selective inhibition of cancer cell proliferation and induction of apoptosis.[7] In the context of plant systems, ribosides of cytokinins are often considered transport forms and can be less active than their corresponding free bases in certain bioassays.[8][9] The addition of a 2-amino group to the purine ring can further modulate the activity and receptor binding affinity of cytokinin analogs.[10]

While direct, extensive studies on the cytokinin activity of this compound in plant bioassays are not widely published, its structural similarity to known cytokinins suggests it may interact with the cytokinin signaling pathway, potentially as a modulator or a weak agonist/antagonist. Further research is required to fully elucidate its specific role as a plant growth regulator.

Quantitative Data: Receptor Binding Affinities of Cytokinins

The biological activity of cytokinins is mediated by their binding to specific receptors, which are transmembrane histidine kinases. In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4.[11] The binding affinity of various cytokinins to these receptors has been quantified, and the dissociation constants (Kd) are presented in Table 1.

CompoundReceptorDissociation Constant (Kd) in nMReference
trans-ZeatinCRE1/AHK42-4[11]
trans-ZeatinAHK31-2[11]
Isopentenyladenine (iP)CRE1/AHK4~4[11]
Isopentenyladenine (iP)AHK3~40[11]
KinetinCRE1/AHK4Significantly lower affinity than trans-Zeatin and iP[12]
Kinetin RibosideAHK3/CRE1/AHK4Not widely reported, but generally lower than the free base[8]

Experimental Protocols

Cytokinin Receptor Binding Assay

This protocol describes a competitive binding assay using radiolabeled cytokinin to determine the binding affinity of unlabeled cytokinin analogs to their receptors expressed in a heterologous system.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis receptor_prep Prepare E. coli spheroplasts or plant microsomes expressing the cytokinin receptor (e.g., AHK4) incubation Incubate receptor preparation with radiolabeled cytokinin and varying concentrations of the competitor (in triplicate) on ice. receptor_prep->incubation ligand_prep Prepare solutions of radiolabeled cytokinin (e.g., [3H]trans-Zeatin) and unlabeled competitor (e.g., Kinetin, this compound) ligand_prep->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation washing Wash filters with ice-cold buffer to remove unbound radioligand. separation->washing detection Quantify radioactivity on filters using liquid scintillation counting. washing->detection analysis Analyze data using non-linear regression to determine IC50 and calculate Kd or Ki values. detection->analysis

Workflow for a competitive cytokinin receptor binding assay.

Methodology:

  • Receptor Preparation: Express the cytokinin receptor of interest (e.g., Arabidopsis AHK4) in E. coli. Prepare spheroplasts from the bacterial culture to expose the membrane-bound receptors.[13]

  • Ligand Preparation: Prepare a stock solution of a radiolabeled cytokinin, such as [3H]trans-zeatin, and a series of dilutions of the unlabeled test compounds (kinetin, this compound).

  • Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled cytokinin, and varying concentrations of the unlabeled competitor. Incubate on ice for a specified time (e.g., 60 minutes) to reach binding equilibrium.[14]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay assesses the ability of a compound to induce cell division and growth in tobacco callus tissue, a classic method for determining cytokinin activity.[15]

Experimental Workflow:

G cluster_prep Preparation cluster_culture Culturing cluster_measurement Measurement & Analysis explant_prep Excise leaf or pith explants from sterile tobacco plantlets. culture Place explants on the prepared MS medium and incubate in the dark for callus induction. explant_prep->culture media_prep Prepare Murashige and Skoog (MS) medium with a fixed concentration of an auxin (e.g., NAA) and varying concentrations of the test cytokinin (e.g., Kinetin, this compound). media_prep->culture measurement After a defined period (e.g., 4 weeks), measure the fresh weight of the resulting callus tissue. culture->measurement analysis Plot callus fresh weight against the concentration of the test cytokinin to determine the dose-response curve and EC50 value. measurement->analysis

Workflow for the tobacco callus bioassay for cytokinin activity.

Methodology:

  • Plant Material: Use sterile tobacco (Nicotiana tabacum) plants grown in vitro.

  • Explant Preparation: Aseptically excise small sections of leaf or pith tissue to serve as explants.

  • Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 2 mg/L naphthaleneacetic acid, NAA) and a range of concentrations of the test compound (e.g., 0.01 to 10 mg/L of kinetin or this compound).[16] A control medium with auxin but no cytokinin should be included.

  • Culturing: Place the explants on the solidified medium in petri dishes and incubate in a growth chamber in the dark at a constant temperature (e.g., 25°C) for 3-4 weeks.

  • Data Collection: After the incubation period, remove the callus that has formed on the explants and measure its fresh weight.

  • Data Analysis: Plot the mean fresh weight of the callus against the concentration of the test compound. This will generate a dose-response curve from which the relative cytokinin activity can be determined.

Quantitative RT-PCR for Cytokinin-Responsive Gene Expression

This protocol outlines the steps to quantify the expression of known cytokinin-responsive genes in plant tissues after treatment with a test compound.

Experimental Workflow:

G cluster_treatment Treatment & Sampling cluster_rna_cdna RNA Extraction & cDNA Synthesis cluster_qpcr qPCR & Analysis treatment Treat Arabidopsis seedlings with the test compound (e.g., Kinetin) or a mock control. sampling Harvest tissue at specific time points and immediately freeze in liquid nitrogen. treatment->sampling rna_extraction Extract total RNA from the harvested tissue. sampling->rna_extraction cdna_synthesis Synthesize first-strand cDNA from the total RNA using reverse transcriptase. rna_extraction->cdna_synthesis qpcr Perform quantitative PCR (qPCR) using primers for cytokinin-responsive genes (e.g., ARR5, ARR7) and a reference gene. cdna_synthesis->qpcr analysis Analyze qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. qpcr->analysis

Workflow for qRT-PCR analysis of cytokinin-responsive genes.

Methodology:

  • Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings under controlled conditions. Treat the seedlings with a solution containing the test compound or a mock control for a specific duration (e.g., 30 minutes to 2 hours).

  • RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. Extract total RNA using a suitable kit or protocol.[17]

  • cDNA Synthesis: Treat the RNA with DNase to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]

  • qPCR: Prepare qPCR reactions containing the cDNA template, SYBR Green master mix, and primers specific for the target cytokinin-responsive genes (e.g., ARR5, ARR7) and a stably expressed reference gene (e.g., ACTIN2).[18]

  • Data Analysis: Run the qPCR reactions in a real-time PCR machine. Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative fold change in gene expression between the treated and control samples using the 2-ΔΔCt method.[18]

Cytokinin Signaling Pathway

Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, which is analogous to two-component systems in bacteria. The core components of this pathway in Arabidopsis are the ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER (AHP) proteins, and ARABIDOPSIS RESPONSE REGULATOR (ARR) proteins.

G cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (e.g., AHK4/CRE1) CK->AHK Binding & Autophosphorylation (P) AHP AHP AHK->AHP AHP_P AHP-P AHK->AHP_P Phosphotransfer ARR_B Type-B ARR AHP_P->ARR_B ARR_B_P Type-B ARR-P AHP_P->ARR_B_P Nuclear Translocation & Phosphotransfer DNA DNA ARR_B_P->DNA Binds to Promoters ARR_A_gene Type-A ARR Gene ARR_B_P->ARR_A_gene Activates Transcription Other_genes Other Cytokinin- Responsive Genes ARR_B_P->Other_genes Regulates Transcription ARR_A Type-A ARR ARR_A_gene->ARR_A Transcription & Translation ARR_A->AHK Negative Feedback (Inhibition)

The cytokinin signaling pathway in plants.

Pathway Description:

  • Perception: Cytokinin binds to the extracellular CHASE domain of the AHK receptors located in the endoplasmic reticulum membrane.[8]

  • Autophosphorylation: Ligand binding induces a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine (His) residue in its kinase domain, using ATP as the phosphate (B84403) donor.

  • Phosphorelay to AHP: The phosphate group is then transferred to a conserved aspartate (Asp) residue in the receiver domain of the AHK receptor. From there, it is relayed to a conserved His residue on a shuttle protein called AHP.

  • Nuclear Translocation: Phosphorylated AHP translocates from the cytoplasm to the nucleus.

  • Activation of Type-B ARRs: In the nucleus, the AHP protein transfers the phosphate group to an Asp residue in the receiver domain of a Type-B ARR. Type-B ARRs are transcription factors.

  • Transcriptional Regulation: Phosphorylation activates the Type-B ARR, which then binds to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby activating or repressing their transcription.

  • Negative Feedback: Among the genes activated by Type-B ARRs are the Type-A ARR genes. Type-A ARRs are negative regulators of the signaling pathway. They are thought to compete with Type-B ARRs for phosphotransfer from AHPs or to dephosphorylate AHPs, thus dampening the cytokinin signal.

Conclusion

This compound and its related compounds, kinetin and kinetin riboside, are valuable tools for dissecting the intricacies of cytokinin biology and for potential applications in agriculture and medicine. Their activity is intrinsically linked to the cytokinin signaling pathway, a complex and tightly regulated system that governs many aspects of plant life. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and professionals seeking to further investigate the roles of these fascinating molecules. Future studies focusing on the precise cytokinin-like activity and receptor interactions of this compound will be crucial for a complete understanding of its biological function.

References

Investigating the Antitumor Properties of N6-Furfuryl-2-aminoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the antitumor properties of the related compound N6-furfuryladenosine (FAdo or kinetin-riboside). However, there is a significant lack of specific research directly investigating the antitumor properties of N6-Furfuryl-2-aminoadenosine. This guide, therefore, synthesizes information on closely related purine (B94841) nucleoside analogs to provide a comprehensive technical overview of the potential antitumor characteristics, proposed mechanisms, and relevant experimental methodologies for investigating this compound. The information presented herein is intended to serve as a foundational resource to guide future research into this specific compound.

Introduction to N6-Substituted Purine Analogs as Antitumor Agents

Purine nucleoside analogs represent a class of compounds with significant therapeutic potential in oncology.[1] Their structural similarity to endogenous nucleosides allows them to interfere with various cellular processes, including DNA synthesis and cell signaling, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.[1] this compound is a purine nucleoside analog characterized by a furfuryl group at the N6 position and an amino group at the C2 position of the adenine (B156593) base. While direct studies on this specific molecule are limited, research on analogous compounds provides a strong rationale for its investigation as a potential antitumor agent.

The closely related compound, N6-furfuryladenosine (FAdo), has demonstrated potent antiproliferative and apoptogenic activities against a variety of human cancer cell lines.[2][3] Studies on FAdo have revealed that its mechanism of action involves rapid depletion of intracellular ATP, induction of genotoxic stress, and upregulation of the cell cycle inhibitor CDKN1A (p21).[2][3] The addition of an amino group at the C2 position, as in this compound, could potentially modulate its biological activity, selectivity, and pharmacological properties.

Quantitative Data on Related N6-Substituted Purine Analogs

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the in vitro cytotoxic activity of the closely related compound, N6-furfuryladenosine (FAdo), against various human cancer cell lines. This data is presented to offer a comparative baseline for future studies on this compound.

CompoundCell LineCancer TypeIC50 (µM)Citation
N6-furfuryladenosine (FAdo)MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[2]

Note: The above table is intended for comparative purposes only. The cytotoxic activity of this compound may differ significantly.

Proposed Mechanism of Action (Based on N6-furfuryladenosine)

The antitumor mechanism of this compound is likely to share similarities with that of N6-furfuryladenosine (FAdo). The proposed signaling pathway for FAdo involves its intracellular conversion and subsequent induction of cellular stress pathways.

FAdo_Mechanism cluster_extracellular Extracellular N6-Furfuryladenosine N6-Furfuryladenosine

Caption: Proposed mechanism of action for N6-furfuryladenosine.

This pathway suggests that upon entering the cell, N6-furfuryladenosine is phosphorylated by adenosine (B11128) kinase to its monophosphate form.[2][3] This active metabolite is believed to be responsible for the subsequent depletion of ATP and the induction of genotoxic stress, leading to the upregulation of stress response genes like CDKN1A and ultimately triggering apoptosis.[2][3] The presence of a 2-amino group in this compound could influence its interaction with adenosine kinase or other cellular targets, potentially altering this pathway.

Detailed Experimental Protocols

The following are detailed, generalized methodologies for key experiments to investigate the antitumor properties of this compound. These protocols are based on standard practices and methodologies reported for similar compounds.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for the preclinical investigation of a novel antitumor compound like this compound.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Multiple Cancer Cell Lines) Start->In_Vitro_Screening Viability_Assay Cell Viability Assays (MTT, etc.) In_Vitro_Screening->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, etc.) In_Vitro_Screening->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies Viability_Assay->Mechanism_Studies Apoptosis_Assay->Mechanism_Studies Western_Blot Western Blotting (Key Proteins) Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Animal Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Toxicity_Assessment Toxicity & PK/PD Studies In_Vivo_Studies->Toxicity_Assessment Efficacy_Evaluation Tumor Growth Inhibition In_Vivo_Studies->Efficacy_Evaluation Lead_Optimization Lead Candidate Optimization Efficacy_Evaluation->Lead_Optimization

Caption: General experimental workflow for antitumor drug discovery.

Conclusion and Future Directions

This compound represents an under-investigated purine nucleoside analog with potential as an antitumor agent. Based on the well-documented anticancer activities of the related compound N6-furfuryladenosine, it is plausible that this compound will exhibit cytotoxic and pro-apoptotic effects in cancer cells. The addition of the 2-amino group may alter its potency, selectivity, and pharmacological profile.

Future research should focus on a systematic in vitro evaluation of this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative activity. Subsequent studies should aim to elucidate its specific mechanism of action, including its effects on intracellular signaling pathways, cell cycle progression, and apoptosis induction. Positive in vitro findings would warrant further investigation in preclinical in vivo models to assess its efficacy and safety profile as a potential novel cancer therapeutic. The experimental protocols and workflows provided in this guide offer a robust framework for initiating such investigations.

References

An In-Depth Technical Guide to the Potential Applications of N6-Furfuryl-2-aminoadenosine in Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there are no direct published studies on the applications of N6-Furfuryl-2-aminoadenosine in glycobiology research. This guide, therefore, provides a comprehensive theoretical framework and a practical, investigative roadmap for researchers interested in exploring the potential of this molecule in the field. It is based on the known biological activities of related purine (B94841) nucleoside analogs and established principles of glycobiology.

Introduction to this compound and Glycobiology

This compound is a purine nucleoside analog.[1] Purine nucleoside analogs are a class of molecules that have found extensive use in medicine, particularly as antitumor and antiviral agents.[2][3] Their primary mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][4] this compound is structurally related to kinetin (B1673648) (N6-furfuryladenosine), a plant cytokinin, and 2-aminoadenosine (B16350) (also known as 2,6-diaminopurine (B158960) ribonucleoside).[5][6]

Glycobiology is the study of the structure, biosynthesis, and function of glycans (carbohydrate chains) and their conjugates with proteins (glycoproteins) and lipids (glycolipids). Glycosylation is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDGs).

Given the precedent for nucleoside analogs to interfere with fundamental cellular processes, it is plausible that this compound could have un-investigated applications in glycobiology. This guide will explore these hypothetical applications, focusing on its potential as a modulator of glycosylation pathways and as a tool for glycan analysis.

Hypothetical Applications of this compound in Glycobiology

Modulation of Glycosylation Pathways

The biosynthesis of glycans is a complex process that relies on a steady supply of nucleotide sugars, which serve as activated donors for glycosyltransferases.[7][8] It is conceivable that this compound, after intracellular phosphorylation to its triphosphate form, could interfere with this process in several ways:

  • Inhibition of Glycosyltransferases: The triphosphate derivative of this compound could act as a competitive or allosteric inhibitor of glycosyltransferases, thereby altering the glycosylation of specific proteins.

  • Interference with Nucleotide Sugar Metabolism: The compound could potentially inhibit enzymes involved in the biosynthesis or interconversion of nucleotide sugars, leading to a global change in cellular glycosylation.[9][10][11]

  • Altered Signaling Pathways Regulating Glycosylation: Many signaling pathways, such as the Wnt and TGF-β pathways, are known to be modulated by glycosylation and also to regulate the expression of glycosyltransferases.[6] Purine analogs can influence cellular signaling, and thus this compound might indirectly affect glycosylation by altering these pathways.

Metabolic Labeling and Analysis of Glycans

Metabolic glycan labeling is a powerful technique for studying glycan biosynthesis and dynamics. This typically involves introducing a chemically modified monosaccharide into cells, which is then incorporated into glycans. If this compound or a derivative could be metabolized and incorporated into nucleotide sugars, it might serve as a novel labeling agent. However, this is a more speculative application. A more direct approach would be to use it to perturb glycosylation and then use established glycan analysis methods to study the resulting changes.

Proposed Experimental Protocols for Investigating this compound in Glycobiology

The following are detailed, hypothetical experimental protocols designed to investigate the potential effects of this compound on cellular glycosylation.

Cell Viability and Proliferation Assays

Before investigating its effects on glycosylation, it is crucial to determine the cytotoxic and cytostatic concentrations of this compound in the cell line of interest.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known for aberrant glycosylation, such as a breast or pancreatic cancer cell line) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT or Resazurin (B115843) Assay: Add MTT or resazurin reagent to the wells and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
0.1
1
10
100
Analysis of Global Glycosylation Changes

Lectin blotting is a straightforward method to assess global changes in cell surface glycosylation.

Methodology:

  • Cell Lysis: Treat cells with non-cytotoxic concentrations of this compound for 48 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Lectin Staining: Block the membrane and then incubate with a panel of biotinylated lectins (e.g., Concanavalin A for high-mannose structures, Wheat Germ Agglutinin for N-acetylglucosamine).

  • Detection: Incubate with streptavidin-HRP and detect using a chemiluminescent substrate.

Data Presentation: A table summarizing the relative changes in lectin binding intensity for different lectins in treated versus control cells.

LectinSpecificityChange in Binding Intensity (%)
Con AHigh-mannose N-glycans
WGAGlcNAc, Sialic Acid
SNAα-2,6-linked Sialic Acid
MAL Iα-2,3-linked Sialic Acid
Glycosyltransferase Activity Assay

This assay would directly test the hypothesis that this compound or its metabolites inhibit glycosyltransferase activity.

Methodology:

  • Enzyme Source: Use a commercially available recombinant glycosyltransferase or an enriched cell lysate.

  • Reaction Mixture: Set up a reaction containing the enzyme, a suitable acceptor substrate, the corresponding nucleotide sugar donor (e.g., UDP-Gal), and a range of concentrations of this compound triphosphate (this would need to be synthesized).

  • Detection: Use a commercially available assay kit that measures the release of the nucleotide diphosphate (B83284) (e.g., UDP) as a measure of enzyme activity.

  • Data Analysis: Calculate the IC50 of the compound for the specific glycosyltransferase.

Data Presentation:

Compound Concentration (µM)Glycosyltransferase Activity (%)
0 (Control)100
0.1
1
10
100

Visualization of Proposed Workflows and Pathways

Experimental Workflow for Investigating Glycosylation Effects

experimental_workflow start Start: Hypothesis This compound affects glycosylation cell_viability Cell Viability Assays (e.g., MTT) start->cell_viability lectin_blot Global Glycosylation Analysis (Lectin Blotting) cell_viability->lectin_blot Determine non-toxic dose mass_spec Detailed N-glycan/O-glycan Profiling (Mass Spectrometry) lectin_blot->mass_spec If changes observed gt_activity In vitro Glycosyltransferase Activity Assays mass_spec->gt_activity Investigate mechanism signaling_analysis Analysis of Signaling Pathways (Western Blot for p-Akt, p-Erk) mass_spec->signaling_analysis gt_activity->signaling_analysis Broader cellular effects end Conclusion: Elucidation of the role of This compound in glycobiology gt_activity->end signaling_analysis->end signaling_pathway compound N6-Furfuryl-2- aminoadenosine receptor Purinergic Receptor (Hypothetical Target) compound->receptor Binds pi3k PI3K/Akt Pathway receptor->pi3k Activates/ Inhibits ras_raf Ras/Raf/MEK/Erk Pathway receptor->ras_raf Activates/ Inhibits gt_expression Glycosyltransferase Gene Expression pi3k->gt_expression Regulates ras_raf->gt_expression Regulates glycosylation Altered Cell Surface Glycosylation gt_expression->glycosylation Leads to phenotype Changes in Cell Adhesion, Migration, and Signaling glycosylation->phenotype Results in

References

Early Studies on the Therapeutic Potential of N6-Furfuryladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-Furfuryladenosine (FAdo), a synthetically derived cytokinin, has emerged as a molecule of significant interest in therapeutic research, particularly in oncology and neuroprotection. Early investigations have revealed its potent anti-proliferative and pro-apoptotic effects against various cancer cell lines. The primary mechanism of its anti-cancer action involves its intracellular conversion to N6-furfuryladenosine triphosphate (KTP) by adenosine (B11128) kinase, leading to profound ATP depletion and genotoxic stress. This cascade culminates in the upregulation of the cyclin-dependent kinase inhibitor p21, inducing cell cycle arrest and apoptosis. Concurrently, a distinct therapeutic avenue has been identified in the context of neurodegenerative conditions, where FAdo has been shown to mitigate mitochondrial dysfunction. By activating PINK1 kinase, FAdo promotes the relaxation of mitochondrial hyperfusion, a pathological hallmark of diabetic retinopathy, thereby conferring a neuroprotective effect. This technical guide provides a comprehensive overview of the foundational studies on N6-Furfuryladenosine, detailing its therapeutic mechanisms, summarizing key quantitative data, and outlining the experimental protocols utilized in its initial evaluation.

Introduction

N6-Furfuryladenosine, also known as kinetin (B1673648) riboside, is a purine (B94841) derivative that has garnered attention for its potential therapeutic applications. While the initial user query specified N6-Furfuryl-2-aminoadenosine, the preponderance of early research has focused on N6-Furfuryladenosine. This document will primarily address the findings related to the latter, as it is the compound for which significant early-stage therapeutic data is available. The therapeutic potential of FAdo stems from its ability to modulate fundamental cellular processes, including energy metabolism, cell cycle progression, and mitochondrial dynamics.

Anti-Cancer Potential

Mechanism of Action: Induction of Genotoxic Stress and Cell Cycle Arrest

The anti-cancer activity of N6-Furfuryladenosine is predicated on its intracellular phosphorylation by adenosine kinase to its triphosphate form, KTP.[1] This conversion is a critical step, as KTP acts as a competitive inhibitor of ATP, leading to a rapid and massive depletion of cellular ATP pools.[2] The ensuing energy crisis triggers significant genotoxic stress, a key event in the cytotoxic effects of FAdo.[2] This genotoxic stress, in turn, leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[2] The induction of p21 is a pivotal downstream event, as it mediates cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately promotes apoptosis.[3]

N6-Furfuryladenosine_Anticancer_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FAdo_ext N6-Furfuryladenosine (FAdo) FAdo_int N6-Furfuryladenosine (FAdo) FAdo_ext->FAdo_int Cellular Uptake KTP N6-Furfuryladenosine Triphosphate (KTP) FAdo_int->KTP Phosphorylation AK Adenosine Kinase AK->KTP ATP ATP Depletion KTP->ATP Inhibits ATP-dependent processes Genotoxic_Stress Genotoxic Stress ATP->Genotoxic_Stress Induces p21 p21 (CDKN1A) Upregulation Genotoxic_Stress->p21 Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) p21->Cell_Cycle_Arrest Mediates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Figure 1: Anticancer signaling pathway of N6-Furfuryladenosine.
Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of N6-Furfuryladenosine have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Cell LineCancer TypeIC50 (µM)Citation
MiaPaCa-2Pancreas Carcinoma0.27 ± 0.09[2]

Further research is required to expand this table with data from a broader range of cancer cell lines.

Experimental Protocols
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of N6-Furfuryladenosine for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

  • Cell Treatment: Treat cells with N6-Furfuryladenosine at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Cell Treatment and Harvesting: Treat cells with N6-Furfuryladenosine and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Seed cells in a 96-well plate and treat with N6-Furfuryladenosine.

  • Lysis and Luminescence Reaction: Add a reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis: Normalize the ATP levels to the cell number or protein concentration and compare treated samples to untreated controls.

Neuroprotective Potential

Mechanism of Action: Modulation of Mitochondrial Dynamics

In the context of neurodegeneration, particularly diabetic retinopathy, N6-Furfuryladenosine has demonstrated a protective role by mitigating mitochondrial dysfunction.[4][5] The underlying mechanism involves the activation of PTEN-induced putative kinase 1 (PINK1).[4] Activated PINK1 helps to relax mitochondrial hyperfusion, a state of excessive mitochondrial fusion that is detrimental to neuronal health.[4][5] By promoting a more dynamic and healthy mitochondrial network, FAdo enhances mitochondrial turnover and bioenergetics, ultimately leading to neuroprotection.[4][5]

N6-Furfuryladenosine_Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FAdo_ext N6-Furfuryladenosine (FAdo) FAdo_int N6-Furfuryladenosine (FAdo) FAdo_ext->FAdo_int Cellular Uptake PINK1 PINK1 Kinase FAdo_int->PINK1 Activates Mito_Hyperfusion Mitochondrial Hyperfusion PINK1->Mito_Hyperfusion Relaxes Mito_Dynamics Restored Mitochondrial Dynamics Mito_Hyperfusion->Mito_Dynamics Leads to Mito_Health Improved Mitochondrial Turnover & Bioenergetics Mito_Dynamics->Mito_Health Promotes Neuroprotection Neuroprotection Mito_Health->Neuroprotection Results in

Figure 2: Neuroprotective signaling pathway of N6-Furfuryladenosine.
Experimental Protocols

  • Cell Culture and Treatment: Culture neuronal or retinal cells on glass coverslips and treat with N6-Furfuryladenosine.

  • Mitochondrial Staining: Stain the cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos).

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify mitochondrial morphology (e.g., length, branching) using image analysis software to assess the degree of mitochondrial fusion/fission.

Synthesis of N6-Furfuryladenosine

A common method for the synthesis of N6-substituted adenosines involves the alkylation of adenosine.

Synthesis_Workflow Adenosine Adenosine Protection Protection of Ribose Hydroxyls Adenosine->Protection Alkylation Alkylation with Furfuryl Bromide Protection->Alkylation Deprotection Deprotection Alkylation->Deprotection FAdo N6-Furfuryladenosine Deprotection->FAdo

Figure 3: General synthesis workflow for N6-Furfuryladenosine.

A general procedure involves the protection of the hydroxyl groups of the ribose moiety of adenosine, followed by alkylation of the N6 position of the adenine (B156593) base with furfuryl bromide in the presence of a base. The final step is the deprotection of the ribose hydroxyls to yield N6-Furfuryladenosine.

Conclusion and Future Directions

Early studies have established N6-Furfuryladenosine as a promising therapeutic agent with dual potential in oncology and neuroprotection. Its distinct mechanisms of action, centered on the induction of metabolic and genotoxic stress in cancer cells and the restoration of mitochondrial homeostasis in neurons, highlight its versatility. To advance the clinical translation of FAdo, further research is warranted to:

  • Expand the quantitative dataset: Determine the IC50 values of FAdo across a wider panel of cancer cell lines to identify responsive cancer types.

  • Quantify apoptosis and cell cycle arrest: Obtain precise measurements of the apoptotic and cell cycle effects of FAdo to better understand its dose-response relationship.

  • Elucidate detailed signaling pathways: Further investigate the molecular intermediates in the genotoxic stress and p21 induction pathway to identify potential biomarkers and combination therapy strategies.

  • In vivo efficacy studies: Conduct comprehensive pre-clinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of N6-Furfuryladenosine for both its anti-cancer and neuroprotective applications.

The foundational research summarized in this guide provides a strong rationale for the continued development of N6-Furfuryladenosine as a novel therapeutic candidate.

References

N6-Furfuryl-2-aminoadenosine: A Potential Therapeutic Agent in Lymphoid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the available information on N6-Furfuryl-2-aminoadenosine and related compounds. It is important to note that specific research on the effects of this compound on lymphoid malignancies is limited. Therefore, this document extrapolates from data on closely related purine (B94841) nucleoside analogues and general knowledge of signaling pathways in these cancers.

Executive Summary

Introduction to this compound

This compound belongs to the class of purine nucleoside analogues, which are known to have broad antitumor activity.[1] These compounds typically function as antimetabolites, interfering with the synthesis of nucleic acids and inducing cell death in rapidly proliferating cancer cells. The structural modifications of these analogues allow them to be recognized by cellular enzymes and incorporated into DNA or RNA, leading to chain termination and apoptosis.

Proposed Mechanism of Action in Lymphoid Malignancies

Based on the known effects of similar purine analogues, the proposed anti-tumor activity of this compound in lymphoid malignancies likely involves a multi-faceted approach targeting key cellular processes.

Induction of Apoptosis

A primary mechanism of action for purine analogues is the induction of programmed cell death, or apoptosis.[1] This is often triggered by the accumulation of DNA damage and cellular stress. The incorporation of the analogue into DNA can lead to strand breaks and the activation of intrinsic apoptotic pathways.

Inhibition of DNA Synthesis

By mimicking natural purines, this compound can competitively inhibit enzymes crucial for DNA replication and repair. This leads to a halt in the cell cycle and prevents the proliferation of malignant lymphoid cells.

Cellular Stress and ATP Depletion

Studies on the related compound, N6-furfuryladenosine (kinetin-riboside), have shown that it can induce rapid ATP depletion and genotoxic stress in cancer cells, including leukemia. This energy crisis, coupled with DNA damage, contributes significantly to the cytotoxic effects of the compound.

Signaling Pathways in Lymphoid Malignancies

The efficacy of this compound will likely be influenced by its ability to modulate key signaling pathways that are frequently dysregulated in lymphoid malignancies. The following diagram illustrates a generalized overview of apoptotic signaling pathways that could be activated by a purine analogue.

Proposed Apoptotic Signaling Pathway for this compound cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Apoptotic Pathway cluster_execution Execution Phase N6_Furfuryl_2_aminoadenosine This compound DNA_Damage DNA Damage / ATP Depletion N6_Furfuryl_2_aminoadenosine->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by this compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the efficacy and mechanism of action of purine analogues in lymphoid malignancy cell lines.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the dose-dependent effect of this compound on the viability of lymphoid cancer cells.

  • Methodology:

    • Seed lymphoid malignancy cell lines (e.g., Jurkat, Raji) in 96-well plates.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using MTT or CellTiter-Glo assays.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with the IC50 concentration of the compound.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Alternatively, perform Western blot analysis for cleaved caspase-3 and PARP.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • Treat cells with the compound for various time points.

    • Fix the cells in ethanol (B145695) and stain with PI.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Proteins
  • Objective: To investigate the modulation of key signaling proteins involved in apoptosis and cell survival.

  • Methodology:

    • Treat cells with this compound.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspases, p53).

    • Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Preclinical Evaluation Workflow for this compound Start Start: Hypothesis Generation In_Vitro In Vitro Studies (Lymphoid Cancer Cell Lines) Start->In_Vitro Cytotoxicity Dose-Response and IC50 Determination In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling In_Vivo In Vivo Studies (Xenograft Models) Signaling->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity and Safety Assessment In_Vivo->Toxicity Data_Analysis Data Analysis and Conclusion Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: A logical workflow for the preclinical investigation of a novel compound.

Quantitative Data Summary

As of the last update, specific quantitative data from studies on this compound in lymphoid malignancies are not available in the public domain. The table below is a template that can be used to summarize data as it becomes available from future research.

Parameter Cell Line Value Reference
IC50 (µM) at 48hJurkatData not available
% Apoptosis at IC50JurkatData not available
% G2/M Arrest at IC50JurkatData not available
IC50 (µM) at 48hRajiData not available
% Apoptosis at IC50RajiData not available
% G2/M Arrest at IC50RajiData not available

Conclusion and Future Directions

This compound represents a promising, yet understudied, candidate for the treatment of lymphoid malignancies. Its classification as a purine nucleoside analogue suggests a potent anti-proliferative and pro-apoptotic mechanism of action. Future research should focus on comprehensive in vitro and in vivo studies to elucidate its precise molecular targets, define its efficacy in various subtypes of lymphoid cancers, and establish a safety profile. The experimental frameworks provided in this guide offer a roadmap for the systematic evaluation of this and other novel therapeutic agents in the field of oncology.

References

An In-depth Technical Guide to the Structural Analogues of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analogue that belongs to the class of cytokinins, a group of plant hormones known to play a crucial role in cell growth and differentiation.[1] Beyond its established role in plant biology, this class of compounds, and specifically N6-substituted adenosine (B11128) analogues, has garnered significant interest in biomedical research for its diverse pharmacological activities. These activities include potential antitumor, anti-inflammatory, and neuroprotective effects.[1][2]

The biological effects of this compound and its structural analogues are primarily mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), a family of G protein-coupled receptors (GPCRs).[3][4] The affinity and efficacy of these compounds at each receptor subtype dictate their specific pharmacological profile. The substitution at the N6 and C2 positions of the adenine (B156593) core, as well as modifications to the ribose sugar moiety, are key determinants of this interaction.[5][6][7]

This technical guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the signaling pathways they modulate. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the adenosinergic system.

Data Presentation: Quantitative Analysis of Structural Analogues

The following tables summarize the binding affinities (Ki) of various structural analogues of this compound at the four human adenosine receptor subtypes. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent and selective compounds.

Table 1: Binding Affinity (Ki, nM) of N6-Substituted Adenosine Analogues

CompoundN6-SubstituentA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
N6-Cyclopentyladenosine (CPA)CyclopentylSubnanomolarLow affinityHigh affinity (35 nM, antagonist)[3]
N6-(2,2-diphenylethyl)adenosine2,2-diphenylethyl---High affinity---[3]
N6-benzyl-5′-(N-ethylcarboxamido)adenosineBenzyl (with 5'-modification)------Selective agonist[7]
5′-N-Methyl-N6-(3-iodobenzyl)adenosine3-Iodobenzyl (with 5'-modification)50-fold lower than A350-fold lower than A31.1[7]

Table 2: Binding Affinity (Ki, nM) of 2,N6-Disubstituted Adenosine Analogues

CompoundC2-SubstituentN6-SubstituentA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
2-Chloro-N6-cyclopentyladenosine (CCPA)ChloroCyclopentylPotent and selective---High affinity (35 nM, antagonist)[3]
2-(phenylamino)-N6-cyclopentyladenosinePhenylaminoCyclopentyl---70-fold more selective than for A1---[6]
N6-(3-phenylpropyl)-2-chloroadenosineChloro3-phenylpropyl------6.4[8]
5′-ethylcarbamoyl-N6-(3-phenylpropyl)adenosine---3-phenylpropyl (with 5'-modification)------4.5[8]

Note: A comprehensive dataset for this compound was not available in the public domain at the time of this guide's compilation. The provided data for analogues serves as a reference for SAR studies.

Signaling Pathways

The interaction of this compound analogues with adenosine receptors triggers intracellular signaling cascades that mediate their biological effects. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][4] Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[3][4]

A key pathway implicated in the anti-inflammatory effects of A3 receptor agonists is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kB_Inhibition_by_A3R_Agonist cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3R_Agonist A3R Agonist (e.g., this compound analogue) A3R A3 Adenosine Receptor A3R_Agonist->A3R Binds to Gi Gi Protein A3R->Gi Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition Inhibits IKK_complex IKK Complex Gi->IKK_complex Inhibits (downstream effects) cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Inhibits NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nucleus NF-κB (Active) NFkB_IkB->NFkB_nucleus Translocates to nucleus (upon IκB degradation) Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_Transcription Induces

Inhibition of NF-κB signaling by A3 adenosine receptor agonists.

Experimental Protocols

Synthesis of N6-Substituted-2-aminoadenosine Analogues

A general method for the synthesis of N6-substituted-2-aminoadenosine analogues involves the reaction of 2-amino-6-chloropurine (B14584) riboside with the corresponding amine.

Materials:

  • 2-amino-6-chloropurine riboside

  • Desired amine (e.g., furfurylamine)

  • Triethylamine (B128534) (Et3N)

  • Ethanol (B145695) (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol)

Procedure:

  • To a solution of 2-amino-6-chloropurine riboside (1 equivalent) in ethanol in a round-bottom flask, add the desired amine (1.1-1.5 equivalents) and triethylamine (2-3 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired N6-substituted-2-aminoadenosine analogue.

  • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Synthesis_Workflow Start Start Reactants 2-amino-6-chloropurine riboside + Amine + Et3N in EtOH Start->Reactants Reaction Reflux Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Concentrate Monitoring->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

General workflow for the synthesis of N6-substituted-2-aminoadenosine analogues.
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity (Ki) of test compounds for adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

  • Test compounds (e.g., this compound analogues) at various concentrations.

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand, e.g., NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • 96-well filter plates with GF/B or GF/C filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membrane preparation

    • Radioligand at a fixed concentration (typically at or below its Kd value)

    • Test compound at varying concentrations or buffer (for total binding) or non-specific control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-inflammatory Activity Assay (Inhibition of LPS-induced TNF-α production)

This assay measures the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds.

  • TNF-α ELISA kit.

  • 96-well cell culture plates.

  • CO2 incubator.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined time (e.g., 4-6 hours) to induce TNF-α production. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value of the test compound for the inhibition of TNF-α production.

Conclusion

The structural analogues of this compound represent a promising class of compounds with diverse therapeutic potential. Their ability to selectively modulate adenosine receptor subtypes opens up avenues for the development of novel drugs for a range of conditions, including cancer, inflammatory diseases, and neurological disorders. A thorough understanding of their structure-activity relationships, guided by quantitative biological data and detailed experimental evaluation, is paramount for the successful translation of these findings into clinical applications. This guide provides a foundational framework for researchers to build upon in their quest to design and develop the next generation of adenosinergic drugs.

References

The foundational research on N6-substituted purine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Research on N6-Substituted Purine (B94841) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on N6-substituted purine derivatives, a class of compounds with significant therapeutic potential. The document summarizes key findings on their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and other disease areas. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are included to support researchers and professionals in drug development.

Introduction

Purine analogues have long been a cornerstone of medicinal chemistry, with N6-substituted derivatives showing a remarkable diversity of biological activities. These compounds function as inhibitors of key cellular enzymes, such as cyclin-dependent kinases (CDKs), and can induce apoptosis, making them promising candidates for anticancer therapies.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including protein kinases, which are often dysregulated in cancer.[2][3] This guide will delve into the core research that has established the importance of this chemical class.

Synthesis of N6-Substituted Purine Derivatives

The synthesis of N6-substituted purine derivatives typically involves the nucleophilic substitution of a leaving group, most commonly a chlorine atom, at the C6 position of the purine ring.

General Synthetic Schemes

A common starting material for the synthesis of these derivatives is 6-chloropurine (B14466).[1] This precursor can be reacted with various amines to introduce the N6-substituent. Further modifications can be made at other positions of the purine ring, such as N9, to modulate the compound's properties. For instance, N9 alkylation can be achieved using reagents like cyclopentyl bromide in the presence of a base.[4]

Another versatile starting material is 4,6-dichloropyrimidine (B16783), which can undergo a series of reactions including nucleophilic substitution, diazotization, and amination or hydrazonation to yield N6-substituted 8-azapurine (B62227) derivatives.[5]

Key Experimental Protocols

Synthesis of N-(purin-6-yl)amino Carboxylic Acids[1]

This protocol describes the synthesis of N6-substituted purines with amino acid side chains.

Materials:

  • 6-chloropurine

  • Omega-amino acids

  • Sodium carbonate (Na2CO3)

  • Water

Procedure:

  • Dissolve the corresponding omega-amino acid and 6-chloropurine in an aqueous solution of Na2CO3.

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield the N-(purin-6-yl)amino carboxylic acid.

Synthesis of N6-Hydrazone Derivatives of 8-Azapurine[5]

This protocol outlines the multi-step synthesis of N6-hydrazone derivatives of 8-azapurine.

Materials:

Procedure:

  • Synthesis of Amino Pyrimidines: React 4,6-dichloropyrimidine with an amino alcohol in 1,4-dioxane at 100 °C.

  • Diazotization: Synthesize the triazolopyrimidines via diazotization of the amino pyrimidines in methanol (B129727) with hydrochloric acid and sodium nitrite at 0 °C.

  • Hydrazination: Introduce a hydrazine group at the N6 position.

  • Hydrazone Formation: React the N6-hydrazino-8-azapurine intermediate with various aldehydes or ketones to form the final hydrazone derivatives.

Biological Activity and Quantitative Data

N6-substituted purine derivatives have demonstrated a wide range of biological activities, most notably as anticancer and antiplatelet agents. The tables below summarize the cytotoxic and antiplatelet activities of selected compounds.

Cytotoxic Activity of N6-Substituted Purine Derivatives
CompoundCell LineIC50 (µM)Reference
1d 4T1 (murine mammary carcinoma)High[1]
1d COLO201 (human colorectal adenocarcinoma)High[1]
1d SNU-1 (human gastric carcinoma)High[1]
1d HepG2 (human hepatocellular carcinoma)High[1]
7h HL-60 (human promyelocytic leukemia)Potent[2]
7h K-562 (human chronic myelogenous leukemia)Potent[2]
7h MOLM-13 (human acute monocytic leukemia)Potent[2]
7h SR-9 (human leukemia)Potent[2]
7 K5622.27[3]
10 K5622.53[3]
7 HL-601.42[3]
10 HL-601.52[3]
7 OKP-GS (renal carcinoma)4.56[3]
10 OKP-GS (renal carcinoma)24.77[3]
19 Huh7 (human liver cancer)< 5[4]
19 HCT116 (human colon cancer)< 5[4]
19 MCF7 (human breast cancer)< 5[4]
Antiplatelet Activity of N6-Substituted 8-Azapurine Derivatives[5]
CompoundInhibition Rate (%)IC50 (µM)
IIg 83.60.67
IIh 93.40.20
IIi 86.30.78
Ticagrelor (Reference) -0.74

Signaling Pathways and Mechanisms of Action

N6-substituted purine derivatives exert their biological effects by modulating various cellular signaling pathways. A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.

Kinase Inhibition

Many N6-substituted purine derivatives have been identified as potent kinase inhibitors.[1][2][6] For example, some derivatives have been shown to inhibit p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[6] Others have demonstrated selectivity for kinases such as Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), which are important targets in cancer therapy.[4] The purine scaffold serves as a versatile template for designing selective kinase inhibitors by modifying substituents at the C2, C6, and N9 positions to enhance binding affinity and selectivity.[2]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cytokines Cytokines p38 MAP Kinase p38 MAP Kinase Cytokines->p38 MAP Kinase Proliferation Proliferation Receptor Tyrosine Kinase->Proliferation Inflammation Inflammation p38 MAP Kinase->Inflammation ALK ALK Survival Survival ALK->Survival BTK BTK BTK->Survival N6-Substituted Purine N6-Substituted Purine N6-Substituted Purine->p38 MAP Kinase Inhibition N6-Substituted Purine->ALK Inhibition N6-Substituted Purine->BTK Inhibition

Caption: Inhibition of kinase signaling pathways by N6-substituted purine derivatives.

Cell Cycle Arrest and Apoptosis

Certain N6-substituted purine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 7h was found to cause cell cycle arrest at the S-phase in HL-60 cells.[2] Other derivatives have been observed to induce apoptosis, a form of programmed cell death, which is a desirable outcome in cancer therapy.[1][4]

Cell_Cycle_and_Apoptosis cluster_cell_cycle Cell Cycle Progression N6-Substituted Purine N6-Substituted Purine S S Phase N6-Substituted Purine->S Arrest Apoptosis Apoptosis N6-Substituted Purine->Apoptosis Induction G1 G1 Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1

Caption: Induction of cell cycle arrest and apoptosis by N6-substituted purines.

Experimental Workflow for Biological Evaluation

A typical workflow for evaluating the biological activity of newly synthesized N6-substituted purine derivatives is outlined below.

Experimental_Workflow start Synthesis of N6-Substituted Purine Derivatives char Structural Characterization (NMR, MS) start->char screen In vitro Cytotoxicity Screening (e.g., SRB or MTT assay) char->screen select Selection of Lead Compounds (based on IC50 values) screen->select mech Mechanism of Action Studies (Kinase assays, Cell Cycle Analysis, Apoptosis Assays) select->mech Potent Compounds invivo In vivo Efficacy Studies (Animal Models) mech->invivo end Preclinical Candidate invivo->end

Caption: General experimental workflow for the development of N6-substituted purine derivatives.

Conclusion

has established them as a versatile and promising class of compounds for drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, particularly as kinase inhibitors and anticancer agents, makes them attractive candidates for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics. Future research will likely focus on optimizing the selectivity of these compounds for specific kinase targets and evaluating their efficacy in a broader range of disease models.

References

N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Potential as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetic purine (B94841) derivative with potential applications as a plant growth regulator. As a cytokinin analog, it is structurally related to kinetin (B1673648) (N6-furfuryladenine) and its riboside, compounds known to play a crucial role in plant growth and development by promoting cell division and differentiation.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, biological activity, and putative signaling pathways. While direct experimental data on this specific compound is limited, this paper extrapolates its potential functions based on the well-documented effects of structurally similar cytokinins. Detailed experimental protocols for evaluating its efficacy as a plant growth regulator are also presented to facilitate further research in this promising area.

Introduction

Cytokinins are a class of phytohormones that, in conjunction with other hormones like auxins, orchestrate a wide array of developmental processes in plants. These include the stimulation of cell division (cytokinesis), modulation of shoot and root differentiation, inhibition of apical dominance, and delay of senescence.[3][5][6] The first cytokinin to be discovered was kinetin, an N6-substituted adenine (B156593) derivative.[1] Since then, a variety of natural and synthetic cytokinins have been identified and synthesized, each with varying degrees of biological activity.

This compound represents a modification of the kinetin riboside structure, featuring an additional amino group at the 2-position of the purine ring. This structural alteration may influence its binding affinity to cytokinin receptors and subsequent downstream signaling, potentially offering enhanced or novel regulatory properties. This document aims to serve as a foundational resource for researchers investigating the plant growth regulatory potential of this compound.

Synthesis of this compound

A plausible synthetic pathway would involve the reaction of 2-amino-6-chloropurine (B14584) riboside with furfurylamine. The chlorine atom at the 6-position of the purine ring is a good leaving group, readily displaced by the primary amine of furfurylamine.

Hypothetical Synthesis Workflow:

A 2-Amino-6-chloropurine riboside C Reaction under basic conditions (e.g., in the presence of a non-nucleophilic base) A->C B Furfurylamine B->C D This compound C->D Nucleophilic Aromatic Substitution E Purification (e.g., chromatography) D->E F Characterization (e.g., NMR, Mass Spectrometry) E->F

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway

The biological activity of this compound is anticipated to be similar to other N6-substituted adenine-type cytokinins.[5] These molecules exert their effects by binding to specific sensor histidine kinase receptors located in the endoplasmic reticulum membrane of plant cells.

Putative Cytokinin Signaling Pathway:

Upon binding of this compound to the CHASE domain of the receptor, the receptor autophosphorylates a conserved histidine residue in its kinase domain. This phosphate (B84403) group is then transferred to a conserved aspartate residue in the receptor's receiver domain. Subsequently, the phosphate is relayed to a histidine phosphotransfer protein (AHP), which then translocates to the nucleus. In the nucleus, the AHP phosphorylates a type-B authentic response regulator (ARR). The phosphorylated type-B ARR acts as a transcription factor, activating the expression of cytokinin-responsive genes, which in turn mediate various physiological responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6FA This compound RECEPTOR Histidine Kinase Receptor (e.g., AHK3, AHK4) N6FA->RECEPTOR Binding AHP Histidine Phosphotransfer Protein (AHP) RECEPTOR->AHP Phosphotransfer AHP_N AHP AHP->AHP_N Translocation ARR_B Type-B Authentic Response Regulator (ARR) AHP_N->ARR_B Phosphotransfer GENES Cytokinin-Responsive Genes ARR_B->GENES Transcriptional Activation RESPONSE Physiological Response (Cell Division, Differentiation, etc.) GENES->RESPONSE A Excise pith tissue from tobacco stem B Place on callus induction medium (MS + auxin) A->B C Subculture established callus to experimental media B->C D Incubate under controlled conditions (25°C, 16h light) C->D E Measure callus fresh and dry weight after 4-6 weeks D->E F Observe and score shoot formation D->F

References

Unveiling the Mutagenic Potential of N6-Furfuryl-2-aminoadenosine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the potential mutagenic properties of N6-Furfuryl-2-aminoadenosine analogues. In the absence of direct and extensive mutagenicity data for this specific class of compounds, this paper employs a read-across approach, leveraging available data from structurally related analogues, primarily the well-studied mutagen 2-amino-N6-hydroxyadenine (AHA). This guide details the experimental protocols for key mutagenicity assays, presents quantitative data from relevant studies, and visualizes critical pathways and workflows to inform future research and safety assessments in drug development.

Introduction to this compound Analogues and Mutagenicity Concerns

This compound and its analogues are substituted purine (B94841) nucleosides. The presence of both a 2-amino group and a substituent at the N6 position raises potential concerns regarding their genotoxicity. The 2-amino group, as seen in compounds like 2-aminofluorene (B1664046), can be a critical factor in the mutagenic activity of a molecule[1]. Similarly, modifications at the N6 position of adenine (B156593) can lead to base analogues with mutagenic properties.

A notable example is 2-amino-N6-hydroxyadenine (AHA), a potent mutagen in various test systems[2][3]. Studies have shown that AHA's mutagenicity likely stems from its incorporation into DNA, leading to base pair transitions[3][4]. The structural similarity between AHA and this compound analogues underscores the importance of thoroughly evaluating the mutagenic potential of this class of compounds.

Quantitative Mutagenicity Data of Structurally Related Analogues

To provide a quantitative perspective, this section summarizes the mutagenic activity of 2-amino-N6-hydroxyadenine (AHA) in key assays. These data serve as a benchmark for assessing the potential mutagenicity of novel this compound analogues.

CompoundAssayTest SystemMetabolic Activation (S9)ResultReference
2-amino-N6-hydroxyadenine (AHA)Ames TestSalmonella typhimurium TA100Without S925,000 revertants/µg[3]
2-amino-N6-hydroxyadenine (AHA)Ames TestSalmonella typhimurium TA100With S9 (10 µl)~50,000 revertants/µg[3]
2-amino-N6-hydroxyadenine (AHA)Ames TestSalmonella typhimurium TA98Without S9~25 revertants/µg[3]
2-amino-N6-hydroxyadenine (AHA)Mammalian Cell Gene Mutation AssayChinese Hamster Lung (CHL) cellsWithout S9200-fold increase in DTr mutants (24h incubation)[3]
2-amino-N6-hydroxyadenine (AHA)Mouse Spot Test(T x HT)F1 mouse embryosIn vivo1.95 x 10-3 spots/mg/kg[2]

Table 1: Summary of Quantitative Mutagenicity Data for 2-amino-N6-hydroxyadenine (AHA)

Detailed Experimental Protocols

A standard battery of tests is recommended to assess the mutagenic potential of new chemical entities. The following are detailed protocols for the most relevant assays, based on established guidelines and findings from studies on related analogues.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect point mutations (base substitutions and frameshifts) in bacteria[5][6][7].

Objective: To evaluate the ability of this compound analogues to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[6]

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA1535, 4-nitroquinoline (B1605747) N-oxide for TA100)[6]

  • Negative (solvent) control

  • S9 fraction from induced rat liver for metabolic activation[6]

  • Top agar (B569324)

  • Minimal glucose agar plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a test tube, combine the test compound dilution, the bacterial tester strain culture, and either S9 mix or a buffer (for experiments without metabolic activation).

  • Incubate the mixture for a short period.

  • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells[8][9][10].

Objective: To assess the potential of this compound analogues to induce chromosomal aberrations in mammalian cells.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes)[8][9]

  • Test compound

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)[9]

  • Negative (solvent) control

  • S9 mix

  • Cell culture medium and supplements

  • Colcemid or other metaphase-arresting agent

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Giemsa stain

Procedure:

  • Culture the cells to a suitable confluency.

  • Expose the cells to various concentrations of the test compound, with and without S9 mix, for a defined period (e.g., 3-6 hours). A continuous treatment of 24 hours without S9 is also performed[9].

  • After the treatment period, wash the cells and add fresh medium.

  • Add a metaphase-arresting agent to accumulate cells in metaphase.

  • Harvest the cells, treat with a hypotonic solution, and fix.

  • Drop the fixed cell suspension onto microscope slides and stain with Giemsa.

  • Analyze the slides under a microscope, scoring at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, fragments, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate key concepts in mutagenicity and the experimental processes.

Mutagenesis_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 Interaction with DNA cluster_2 Cellular Consequences Analogue This compound Analogue Metabolite Active Metabolite (e.g., Triphosphate form) Analogue->Metabolite Metabolic Activation (e.g., Kinases) Incorporation Incorporation into DNA during Replication Metabolite->Incorporation Mispairing Tautomerization & Mispairing Incorporation->Mispairing Mutation Base Pair Transition Mutation Mispairing->Mutation AlteredProtein Altered Protein Function Mutation->AlteredProtein Phenotype Mutant Phenotype AlteredProtein->Phenotype

Figure 1: Proposed mechanism of mutagenesis for base analogues.

Genotoxicity_Testing_Workflow start Test Compound: This compound Analogue ames Bacterial Reverse Mutation Assay (Ames Test) start->ames chrom_ab In Vitro Mammalian Chromosomal Aberration Test start->chrom_ab micronucleus In Vitro Mammalian Micronucleus Test start->micronucleus ames_result Result: Point/Frameshift Mutations? ames->ames_result ames_result->chrom_ab If positive or equivocal risk_assessment Genotoxic Risk Assessment ames_result->risk_assessment If negative chrom_ab_result Result: Chromosomal Damage? chrom_ab->chrom_ab_result chrom_ab_result->micronucleus If positive or equivocal chrom_ab_result->risk_assessment If negative micronucleus_result Result: Micronuclei Formation? micronucleus->micronucleus_result invivo In Vivo Follow-up (e.g., Mouse Spot Test) micronucleus_result->invivo If positive in vitro micronucleus_result->risk_assessment If negative invivo->risk_assessment

Figure 2: Standard workflow for in vitro genotoxicity testing.

Conclusion and Recommendations

The available evidence on structurally related compounds, particularly the potent mutagenicity of 2-amino-N6-hydroxyadenine, strongly suggests that this compound analogues warrant a thorough investigation of their genotoxic potential. The presence of the 2-amino group is a significant structural alert for mutagenicity.

It is imperative for researchers and drug development professionals working with this class of compounds to:

  • Conduct a comprehensive battery of in vitro mutagenicity assays, including the Ames test and a chromosomal aberration test, as a baseline safety assessment.

  • Consider the need for metabolic activation in these assays, as the furfuryl group may undergo metabolic processing.

  • If in vitro tests yield positive results, further in vivo testing is crucial to determine the relevance of these findings to a whole organism.

By adhering to these recommendations, the potential risks associated with this compound analogues can be appropriately evaluated, ensuring the safety of novel therapeutics and research compounds.

References

Methodological & Application

Application Note: In Vitro Cytotoxicity Assessment of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for determining the in vitro cytotoxicity of novel compounds, with a focus on N6-Furfuryl-2-aminoadenosine, is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing cellular responses to new chemical entities.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. This compound is a novel purine (B94841) derivative with potential therapeutic applications. Understanding its effect on cell viability is essential to determine its safety profile and mechanism of action. This document outlines a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The mitochondrial enzyme succinate (B1194679) dehydrogenase is primarily responsible for this conversion. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent. The absorbance of the colored solution is then quantified using a spectrophotometer, which is directly proportional to the number of viable cells.

Experimental Workflow

The general workflow for the cytotoxicity assay is depicted below.

G Experimental Workflow for MTT Cytotoxicity Assay A Cell Seeding (e.g., 96-well plate) B Cell Culture Incubation (24 hours) A->B C Treatment with this compound (Varying Concentrations) B->C D Incubation (24, 48, or 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Addition of Solubilization Solution (e.g., DMSO) F->G H Absorbance Measurement (e.g., 570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Figure 1: A diagram illustrating the key steps of the MTT cytotoxicity assay workflow.

Detailed Protocol: MTT Assay for this compound Cytotoxicity

Materials and Reagents

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic target)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or a solution of 20% Sodium Dodecyl Sulfate (SDS) in 50% N,N-dimethylformamide)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Procedure

  • Cell Seeding:

    • Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells in complete medium).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis

  • Calculate Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The results of the cytotoxicity assay can be summarized in a table as shown below.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.089100
0.11.2310.07598.17
11.1560.06392.18
100.8790.05170.09
500.4520.03336.04
1000.1230.0159.81
2000.0580.0094.62

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is yet to be elucidated, a common pathway for cytotoxic compounds involves the induction of apoptosis. A simplified, hypothetical signaling pathway is presented below.

G Hypothetical Apoptotic Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2 Bcl2 Bcl2->Cytochrome_c Apaf1 Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Cytochrome_c->Apaf1 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrial_Stress->Bax Mitochondrial_Stress->Bcl2

Figure 2: A diagram of a hypothetical apoptotic signaling pathway induced by a cytotoxic compound.

This application note provides a robust and detailed protocol for the in vitro assessment of this compound cytotoxicity. By following this MTT-based assay, researchers can obtain reliable and reproducible data on the dose-dependent effects of this novel compound on cell viability. The presented workflow, data presentation format, and hypothetical signaling pathway offer a comprehensive framework for the initial cytotoxicological characterization of new chemical entities. Further investigations will be necessary to elucidate the precise molecular mechanisms underlying the observed cytotoxicity.

Application Notes and Protocols for Inducing Apoptosis in Cell Culture Using N6-Substituted Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

These application notes provide a comprehensive guide to utilizing N6-substituted purine (B94841) nucleoside analogs, with a specific focus on N6-Furfuryladenosine (Kinetin Riboside), to induce apoptosis in cancer cell lines. While specific data for N6-Furfuryl-2-aminoadenosine is limited, the protocols detailed below for the related compound, Kinetin (B1673648) Riboside, offer a robust starting point for investigation. Purine nucleoside analogs are recognized for their antitumor properties, which often involve the induction of programmed cell death, or apoptosis.[1][2]

Introduction

N6-Furfuryladenosine, also known as Kinetin Riboside (KR), is a naturally occurring N6-substituted adenosine (B11128) derivative.[3][4] It has demonstrated the ability to selectively inhibit the proliferation of cancer cells and trigger apoptosis.[3][5][6] The primary mechanism of KR-induced apoptosis is through the intrinsic mitochondrial pathway.[3][5] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3][5] Subsequently, a cascade of caspase activation, including caspase-3 and caspase-9, is initiated, ultimately leading to the execution of apoptosis.[3][7] Key regulators of this process, the Bcl-2 family of proteins, are also modulated by KR, with an observed upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3][7]

Data Presentation

The following tables summarize quantitative data from studies on Kinetin Riboside, providing a baseline for designing experiments with this compound.

Table 1: Effective Concentrations of Kinetin Riboside for Apoptosis Induction

Cell LineConcentration RangeObservationReference
HeLa4.5 µMDisruption of mitochondrial membrane potential[8]
Mouse Melanoma B16F-10Not specifiedInduction of apoptosis[5]
Colorectal Cancer (SW480, HCT116)Not specifiedIncreased Annexin V-FITC staining[7]
Various Human Cancer and Normal Cell LinesNot specifiedGrowth inhibition (20-80%)[3]

Table 2: Key Molecular Events in Kinetin Riboside-Induced Apoptosis

Molecular EventObservationCell Line(s)Reference
Bcl-2 expressionDownregulatedNormal and cancer cell lines[3]
Bax expressionUpregulatedNormal and cancer cell lines[3][7]
Cytochrome c releaseIncreased in cytosolNormal and cancer cell lines[3]
Caspase-3 activationIncreasedMainly in cancer cells[3][5][7]
Caspase-9 activationIncreasedKR-treated cells[3]
Caspase-8 expressionNo effectKR-treated cells[3]
β-catenin degradationPromotedColorectal cancer cells[7]
PARP cleavageInducedColorectal cancer cells[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis induced by N6-substituted purine nucleoside analogs.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on a cell line of interest.

Materials:

  • This compound or Kinetin Riboside

  • Target cell line (e.g., HeLa, SW480)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the compound for the selected time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.

Materials:

  • Test compound

  • Target cell line

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in these application notes.

cluster_extrinsic cluster_intrinsic cluster_execution Death_Receptor Death Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Pro_Caspase8 Pro-Caspase-8 Pro_Caspase8->DISC Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 N6_Analog This compound (or Kinetin Riboside) Bcl2 Bcl-2 (Anti-apoptotic) N6_Analog->Bcl2 Inhibits Bax Bax (Pro-apoptotic) N6_Analog->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Signaling pathway of apoptosis induction by N6-substituted purine analogs.

cluster_setup cluster_assays cluster_analysis Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Compound_Treatment 2. Compound Treatment (Incubate with this compound) Cell_Culture->Compound_Treatment Cell_Viability 3a. Cell Viability (MTT Assay) Compound_Treatment->Cell_Viability Flow_Cytometry 3b. Apoptosis Detection (Annexin V/PI Staining) Compound_Treatment->Flow_Cytometry Western_Blot 3c. Protein Analysis (Western Blot) Compound_Treatment->Western_Blot Data_Quantification 4. Data Quantification (IC50, % Apoptotic Cells, Protein Levels) Cell_Viability->Data_Quantification Flow_Cytometry->Data_Quantification Western_Blot->Data_Quantification Conclusion 5. Conclusion (Apoptotic Effect Confirmed) Data_Quantification->Conclusion

Caption: Experimental workflow for assessing apoptosis in cell culture.

References

Application Notes and Protocols: Investigating the Efficacy of N6-Furfuryl-2-aminoadenosine on MiaPaCa-2 Pancreatic Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies worldwide, with a dismal five-year survival rate. The aggressive nature of PDAC is attributed to its late diagnosis, high metastatic potential, and profound resistance to conventional therapies. The MiaPaCa-2 cell line, derived from a human pancreatic tumor, is a widely utilized in vitro model for studying the biology of pancreatic cancer and for the preclinical evaluation of novel therapeutic agents. These cells are known for their aggressive phenotype and resistance to apoptosis.

N6-Furfuryl-2-aminoadenosine, a synthetic kinetin (B1673648) riboside analog, belongs to a class of compounds known as cytokinins, which have been shown to exhibit pleiotropic effects on mammalian cells, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document provides a detailed framework for investigating the potential anticancer effects of this compound on the MiaPaCa-2 pancreatic carcinoma cell line. The following protocols and application notes are intended to guide researchers in assessing the compound's impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways.

Data Presentation

Disclaimer: The following tables present a hypothetical data structure for the proposed experiments. No specific data for this compound treatment of MiaPaCa-2 cells is currently available in the public domain. The values are for illustrative purposes only.

Table 1: Effect of this compound on MiaPaCa-2 Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
Control (Vehicle)024100 ± 5.2-
This compound102485.3 ± 4.1
This compound252462.1 ± 3.5
This compound502448.7 ± 2.950.5
This compound1002425.4 ± 2.1
Control (Vehicle)048100 ± 6.8-
This compound104870.2 ± 5.3
This compound254845.8 ± 4.7
This compound504823.9 ± 3.328.2
This compound1004810.1 ± 1.9

Table 2: Apoptosis Induction in MiaPaCa-2 Cells Treated with this compound (Annexin V-FITC/PI Staining)

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
Control (Vehicle)02.5 ± 0.81.2 ± 0.33.7 ± 1.1
This compound5015.7 ± 2.15.4 ± 1.021.1 ± 3.1
This compound10028.3 ± 3.512.8 ± 1.941.1 ± 5.4

Table 3: Cell Cycle Analysis of MiaPaCa-2 Cells Treated with this compound

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)045.2 ± 3.135.8 ± 2.519.0 ± 1.8
This compound5060.1 ± 4.225.3 ± 2.114.6 ± 1.5
This compound10075.8 ± 5.515.1 ± 1.99.1 ± 1.2

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: MiaPaCa-2 (ATCC® CRL-1420™).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:6 ratio.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed MiaPaCa-2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seeding: Seed MiaPaCa-2 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis
  • Seeding and Treatment: Seed and treat MiaPaCa-2 cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental_Workflow Experimental Workflow for Evaluating this compound on MiaPaCa-2 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Culture MiaPaCa-2 Cell Culture Seeding Seed Cells in Plates Culture->Seeding Treatment Treat with N6-Furfuryl- 2-aminoadenosine Seeding->Treatment MTT Cell Viability (MTT) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Data Analyze and Interpret Data MTT->Data Apoptosis->Data CellCycle->Data

Caption: Experimental workflow for assessing the effects of this compound.

Signaling_Pathway Hypothesized Signaling Pathway for this compound in MiaPaCa-2 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion N6 This compound Receptor Adenosine Receptor? N6->Receptor PI3K PI3K N6->PI3K Inhibition? AC Adenylyl Cyclase Receptor->AC Inhibition? cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Inhibition p21 p21 PKA->p21 Upregulation? Akt Akt PI3K->Akt Inhibition Bcl2 Bcl-2 Akt->Bcl2 Phosphorylation ↓ CyclinD1 Cyclin D1 CREB->CyclinD1 Transcription ↓ CDK46 CDK4/6 CyclinD1->CDK46 Activation ↓ CellCycleArrest Cell Cycle Arrest CDK46->CellCycleArrest p21->CDK46 Inhibition Bax Bax Bcl2->Bax Inhibition ↓ CytoC Cytochrome c Bax->CytoC Release ↑ Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling cascade of this compound in MiaPaCa-2 cells.

Application Notes and Protocols for Investigating the Effects of N6-Furfuryl-2-aminoadenosine on the A375 Melanoma Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anti-melanoma effects of N6-Furfuryl-2-aminoadenosine, also known as kinetin (B1673648) riboside, on the A375 human melanoma cell line. The protocols outlined below are based on established methodologies for cancer cell line research and the known mechanisms of this compound in other cancer models.

Introduction

This compound is a synthetic cytokinin that has demonstrated pro-apoptotic and anti-proliferative activities in various cancer cell lines.[1] The A375 cell line, derived from a human malignant melanoma, is a widely used model for melanoma research and drug screening.[2] This document details a hypothetical experimental framework to assess the efficacy of this compound as a potential therapeutic agent against melanoma, focusing on its impact on cell viability, apoptosis, and key signaling pathways.

Hypothetical Data Summary

The following tables present hypothetical quantitative data that might be expected from experiments investigating the effects of this compound on the A375 cell line. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on A375 Cell Viability (MTT Assay)

Concentration (µM)Treatment Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)24100 ± 4.5
102485.2 ± 3.8
252468.7 ± 4.1
502449.1 ± 3.550.5
1002430.4 ± 2.9
0 (Control)48100 ± 5.2
104872.1 ± 4.3
254845.6 ± 3.9
504828.3 ± 3.128.0
1004815.8 ± 2.5

Table 2: Apoptosis Induction in A375 Cells by this compound (Annexin V/PI Staining)

Treatment (48 hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Control (0 µM)2.1 ± 0.51.5 ± 0.33.6
25 µM15.8 ± 1.28.4 ± 0.924.2
50 µM28.4 ± 2.115.2 ± 1.543.6
100 µM35.1 ± 2.522.7 ± 1.857.8

Table 3: Cell Cycle Distribution of A375 Cells Treated with this compound

Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 µM)55.2 ± 2.828.1 ± 1.916.7 ± 1.5
50 µM68.5 ± 3.115.3 ± 1.416.2 ± 1.3

Table 4: Relative Protein Expression Changes in A375 Cells (Western Blot Analysis)

Target ProteinTreatment (48 hours)Fold Change vs. Control
Bcl-250 µM0.45
Bax50 µM2.1
Cleaved Caspase-350 µM3.5
Cleaved PARP50 µM2.8
p2150 µM2.5
Cyclin D150 µM0.6

Experimental Protocols

A375 Cell Culture
  • Cell Line: A375 Human Melanoma Cell Line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with a 0.25% Trypsin-EDTA solution, and re-seed at a ratio of 1:3 to 1:6.

This compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Working Solutions: Dilute the stock solution in the complete growth medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay
  • Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24 and 48 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Seed A375 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis
  • Seed A375 cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis
  • Treat A375 cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p21, anti-Cyclin D1, and anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G N6 This compound A375 A375 Melanoma Cell N6->A375 treatment CellCycle Cell Cycle Arrest (G0/G1 Phase) A375->CellCycle Apoptosis Apoptosis A375->Apoptosis p21 p21 (upregulation) CellCycle->p21 CyclinD1 Cyclin D1 (downregulation) CellCycle->CyclinD1 Mitochondria Mitochondria Apoptosis->Mitochondria Bcl2 Bcl-2 (downregulation) Mitochondria->Bcl2 Bax Bax (upregulation) Mitochondria->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis execution

Caption: Proposed signaling pathway of this compound in A375 cells.

G start Start culture Culture A375 Cells start->culture treat Treat with This compound culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle western Western Blot Analysis treat->western data Data Analysis viability->data apoptosis->data cellcycle->data western->data end End data->end

Caption: Experimental workflow for investigating this compound effects.

References

Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine in In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N6-Furfuryl-2-aminoadenosine, also known as Kinetin Riboside, in in vitro cancer research. This document outlines effective dosages, detailed experimental protocols, and insights into its mechanism of action.

Overview of this compound

This compound is a synthetic cytokinin riboside that has demonstrated potent anti-proliferative and pro-apoptotic activity against a variety of human cancer cell lines. Its mechanism of action involves the induction of genotoxic stress and a rapid depletion of cellular ATP, leading to cell death.

Dosage and Efficacy in Cancer Cell Lines

The effective concentration of this compound varies depending on the cancer cell line. The half-maximal inhibitory concentration (IC50) is a key metric for determining the appropriate dosage for in vitro studies.

Cell LineCancer TypeIC50 (µM)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09
A375MelanomaNot specified
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50

Note: The IC50 values can vary based on experimental conditions such as cell density and incubation time.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for your specific cell lines and laboratory conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T25 culture flasks or 6-well plates

  • Cancer cell line of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentration of this compound for the appropriate time.[2]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Damage Assessment (Alkaline Comet Assay)

This assay measures DNA single-strand breaks induced by this compound.

Materials:

  • Treated and control cancer cells

  • Low Melting Point Agarose (LMA)

  • CometSlide™ or equivalent

  • Lysis solution (high salt and detergent)

  • Alkaline unwinding solution (NaOH, EDTA)

  • Electrophoresis buffer (alkaline)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, Ethidium Bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of treated and control cells in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[6]

  • Embedding: Mix 30 µL of the cell suspension with 250 µL of molten LMA at 37°C.[6] Immediately pipette 50 µL of this mixture onto a CometSlide™.[6]

  • Solidification: Place the slides at 4°C for 30 minutes in the dark to solidify the agarose.[6]

  • Lysis: Immerse the slides in chilled lysis solution for at least 60 minutes at 4°C.[6]

  • Alkaline Unwinding: Immerse the slides in alkaline unwinding solution for 60 minutes at room temperature in the dark to allow the DNA to unwind.[6][7]

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently immerse the slides in neutralization buffer, followed by a DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Quantify the results using appropriate image analysis software.

Protein Expression Analysis (Western Blot)

This protocol is for analyzing changes in protein expression levels, such as the upregulation of p21 (CDKN1A), in response to this compound treatment.

Materials:

  • Treated and control cancer cells

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer on ice.[8]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[8]

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • Gel Electrophoresis: Load equal amounts of protein (10-50 µg) per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p21) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

  • Detection: Wash the membrane and add a chemiluminescent substrate.[9]

  • Imaging: Capture the signal using an imaging system. Use a loading control like β-actin to normalize protein levels.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound is bioconverted into its nucleotide form, which leads to a rapid depletion of cellular ATP. This energy crisis, coupled with the induction of genotoxic stress and DNA damage, activates DNA damage response pathways. A key outcome is the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which can lead to cell cycle arrest and apoptosis.

N6_Furfuryl_2_aminoadenosine_Pathway N6 This compound Conversion Biotransformation N6->Conversion Nucleotide Active Nucleotide Form Conversion->Nucleotide ATP_Depletion ATP Depletion Nucleotide->ATP_Depletion Genotoxic_Stress Genotoxic Stress (DNA Damage) Nucleotide->Genotoxic_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis DDR DNA Damage Response Genotoxic_Stress->DDR p21 p21 (CDKN1A) Upregulation DDR->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound action.

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for assessing the anti-cancer effects of this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Comet Comet Assay (DNA Damage) Treatment->Comet Western Western Blot (Protein Expression) Treatment->Western IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant DNA_Damage_Quant Quantify DNA Damage Comet->DNA_Damage_Quant Protein_Quant Quantify Protein Levels Western->Protein_Quant

Caption: Standard workflow for in vitro anti-cancer drug testing.

References

Application of N6-Furfuryl-2-aminoadenosine in Cell Signaling Pathway Studies: A Proxy-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research data exists for the specific compound N6-Furfuryl-2-aminoadenosine. Despite its classification as a purine (B94841) nucleoside analog with potential antitumor activity, detailed experimental protocols and comprehensive studies on its role in cell signaling pathways are not readily found in the public domain.[1]

To provide researchers, scientists, and drug development professionals with a relevant and structured guide, this document will focus on the closely related and well-studied compound, N6-furfuryladenosine (also known as kinetin (B1673648) riboside) . As a purine derivative, N6-furfuryladenosine shares a structural resemblance to this compound and has been demonstrated to modulate key cell signaling pathways involved in cancer progression. The methodologies and findings presented herein for N6-furfuryladenosine can serve as a valuable proxy and a foundational framework for initiating studies on this compound.

Application Notes for N6-furfuryladenosine

N6-furfuryladenosine has been identified as a potent antiproliferative and apoptogenic agent in various human cancer cell lines.[2] Its mechanism of action is multifaceted, primarily involving the induction of genotoxic stress, rapid depletion of cellular ATP, and subsequent activation of stress response pathways.[2] Notably, the bioactivation of N6-furfuryladenosine through its conversion into a nucleotide form is crucial for its cytotoxic effects.[2] This suggests that intracellular kinases, such as adenosine (B11128) kinase, play a pivotal role in its mechanism.

The primary applications of N6-furfuryladenosine in cell signaling studies include:

  • Induction of Apoptosis: It triggers the mitochondrial pathway of apoptosis, making it a useful tool for studying the regulation of programmed cell death.

  • Cell Cycle Arrest: N6-furfuryladenosine has been shown to downregulate key cell cycle proteins like cyclin D1 and D2, leading to cell cycle arrest. This allows for the investigation of checkpoint controls.

  • DNA Damage and Stress Response: The compound induces genotoxic stress, activating DNA damage response pathways and the expression of stress-response genes such as CDKN1A (p21).[2]

  • Metabolic Intervention: Its ability to cause rapid ATP depletion provides a model for studying cellular responses to energetic stress.

Quantitative Data Summary

The following table summarizes the quantitative data on the antiproliferative activity of N6-furfuryladenosine in a human cancer cell line.

CompoundCell LineIC50 (µM)Reference
N6-furfuryladenosineMiaPaCa-2 (Pancreas Carcinoma)0.27 ± 0.09[2]

Experimental Protocols

Detailed methodologies for key experiments involving N6-furfuryladenosine are provided below. These protocols can be adapted for the study of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of N6-furfuryladenosine on cancer cells.

Materials:

  • Human cancer cell line (e.g., MiaPaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N6-furfuryladenosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of N6-furfuryladenosine in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a Multiskan plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by N6-furfuryladenosine.

Materials:

  • Human cancer cell line

  • N6-furfuryladenosine

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with N6-furfuryladenosine at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Cell Cycle and Stress Response Proteins

This protocol is used to detect changes in the expression of key signaling proteins.

Materials:

  • Human cancer cell line

  • N6-furfuryladenosine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with N6-furfuryladenosine for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway of N6-furfuryladenosine and a typical experimental workflow for its study.

N6_furfuryladenosine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N6F N6-furfuryladenosine AK Adenosine Kinase N6F->AK Bioactivation N6F_MP N6-furfuryladenosine monophosphate AK->N6F_MP ATP_depletion ATP Depletion N6F_MP->ATP_depletion Genotoxic_Stress Genotoxic Stress N6F_MP->Genotoxic_Stress CyclinD Cyclin D1/D2 Downregulation N6F_MP->CyclinD Apoptosis Apoptosis ATP_depletion->Apoptosis p21 p21 (CDKN1A) Upregulation Genotoxic_Stress->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest CyclinD->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of N6-furfuryladenosine.

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog with demonstrated antitumor properties.[1] Like other purine analogs, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, making it a candidate for combination chemotherapy strategies.[1] The rationale for combining this compound with other chemotherapeutic agents lies in the potential for synergistic effects, overcoming drug resistance, and reducing toxicity by using lower doses of individual agents. Purine analogs have been successfully combined with alkylating agents, platinum compounds, and other DNA damaging agents, where they can inhibit DNA repair mechanisms, thus enhancing the efficacy of the partner drug.

This document provides detailed application notes and proposed experimental protocols for investigating the synergistic effects of this compound with conventional chemotherapeutics such as doxorubicin (B1662922) and cisplatin (B142131).

Putative Mechanism of Action and Rationale for Combination Therapy

This compound, as a purine analog, is likely phosphorylated intracellularly to its triphosphate derivative, which can then be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. Furthermore, it may induce apoptosis through intrinsic and extrinsic pathways. The combination of this compound with DNA-damaging agents like doxorubicin or cisplatin is hypothesized to be synergistic. While doxorubicin intercalates into DNA and inhibits topoisomerase II, and cisplatin forms DNA adducts, this compound could potentiate their effects by hindering the cancer cells' ability to repair this damage.

Data Presentation: In Vitro Synergy Evaluation

The following tables provide a template for summarizing quantitative data from in vitro experiments designed to assess the synergistic effects of this compound in combination with other chemotherapeutics.

Table 1: IC50 Values of Single and Combination Treatments in Cancer Cell Lines

Cell LineTreatmentIC50 (µM) ± SD
MCF-7 This compound[Enter Data]
Doxorubicin[Enter Data]
This compound + Doxorubicin (1:1 ratio)[Enter Data]
A549 This compound[Enter Data]
Cisplatin[Enter Data]
This compound + Cisplatin (1:1 ratio)[Enter Data]

Table 2: Combination Index (CI) Values for Drug Combinations

The Combination Index (CI) method by Chou-Talalay is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug CombinationEffect Level (Fa)Combination Index (CI)Synergy/Antagonism
MCF-7 This compound + Doxorubicin0.50[Enter Data][Determine from CI]
0.75[Enter Data][Determine from CI]
0.90[Enter Data][Determine from CI]
A549 This compound + Cisplatin0.50[Enter Data][Determine from CI]
0.75[Enter Data][Determine from CI]
0.90[Enter Data][Determine from CI]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutics.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound alone and in combination with doxorubicin or cisplatin on cancer cells and to quantify the synergy.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin or Cisplatin (stock solution in sterile water or DMSO)

  • 96-well plates

  • MTT or PrestoBlue reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound, doxorubicin, and cisplatin.

    • Treat cells with single agents at various concentrations to determine their individual IC50 values.

    • For combination studies, treat cells with a constant ratio (e.g., 1:1, 1:5, 5:1 based on IC50 ratios) of this compound and the partner drug at multiple concentrations.

    • Include untreated and vehicle-treated (DMSO) cells as controls.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assay:

    • Add MTT or PrestoBlue reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for single agents and combinations using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapeutic agent.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and partner chemotherapeutic

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, and the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G Proposed Signaling Pathway of this compound N6FA This compound ENT1 ENT1/ENT2 (Nucleoside Transporters) N6FA->ENT1 Uptake N6FA_intra Intracellular This compound ENT1->N6FA_intra AK Adenosine Kinase N6FA_intra->AK Phosphorylation Bax Bax N6FA_intra->Bax Upregulation Bcl2 Bcl-2 N6FA_intra->Bcl2 Downregulation N6FA_MP This compound Monophosphate AK->N6FA_MP N6FA_TP This compound Triphosphate N6FA_MP->N6FA_TP DNA_Polymerase DNA Polymerase N6FA_TP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of this compound action.

G Experimental Workflow for Synergy Assessment Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with Single Agents and Combinations Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (MTT/PrestoBlue) Incubate->Viability_Assay Data_Analysis Data Analysis: - Calculate IC50 - Determine Combination Index (CI) Viability_Assay->Data_Analysis Conclusion Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Caption: Workflow for in vitro synergy screening.

G Logical Relationship for Combination Therapy Rationale N6FA This compound DNA_Synthesis_Inhibition Inhibition of DNA Synthesis N6FA->DNA_Synthesis_Inhibition DNA_Repair_Inhibition Inhibition of DNA Repair N6FA->DNA_Repair_Inhibition Chemo Conventional Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA_Damage Induction of DNA Damage Chemo->DNA_Damage Apoptosis Enhanced Apoptosis DNA_Synthesis_Inhibition->Apoptosis DNA_Damage->Apoptosis DNA_Repair_Inhibition->Apoptosis Synergy Synergistic Anticancer Effect Apoptosis->Synergy

Caption: Rationale for combining this compound with chemotherapy.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in combination with other chemotherapeutic agents. While specific data for this compound in combination settings is currently limited, the proposed experiments are based on established methodologies for assessing drug synergy and the known mechanisms of related purine analogs. The successful demonstration of synergy in these preclinical models would provide a strong rationale for further development of this compound as part of a combination chemotherapy regimen.

References

N6-Furfuryl-2-aminoadenosine: A Novel Tool for Investigating Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a synthetic nucleoside analog with a unique chemical structure that suggests its potential as a valuable tool for studying the intricate mechanisms of gene expression regulation. As a derivative of adenosine (B11128), it is positioned to interact with a multitude of cellular processes that are fundamental to transcriptional and post-transcriptional control. This document provides an overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its use in cell-based assays.

The structure of this compound, featuring a furfuryl group at the N6 position of the adenine (B156593) ring and an amino group at the 2-position, distinguishes it from naturally occurring nucleosides. The N6-furfuryladenine moiety is also known as kinetin, a plant cytokinin that has been shown to influence various processes in mammalian cells. The additional 2-amino group, a feature found in the DNA of certain bacteriophages where it replaces adenine to form three hydrogen bonds with thymine, may confer unique binding properties and functional effects.

Potential Mechanisms of Action and Applications

Based on studies of closely related analogs such as N6-furfuryladenosine (kinetin riboside), this compound is hypothesized to influence gene expression through several mechanisms:

  • Induction of Cellular Stress Response: Similar to N6-furfuryladenosine, this compound may induce genotoxic stress, leading to the upregulation of genes involved in DNA damage response and cell cycle control. This makes it a potential tool for studying cellular responses to stress and for identifying novel therapeutic targets in cancer.

  • Modulation of Adenosine Receptor Signaling: N6-substituted adenosine analogs are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that play crucial roles in regulating gene expression through various signaling cascades. The specific affinity and agonist/antagonist activity of this compound at these receptors could be a key determinant of its effects on gene expression.

  • Interference with RNA and DNA Processing: The presence of the 2-amino group could alter the molecule's interaction with enzymes involved in nucleic acid metabolism, such as polymerases and modifying enzymes. Studies on 2-aminoadenine have shown that its incorporation into DNA can inhibit transcription, suggesting a potential role for this compound in modulating transcriptional elongation and RNA processing.

These potential mechanisms make this compound a promising candidate for a range of research applications, including:

  • Elucidating the signaling pathways that govern cellular stress responses.

  • Investigating the role of adenosine receptors in gene regulation in various physiological and pathological contexts.

  • Screening for novel therapeutic agents that target gene expression pathways in diseases such as cancer and inflammatory disorders.

  • Studying the impact of nucleoside modifications on transcription and RNA metabolism.

Data Presentation: Gene Expression Changes Induced by a Related Analog

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the gene expression changes observed in MiaPaCa-2 human pancreas carcinoma cells treated with its close analog, N6-furfuryladenosine (FAdo). These data provide a valuable reference point for designing and interpreting experiments with this compound.

Table 1: Upregulation of Stress Response Genes by N6-furfuryladenosine (FAdo) in MiaPaCa-2 Cells [1]

Gene SymbolGene NameFold Change (FAdo 10 µM, 6h)Function
CDKN1ACyclin Dependent Kinase Inhibitor 1A> 3-foldCell cycle inhibitor, tumor suppressor
HMOX1Heme Oxygenase 1> 3-foldOxidative stress response
DDIT3DNA Damage Inducible Transcript 3> 3-foldPro-apoptotic transcription factor involved in ER stress response
GADD45AGrowth Arrest and DNA Damage Inducible Alpha> 3-foldInvolved in DNA repair, cell cycle control, and apoptosis

Data is derived from expression array analysis and represents statistically significant changes (p < 0.05).[1]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on gene expression in cultured mammalian cells.

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance: Culture your mammalian cell line of choice (e.g., MiaPaCa-2, HeLa, SH-SY5Y) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). The final concentration of the solvent in the cell culture medium should not exceed a level that affects cell viability (typically <0.1% for DMSO).

  • Treatment: Once the cells have reached the desired confluency, replace the growth medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Based on studies with related compounds, a concentration range of 1-50 µM can be a starting point for dose-response experiments.[1]

  • Incubation: Incubate the treated cells for the desired period (e.g., 6, 12, 24, or 48 hours). The incubation time should be optimized based on the specific genes and pathways being investigated.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit. Proceed with RNA isolation according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit with oligo(dT) and/or random primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or probe-based master mix and gene-specific primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results can be expressed as fold change relative to the vehicle-treated control.

Protocol 3: RNA Sequencing (RNA-Seq) for Global Gene Expression Analysis
  • RNA Isolation and Quality Control: Isolate high-quality total RNA from treated and control cells as described in Protocol 2. Ensure the RNA has a high integrity score (RIN > 8).

  • Library Preparation: Prepare RNA-Seq libraries from the isolated RNA using a commercial kit. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between treated and control groups.

    • Conduct pathway and gene ontology analysis to identify the biological processes affected by this compound treatment.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for studying the effects of this compound.

G Hypothesized Signaling Pathway of this compound cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound Adenosine Receptors Adenosine Receptors This compound->Adenosine Receptors Binds to Adenosine Kinase Adenosine Kinase This compound->Adenosine Kinase Metabolized by Signaling Cascades Signaling Cascades Adenosine Receptors->Signaling Cascades N6F-2A-MP/DP/TP Metabolites Adenosine Kinase->N6F-2A-MP/DP/TP DNA Damage DNA Damage N6F-2A-MP/DP/TP->DNA Damage Induces Transcription Factors Transcription Factors Signaling Cascades->Transcription Factors Activates/ Inhibits DNA Damage->Transcription Factors Activates Gene Expression Regulation Gene Expression Regulation Transcription Factors->Gene Expression Regulation

Caption: Hypothesized signaling pathways of this compound.

G Experimental Workflow for Gene Expression Analysis Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction RNA QC RNA Quality Control RNA Extraction->RNA QC cDNA Synthesis cDNA Synthesis RNA QC->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR RNA-Seq RNA-Seq cDNA Synthesis->RNA-Seq Data Analysis Data Analysis qRT-PCR->Data Analysis RNA-Seq->Data Analysis Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation

Caption: General experimental workflow for gene expression analysis.

References

Application Notes & Protocols: Assessing the Anti-proliferative Effects of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analogue with potential therapeutic applications in oncology.[1] Like other compounds in its class, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis, making it a candidate for anti-cancer therapies.[1] A related compound, N6-furfuryladenosine (kinetin-riboside), has demonstrated potent anti-proliferative and apoptogenic activity against various human cancer cell lines, which is associated with the induction of genotoxic stress and a rapid depletion of cellular ATP.[2][3]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-proliferative effects of this compound. The protocols detailed below cover initial screening through cell viability assays to more in-depth mechanistic studies including cell cycle analysis and apoptosis characterization.

Overall Experimental Workflow

The assessment of this compound's anti-proliferative potential follows a multi-step process. The workflow begins with a primary screening to determine the compound's cytotoxic and anti-proliferative potency (IC50). Subsequent secondary assays are then employed to elucidate the underlying mechanism of action, focusing on the compound's effects on cell cycle progression and its ability to induce programmed cell death (apoptosis).

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation a Treat Cancer Cells with This compound (Dose-Response) b Cell Viability Assay (e.g., WST-1) a->b c Determine IC50 Value b->c d Cell Cycle Analysis (PI Staining / Flow Cytometry) c->d Select concentrations around IC50 e Apoptosis Assay (Annexin V/PI / Flow Cytometry) c->e f Caspase-3/7 Activity Assay c->f g Quantify Cell Cycle Arrest (G1, S, G2/M phases) d->g h Quantify Apoptotic vs. Necrotic vs. Live Cells e->h i Measure Caspase Activation f->i

Caption: Overall experimental workflow for assessing anti-proliferative effects.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using WST-1 Assay

This assay measures the metabolic activity of viable cells to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).[4] The reduction of the tetrazolium salt WST-1 to a colored formazan (B1609692) product by metabolically active cells is directly proportional to the number of living cells in the culture.[4]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • WST-1 reagent

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used for the drug) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time may vary depending on the metabolic activity of the cell line.

  • Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[5] Treatment with an anti-proliferative agent may cause cells to arrest in a specific phase.

Materials:

  • 6-well tissue culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)[6]

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[5][6]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[5]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5][7] Incubate at 4°C for at least 1 hour (or store at -20°C for several weeks).[5]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[6] Wash the pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[6]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use a dot plot of PI-Area vs. PI-Width to exclude doublets and aggregates.[6]

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[8] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • 6-well tissue culture plates

  • This compound

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[9][10]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with this compound as described in Protocol 2.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5-10 µL of PI staining solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]

  • Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[9] Analyze immediately by flow cytometry.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[9]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[9]

  • Annexin V- / PI+: Necrotic cells (often considered an artifact of harvesting)

Quantify the percentage of cells in each quadrant.

Protocol 4: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[11]

Materials:

  • White-walled, 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[12]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescent signal of treated samples to that of the vehicle-treated control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: IC50 Values of this compound

Cell Line Incubation Time (h) IC50 (µM) ± SD
Cancer Line A 48 [Value]
Cancer Line A 72 [Value]
Cancer Line B 48 [Value]

| Cancer Line B | 72 | [Value] |

Table 2: Effect on Cell Cycle Distribution in Cancer Line A (48h Treatment)

Treatment % G0/G1 % S % G2/M
Control (Vehicle) [Value] ± SD [Value] ± SD [Value] ± SD
0.5x IC50 [Value] ± SD [Value] ± SD [Value] ± SD
1x IC50 [Value] ± SD [Value] ± SD [Value] ± SD

| 2x IC50 | [Value] ± SD | [Value] ± SD | [Value] ± SD |

Table 3: Induction of Apoptosis in Cancer Line A (48h Treatment)

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Control (Vehicle) [Value] ± SD [Value] ± SD [Value] ± SD
0.5x IC50 [Value] ± SD [Value] ± SD [Value] ± SD
1x IC50 [Value] ± SD [Value] ± SD [Value] ± SD

| 2x IC50 | [Value] ± SD | [Value] ± SD | [Value] ± SD |

Table 4: Caspase-3/7 Activation in Cancer Line A (24h Treatment)

Treatment Fold Change in Luminescence (vs. Control)
Control (Vehicle) 1.0
1x IC50 [Value] ± SD
2x IC50 [Value] ± SD

| Positive Control | [Value] ± SD |

Hypothesized Signaling Pathway

Based on the known mechanisms of similar purine nucleoside analogues, this compound may be metabolized intracellularly and incorporated into DNA, or it may interfere with nucleotide metabolism.[1][3][13] This can lead to DNA damage and replication stress, triggering a DNA damage response (DDR) pathway. The DDR can activate checkpoint kinases leading to cell cycle arrest and, if the damage is irreparable, the initiation of the intrinsic apoptotic pathway.

G compound This compound metabolism Intracellular Metabolism (e.g., Phosphorylation) compound->metabolism dna_damage DNA Damage / Replication Stress metabolism->dna_damage p53 p53 Activation dna_damage->p53 dna_damage->p53 p21 p21 Upregulation p53->p21 bax Bax/Bak Activation p53->bax arrest G1/S or G2/M Cell Cycle Arrest p21->arrest apoptosis Intrinsic Apoptosis arrest->apoptosis Prolonged Arrest cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 cell_death Cell Death casp37->cell_death

Caption: Hypothesized signaling pathway for this compound action.

References

Application Notes and Protocols: N6-Furfuryl-2-aminoadenosine in Myeloid Leukemia Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, also known as Kinetin Riboside, is a synthetic cytokinin, a class of plant hormones, that has been investigated for its potential therapeutic effects in various cancers. In the context of myeloid leukemia, a malignancy characterized by the abnormal proliferation of myeloid precursor cells, inducing differentiation is a key therapeutic strategy. This document provides detailed application notes and protocols for the use of this compound in myeloid leukemia cell differentiation studies, with a focus on the HL-60 human promyelocytic leukemia cell line.

Recent studies have indicated that while this compound can potently induce apoptosis in myeloid leukemia cells, it also possesses the ability to drive these cells towards granulocytic differentiation.[1][2] This differentiation-inducing effect is notably enhanced when the apoptotic pathway is inhibited, suggesting a complex interplay between cell death and maturation signals initiated by this compound.[1][2]

These protocols and data summaries are intended to guide researchers in exploring the differentiation-inducing properties of this compound and to provide a framework for further investigation into its mechanism of action and potential as a differentiation therapy agent.

Data Presentation

The following tables summarize the quantitative effects of this compound (Kinetin Riboside) on the HL-60 myeloid leukemia cell line, based on available literature.

Table 1: Effect of Kinetin Riboside on HL-60 Cell Growth and Differentiation

CompoundConcentration (µM)Growth Inhibition (%)NBT-Positive Cells (%)
Kinetin Riboside150Not Specified
10>95Not Specified
30>95Not Specified

Data derived from studies assessing the effects of various adenine (B156593) analogues on HL-60 cell proliferation and differentiation. Growth inhibition was measured after 5 days of culture. NBT (Nitroblue Tetrazolium) reduction is a marker of functional granulocytic differentiation.

Table 2: Modulation of Kinetin Riboside-Induced Differentiation by an Apoptosis Inhibitor

TreatmentNBT-Positive Cells (%)Apoptotic Cells (%)
Kinetin Riboside (unspecified concentration)LowHigh
Kinetin Riboside + Caspase InhibitorSignificantly IncreasedSignificantly Reduced

This table illustrates the conceptual finding that inhibiting apoptosis enhances the differentiation-inducing effect of cytokinin ribosides in HL-60 cells.[1][2] Specific quantitative values from the primary literature were not available in the initial searches.

Experimental Protocols

Protocol 1: Induction of Granulocytic Differentiation in HL-60 Cells

This protocol describes the induction of differentiation in HL-60 promyelocytic leukemia cells using this compound, with an optional step for apoptosis inhibition to enhance differentiation.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Kinetin Riboside)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium in appropriate cell culture plates or flasks.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Add this compound to the cell cultures to achieve the desired final concentration (e.g., 1-10 µM).

    • For experiments involving apoptosis inhibition, pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours before adding this compound.

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and caspase inhibitor alone.

  • Incubation: Incubate the cells for 3-5 days to allow for differentiation to occur.

  • Assessment of Differentiation: Harvest the cells and assess differentiation using the methods described in Protocol 2 and Protocol 3.

Protocol 2: Nitroblue Tetrazolium (NBT) Reduction Assay for Functional Differentiation

This assay measures the production of superoxide, a characteristic of mature phagocytes, and is a functional marker of granulocytic differentiation.

Materials:

  • Treated and control HL-60 cells from Protocol 1

  • NBT solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA) solution (1 µg/mL in DMSO)

  • PBS

  • DMSO

  • Microscope and hemocytometer or spectrophotometer

Procedure:

  • Cell Harvesting: Harvest the cells by centrifugation (200 x g for 5 minutes).

  • Cell Resuspension: Resuspend the cell pellet in fresh, pre-warmed RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • NBT Incubation: To 1 mL of cell suspension, add 100 µL of NBT solution and 10 µL of PMA solution (to stimulate the respiratory burst).

  • Incubation: Incubate the mixture for 20-30 minutes at 37°C.

  • Quantification (Microscopic):

    • Place a drop of the cell suspension on a microscope slide.

    • Count at least 200 cells, scoring cells containing dark blue formazan (B1609692) deposits as NBT-positive.

    • Calculate the percentage of NBT-positive cells.

  • Quantification (Spectrophotometric):

    • Pellet the cells by centrifugation.

    • Discard the supernatant and add 200 µL of DMSO to dissolve the formazan.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Flow Cytometry for CD11b Expression

This protocol assesses the expression of the cell surface marker CD11b, a key indicator of myeloid differentiation.

Materials:

  • Treated and control HL-60 cells from Protocol 1

  • PBS with 2% FBS (FACS buffer)

  • FITC- or PE-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells per sample by centrifugation. Wash the cells once with cold PBS.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer. Add the anti-CD11b antibody or isotype control at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Analyze the percentage of CD11b-positive cells compared to the isotype control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow for Assessing Differentiation A HL-60 Cell Culture B Seeding of Cells A->B C Treatment with this compound (± Caspase Inhibitor) B->C D Incubation (3-5 days) C->D E Assessment of Differentiation D->E F NBT Reduction Assay E->F Functional Differentiation G Flow Cytometry for CD11b E->G Surface Marker Expression

Caption: Workflow for studying myeloid differentiation.

G cluster_1 Proposed Signaling of this compound in HL-60 Cells KR This compound (Kinetin Riboside) Apoptosis Apoptosis KR->Apoptosis Primary Effect Differentiation Granulocytic Differentiation (e.g., CD11b expression, NBT reduction) KR->Differentiation Secondary Effect Caspase Caspase Activation KR->Caspase MAPK MAPK Pathway Activation KR->MAPK Potential Pathway Apoptosis->Differentiation Inhibits Caspase->Apoptosis Inhibitor Caspase Inhibitor Inhibitor->Caspase MAPK->Differentiation

Caption: this compound signaling pathways.

Concluding Remarks

This compound presents a dual activity in myeloid leukemia cells, primarily inducing apoptosis while also promoting granulocytic differentiation. The observation that inhibiting the apoptotic pathway can unmask and enhance its differentiation-inducing potential opens new avenues for research. The protocols provided herein offer a standardized approach to investigate these phenomena. Further studies are warranted to elucidate the precise molecular mechanisms, including the role of the MAPK pathway, and to determine the optimal conditions for harnessing the differentiation-inducing properties of this compound for potential therapeutic applications in myeloid leukemia.

References

Application Notes and Protocols for Measuring ATP Depletion in Cells Treated with N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring ATP depletion in cells following treatment with N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog. The protocols detailed below are designed for accurate and reproducible quantification of intracellular ATP levels, a critical parameter in assessing cellular metabolic function and the cytotoxic effects of compounds.

Introduction

This compound is a purine nucleoside analog that, like other compounds in its class, is investigated for its potential therapeutic properties, including antitumor activities.[1] A key mechanism by which nucleoside analogs can exert their cytotoxic effects is through the disruption of cellular energy metabolism, leading to the depletion of adenosine (B11128) triphosphate (ATP). ATP is the primary energy currency of the cell, and its depletion can trigger apoptosis and inhibit essential cellular processes such as DNA synthesis.[1]

The proposed mechanism for ATP depletion by this compound involves its phosphorylation by cellular kinases, such as adenosine kinase, to its corresponding monophosphate, diphosphate, and triphosphate forms. This process consumes ATP and the resulting analog-triphosphate can compete with ATP in various enzymatic reactions, potentially inhibiting ATP synthase and further contributing to the decline in cellular ATP levels.[2][3]

Accurate measurement of intracellular ATP is therefore a vital tool for researchers studying the mechanism of action of this compound and other nucleoside analogs. The most common and sensitive method for ATP quantification is the luciferase-based bioluminescent assay. This assay relies on the ATP-dependent oxidation of D-luciferin by firefly luciferase, which produces a light signal directly proportional to the amount of ATP present.

Data Presentation: Quantitative Analysis of ATP Depletion by Adenosine Analogs

The following tables summarize representative quantitative data on ATP depletion induced by various adenosine analogs in different cell types. This data, derived from existing literature, serves as a reference for the expected range of effects that may be observed with this compound.

Table 1: Effect of Adenosine Analogs on ATP Concentration in Human Erythrocytes

Adenosine Analog (Concentration)Incubation Time% Decrease in ATP Concentration (Mean ± SD)
2-Chloroadenosine (10 µM)60 min45 ± 5%
Tubercidin (10 µM)60 min60 ± 7%
9-β-D-Arabinofuranosyladenine (10 µM)60 min30 ± 4%

Data is representative and compiled from studies on adenosine analog-induced ATP depletion.[2]

Table 2: IC50 Values for ATP Depletion by Adenosine Kinase Substrates

CompoundCell LineIC50 for ATP Depletion (µM)
2-ChloroadenosineLeukemia Cells8.5
TubercidinLymphoma Cells1.2

IC50 values represent the concentration of the compound that causes a 50% reduction in intracellular ATP levels. Data is illustrative of the potency of adenosine analogs.

Signaling Pathway

ATP_Depletion_Pathway Proposed Signaling Pathway for this compound-Induced ATP Depletion N6F2A This compound Transport Cellular Uptake (Nucleoside Transporters) N6F2A->Transport N6F2A_intra Intracellular This compound Transport->N6F2A_intra AK Adenosine Kinase N6F2A_intra->AK ADP_out ADP AK->ADP_out N6F2A_MP This compound Monophosphate AK->N6F2A_MP ATP_depletion ATP Depletion AK->ATP_depletion ATP_in ATP ATP_in->AK NMPK Nucleoside Monophosphate Kinases ATP_in->NMPK NDPK Nucleoside Diphosphate Kinases ATP_in->NDPK N6F2A_MP->NMPK NMPK->ADP_out N6F2A_DP This compound Diphosphate NMPK->N6F2A_DP NMPK->ATP_depletion N6F2A_DP->NDPK NDPK->ADP_out N6F2A_TP This compound Triphosphate NDPK->N6F2A_TP NDPK->ATP_depletion ATP_Synthase ATP Synthase N6F2A_TP->ATP_Synthase Inhibition ATP_Synthase->ATP_in Production ATP_Synthase->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: Proposed mechanism of ATP depletion by this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Measuring ATP Depletion cluster_cell_culture Cell Culture and Treatment cluster_atp_assay ATP Assay cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Incubation Incubate for 24 hours Cell_Seeding->Incubation Treatment Treat with this compound (and controls) Incubation->Treatment Treatment_Incubation Incubate for desired time points Treatment->Treatment_Incubation Lysis Add ATP Releasing Agent (Cell Lysis) Treatment_Incubation->Lysis Reagent_Addition Add Luciferase/Luciferin Reagent Lysis->Reagent_Addition Luminescence_Measurement Measure Luminescence (Luminometer) Reagent_Addition->Luminescence_Measurement ATP_Calculation Calculate Intracellular ATP Concentration Luminescence_Measurement->ATP_Calculation Standard_Curve Generate ATP Standard Curve Standard_Curve->ATP_Calculation Normalization Normalize to Cell Number (e.g., protein assay) ATP_Calculation->Normalization Data_Plotting Plot and Analyze Data Normalization->Data_Plotting

Caption: Workflow for quantifying intracellular ATP levels.

Experimental Protocols

Protocol 1: Measuring Intracellular ATP in Adherent Cells

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • White, opaque 96-well microplates

  • ATP Assay Kit (containing ATP releasing agent, luciferase, D-luciferin, and ATP standard)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count adherent cells.

    • Seed cells in a white, opaque 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired treatment durations (e.g., 1, 6, 12, 24 hours).

  • ATP Measurement:

    • Equilibrate the ATP assay kit reagents to room temperature.

    • Prepare the ATP detection reagent by mixing the luciferase and D-luciferin substrate according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 100 µL of the ATP releasing agent to each well.

    • Incubate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Add 100 µL of the prepared ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Prepare an ATP standard curve using the provided ATP standard.

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Determine the ATP concentration in each sample by interpolating from the ATP standard curve.

    • Normalize the ATP concentration to the cell number or total protein content for each well to account for variations in cell density.

Protocol 2: Measuring Intracellular ATP in Suspension Cells

Materials:

  • Suspension cell line of interest

  • Complete cell culture medium

  • This compound

  • White, opaque 96-well microplates

  • ATP Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Count suspension cells and adjust the density to 1 x 10⁵ to 2 x 10⁵ cells/mL in complete culture medium.

    • In a separate 24-well plate or flask, treat the cells with the desired concentrations of this compound and a vehicle control.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for the desired treatment durations.

  • Sample Preparation:

    • Following treatment, transfer 100 µL of the cell suspension from each treatment condition into a white, opaque 96-well plate.

  • ATP Measurement:

    • Equilibrate the ATP assay kit reagents to room temperature.

    • Prepare the ATP detection reagent as per the manufacturer's protocol.

    • Add 100 µL of a combined ATP releasing and detection reagent (if using a one-step kit) or add the releasing agent followed by the detection reagent as described in Protocol 1.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1, using an ATP standard curve to quantify ATP concentrations. Normalization to cell number is crucial for suspension cells.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on cellular ATP levels. By employing these standardized methods, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and its potential as a therapeutic agent. The use of luciferase-based ATP assays provides the necessary sensitivity to detect subtle changes in cellular energy metabolism, contributing to a deeper understanding of the biological impact of this and other nucleoside analogs.

References

Application Notes and Protocols for Assessing Genotoxic Stress Following N6-Furfuryl-2-aminoadenosine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog with potential applications in various fields, including drug development. Given that purine analogs can interfere with DNA synthesis and repair, it is crucial to assess their potential to induce genotoxic stress. These application notes provide a comprehensive framework for evaluating the genotoxicity of this compound.

Disclaimer: As of the latest literature review, specific genotoxicity data for this compound is not publicly available. The following protocols and expected outcomes are based on established methods for assessing genotoxicity and data from studies on structurally related purine analogs, such as N6-furfuryladenosine. It is imperative that researchers validate these methods and establish dose-response relationships specifically for this compound in their experimental systems.

Key Experimental Assays for Genotoxicity Assessment

To comprehensively evaluate the genotoxic potential of this compound, a battery of assays is recommended. These include:

  • Alkaline Comet Assay: To detect DNA single-strand breaks and alkali-labile sites.

  • γ-H2AX Foci Formation Assay: To specifically quantify DNA double-strand breaks.

  • Cell Cycle Analysis: To determine the effects of the compound on cell cycle progression, which can be indicative of DNA damage checkpoints activation.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Quantification of DNA Damage by Alkaline Comet Assay

Treatment GroupConcentration (µM)Exposure Time (h)Mean Tail Moment (± SD)Mean % DNA in Tail (± SD)
Vehicle Control024
This compound124
This compound1024
This compound5024
Positive Control (e.g., H₂O₂)1001

Table 2: Analysis of DNA Double-Strand Breaks by γ-H2AX Foci Formation

Treatment GroupConcentration (µM)Exposure Time (h)Mean γ-H2AX Foci per Cell (± SD)% of γ-H2AX Positive Cells (± SD)
Vehicle Control024
This compound124
This compound1024
This compound5024
Positive Control (e.g., Etoposide)1024

Table 3: Cell Cycle Distribution Analysis by Flow Cytometry

Treatment GroupConcentration (µM)Exposure Time (h)% Cells in G0/G1 Phase (± SD)% Cells in S Phase (± SD)% Cells in G2/M Phase (± SD)
Vehicle Control024
This compound124
This compound1024
This compound5024
Positive Control (e.g., Nocodazole)0.124

Experimental Protocols

Alkaline Comet Assay Protocol

This protocol is designed to detect DNA single-strand breaks and alkali-labile sites in individual cells.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • Low Melting Point (LMP) Agarose (B213101)

  • Normal Melting Point (NMP) Agarose

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I)

  • Microscope slides (pre-coated with NMP agarose)

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound and controls (vehicle and positive control) for the desired time.

  • Cell Harvesting: Gently harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of molten LMP agarose (at 37°C) and immediately pipette onto a pre-coated slide. Cover with a coverslip and allow to solidify at 4°C for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.

  • Neutralization: Gently immerse the slides in Neutralization Buffer for 5 minutes, and repeat this step twice.

  • Staining and Visualization: Stain the slides with a suitable DNA dye and visualize using a fluorescence microscope. Capture images for analysis.

  • Data Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

Comet_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition and Analysis cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment harvesting Cell Harvesting treatment->harvesting embedding Embed Cells in Agarose harvesting->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining DNA Staining neutralization->staining microscopy Fluorescence Microscopy staining->microscopy analysis Image Analysis (Tail Moment) microscopy->analysis

Workflow for the Alkaline Comet Assay.
γ-H2AX Foci Formation Assay Protocol

This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.

Materials:

  • This compound

  • Cell culture medium

  • Coverslips in culture plates

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in culture plates. After attachment, treat with this compound and controls.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Visualize under a fluorescence microscope.

  • Data Analysis: Count the number of γ-H2AX foci per nucleus. A cell with more than 5 foci is typically considered positive.

gH2AX_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis seeding Seed Cells on Coverslips treatment Treat with this compound seeding->treatment fixation Fixation (PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab dapi Counterstain (DAPI) secondary_ab->dapi microscopy Fluorescence Microscopy dapi->microscopy quantification Foci Quantification microscopy->quantification

Workflow for the γ-H2AX Foci Formation Assay.
Cell Cycle Analysis Protocol

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Plate cells and treat with this compound and controls for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_staining Sample Preparation cluster_analysis Data Acquisition and Analysis culture Cell Culture and Treatment harvest Harvest Cells culture->harvest fixation Fixation in Ethanol harvest->fixation staining Propidium Iodide Staining fixation->staining flow_cytometry Flow Cytometry staining->flow_cytometry analysis Cell Cycle Profile Analysis flow_cytometry->analysis

Workflow for Cell Cycle Analysis.

Signaling Pathways

Exposure to genotoxic agents like purine analogs can activate complex DNA Damage Response (DDR) pathways. The central kinases in these pathways are ATM and ATR, which are activated by DNA double-strand breaks and single-strand DNA, respectively. Their activation leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (forming γ-H2AX). This cascade ultimately orchestrates cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes N6FA This compound DNA_Damage DNA Lesions (SSBs, DSBs) N6FA->DNA_Damage DSB DNA Double-Strand Breaks (DSBs) DNA_Damage->DSB SSB Single-Strand Breaks (SSBs) / Stalled Replication Forks DNA_Damage->SSB MRN MRN Complex DSB->MRN RPA RPA SSB->RPA ATM ATM Kinase MRN->ATM ATR ATR Kinase RPA->ATR CHK2 CHK2 ATM->CHK2 p53 p53 Activation ATM->p53 gH2AX γ-H2AX Formation ATM->gH2AX CHK1 CHK1 ATR->CHK1 CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->Cell_Cycle_Arrest CHK1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (e.g., HR, NHEJ) gH2AX->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Allows time for repair DNA_Repair->Apoptosis If repair fails

Application Note: Flow Cytometry Protocol for Cell Cycle Analysis with N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell cycle analysis is a fundamental technique in cell biology and cancer research to understand how cells proliferate and respond to various stimuli, including therapeutic agents. Flow cytometry, coupled with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI), allows for the rapid and quantitative measurement of DNA content in a large population of cells. This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

N6-Furfuryl-2-aminoadenosine, also known as kinetin (B1673648) riboside (KR), is a purine (B94841) derivative that has demonstrated antiproliferative and apoptogenic activities against various human cancer cell lines.[2][3] Understanding the effect of novel compounds like this compound on cell cycle progression is crucial for drug development. This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution using flow cytometry with propidium iodide staining.

Experimental Data

The following tables summarize the effects of this compound on the cell cycle distribution in different cancer cell lines as determined by flow cytometry.

Table 1: Effect of this compound on HCT-15 Colon Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Control (0 µM)699148
5 µM KRDecreaseIncreaseIncrease-

Data adapted from a study on HCT-15 cells, which showed that KR treatment leads to a decrease in the G0/G1 phase population and an increase in the S and G2/M phase populations, indicating cell cycle arrest in these phases.

Table 2: Effect of this compound on HepG2 Hepatoma Cells

Treatment ConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G0 Phase (%)
Control~55~25~20< 5
1.67 mg/LDecrease-IncreaseNo significant increase
8.33 mg/LDecrease-IncreaseSignificant increase
16.67 mg/LDecrease-IncreaseSignificant increase
33.33 mg/LDecrease-IncreaseSignificant increase

Data adapted from a study on HepG2 cells, which observed a dose-dependent decrease in the G1 phase population and an increase in the G2/M phase, along with a significant increase in the sub-G0 population at higher concentrations, indicative of apoptosis.[4][5]

Signaling and Workflow Diagrams

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound-induced cell cycle arrest.

G cluster_workflow Experimental Workflow start Start: Seed Cells treatment Treat with This compound start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix with Cold 70% Ethanol (B145695) wash_pbs->fixation staining Stain with PI/RNase A Solution fixation->staining analysis Analyze by Flow Cytometry staining->analysis data_analysis Data Analysis (Cell Cycle Modeling) analysis->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for cell cycle analysis.

G cluster_pathway Proposed Signaling Pathway KR This compound (KR) Signal Intracellular Signaling (e.g., Kinase Inhibition) KR->Signal CDK2_CyclinE CDK2 / Cyclin E Signal->CDK2_CyclinE CDK1_CyclinB CDK1 / Cyclin B Signal->CDK1_CyclinB S_Arrest S Phase Arrest Signal->S_Arrest leads to G2_M_Arrest G2/M Arrest Signal->G2_M_Arrest leads to S_Phase S Phase Progression CDK2_CyclinE->S_Phase promotes G2_M G2/M Transition CDK1_CyclinB->G2_M promotes G1_S G1/S Transition G1_S->S_Phase S_Phase->G2_M

Caption: Proposed mechanism of cell cycle arrest.

Detailed Experimental Protocol

This protocol outlines the treatment of cultured cells with this compound followed by staining with propidium iodide for cell cycle analysis by flow cytometry.

Materials

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (KR)

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes (12 x 75 mm)

  • Centrifuge

  • Flow cytometer

Procedure

1. Cell Culture and Treatment

1.1. Seed cells in appropriate culture plates or flasks at a density that will ensure they are in the exponential growth phase and approximately 40-50% confluent at the time of treatment. 1.2. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 18-24 hours to allow for attachment. 1.3. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) must be included. 1.4. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. 1.5. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting

2.1. After the incubation period, collect both floating (potentially apoptotic) and adherent cells. 2.2. For adherent cells, aspirate the medium (saving it to combine with the harvested cells), wash the cells with PBS, and then add trypsin-EDTA to detach the cells. 2.3. Once detached, neutralize the trypsin with complete medium and combine with the saved medium from the initial aspiration. 2.4. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at approximately 300 x g for 5 minutes.[6] 2.5. Discard the supernatant and wash the cell pellet once with 3-5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

3. Cell Fixation

3.1. Discard the supernatant and resuspend the cell pellet in the residual PBS (approximately 100-200 µL). It is crucial to have a single-cell suspension. 3.2. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise to the tube.[7] This gradual addition helps to prevent cell clumping. 3.3. Incubate the cells on ice for at least 30 minutes for fixation.[2][7] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.

4. Staining with Propidium Iodide

4.1. Pellet the fixed cells by centrifugation at a higher speed (e.g., 500-800 x g) for 5 minutes, as ethanol-fixed cells are more buoyant.[7] 4.2. Carefully aspirate the ethanol supernatant without disturbing the cell pellet. 4.3. Wash the cell pellet twice with 3 mL of PBS to remove any residual ethanol. Centrifuge at 500-800 x g for 5 minutes after each wash. 4.4. Resuspend the cell pellet in 400-500 µL of the PI/RNase A staining solution.[7] 4.5. Incubate the cells at room temperature for 15-30 minutes, protected from light.[6]

5. Flow Cytometry Analysis

5.1. Transfer the stained cell suspension to flow cytometry tubes if not already in them. 5.2. Analyze the samples on a flow cytometer. Use a low flow rate to obtain optimal data quality.[6] 5.3. Collect data for at least 10,000-20,000 single-cell events per sample. 5.4. Use a dot plot of the PI signal area versus height or width to gate out doublets and cell aggregates.[2] 5.5. Generate a histogram of the PI fluorescence intensity for the single-cell population. The PI signal should be collected on a linear scale.[2] 5.6. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be quantified.

References

Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine in 3D Spheroid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. These models feature gradients of nutrients, oxygen, and proliferative states, offering a more physiologically relevant system for evaluating the efficacy of potential therapeutic agents.

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analogue with potential antitumor activity.[1] Like other nucleoside analogues, its mechanism of action is predicated on its interference with nucleic acid synthesis and cellular metabolism, leading to the induction of apoptosis in cancer cells.[2][3] While specific studies on this compound in 3D spheroid models are not yet extensively published, this document provides a comprehensive set of protocols and application notes based on established methodologies for testing nucleoside analogues in 3D tumor models.

The protocols outlined below describe the generation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and protein expression.

Hypothesized Mechanism of Action

This compound, as a purine analogue, is hypothesized to exert its cytotoxic effects through a multi-faceted mechanism upon uptake into the cancer cell. The key steps are proposed to be:

  • Intracellular Phosphorylation: The compound is likely phosphorylated by adenosine (B11128) kinase and other cellular kinases to its triphosphate form.[4]

  • Inhibition of DNA Synthesis: The resulting this compound triphosphate can act as a competitive inhibitor of DNA and RNA polymerases, leading to its incorporation into nascent nucleic acid chains and subsequent chain termination or dysfunction.[2]

  • ATP Depletion and Metabolic Stress: The phosphorylation of this compound consumes ATP, and its triphosphate analogue may interfere with ATP-dependent enzymes, leading to a rapid depletion of cellular ATP pools and inducing an energy crisis.

  • Induction of Apoptosis: The culmination of DNA damage, cell cycle arrest, and metabolic stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of key cellular substrates like PARP.

The following diagram illustrates this hypothesized signaling pathway.

N6_Furfuryl_2_aminoadenosine_Pathway cluster_cell Cancer Cell NF2A_ext This compound (extracellular) NF2A_int This compound NF2A_ext->NF2A_int Transport NF2A_MP NF2A-Monophosphate NF2A_int->NF2A_MP NF2A_TP NF2A-Triphosphate NF2A_MP->NF2A_TP DNAPoly DNA/RNA Polymerases NF2A_TP->DNAPoly Inhibits ATP_Dep ATP Depletion NF2A_TP->ATP_Dep Contributes to ADK Adenosine Kinase ADK->NF2A_MP Kinases Other Kinases Kinases->NF2A_TP DNA_Synth Inhibition of DNA/RNA Synthesis DNAPoly->DNA_Synth p21 p21 Upregulation DNA_Synth->p21 Apoptosis Apoptosis ATP_Dep->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of this compound action.

Data Presentation

Quantitative data from experiments should be summarized in clear, well-structured tables. The following tables are provided as templates for presenting typical results from the described protocols.

Table 1: In Vitro Cytotoxicity of this compound in 3D Tumor Spheroid Models

Cell LineSpheroid Diameter (µm, Day 4)Treatment Duration (hours)IC50 (µM)
MCF-7 (Breast)450 ± 5072[Example Data]
A549 (Lung)500 ± 6072[Example Data]
U-87 MG (Glioblastoma)400 ± 4572[Example Data]

Table 2: Apoptosis Induction and Protein Modulation by this compound (10 µM, 48h)

Cell LineFold Increase in Caspase-3/7 Activity% Cleaved PARP (of total PARP)Fold Increase in p21 Expression
MCF-7[Example Data][Example Data][Example Data]
A549[Example Data][Example Data][Example Aata]
U-87 MG[Example Data][Example Data][Example Data]

Experimental Protocols

The following diagram provides a high-level overview of the experimental workflow.

Experimental_Workflow cluster_assays 3. Endpoint Assays start Start: 2D Cell Culture spheroid_formation 1. 3D Spheroid Formation (ULA 96-well plate, 3-4 days) start->spheroid_formation treatment 2. Treatment with This compound spheroid_formation->treatment viability Viability Assay (CellTiter-Glo 3D) treatment->viability imaging Apoptosis Imaging (Immunofluorescence) treatment->imaging protein Protein Analysis (Western Blot) treatment->protein data_analysis 4. Data Analysis & Interpretation viability->data_analysis imaging->data_analysis protein->data_analysis

Caption: General workflow for testing this compound in 3D spheroids.

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom ultra-low attachment (ULA) microplates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask until they reach 70-80% confluency.

  • Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete medium.

  • Perform a cell count and determine viability.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL (for seeding 2,500 cells/well). Note: Optimal seeding density should be determined empirically for each cell line.

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3-4 days to allow for spheroid formation. Spheroid formation and morphology should be monitored daily via microscopy.

Protocol 2: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

This protocol measures the number of viable cells in 3D culture based on the quantification of ATP.[5][6]

Materials:

  • Spheroids cultured in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plates suitable for luminescence measurement

  • Plate shaker

  • Luminometer

Procedure:

  • After 3-4 days of spheroid formation, prepare serial dilutions of this compound in complete medium.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the compound dilutions (or vehicle control).

  • Return the plate to the incubator for the desired treatment period (e.g., 48, 72, or 96 hours).

  • After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[7]

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Place the plate on a plate shaker for 5 minutes at a medium speed to induce cell lysis.[7]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the normalized luminescence signal against the log of the compound concentration.

Protocol 3: Immunofluorescence Staining for Activated Caspase-3

This protocol allows for the visualization of apoptotic cells within the spheroid.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin, 0.1% Tween-20 in PBS)

  • Primary antibody: Rabbit anti-active Caspase-3

  • Fluorescently-labeled secondary antibody: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Carefully collect spheroids from each well and transfer them to microcentrifuge tubes.

  • Fix the spheroids with 4% PFA for 1 hour at room temperature.

  • Wash three times with PBS.

  • Permeabilize with permeabilization buffer for 20 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against active Caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Counterstain with DAPI for 15 minutes.

  • Mount the spheroids on a microscope slide and image using a confocal microscope.

Protocol 4: Western Blot Analysis of p21 and PARP Cleavage

This protocol is for analyzing changes in protein expression and cleavage in response to treatment.

Materials:

  • Pools of treated spheroids (approximately 20-30 spheroids per condition)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p21, Rabbit anti-PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Collect spheroids by centrifugation at a low speed (e.g., 200 x g for 5 minutes).

  • Wash the spheroid pellet with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with periodic vortexing. To ensure complete lysis, sonication or passage through a fine-gauge needle may be necessary.[9]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p21 and PARP overnight at 4°C. Note: The PARP antibody should detect both the full-length (116 kDa) and the cleaved fragment (89 kDa).

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash thoroughly with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities using densitometry software.

Conclusion

The provided protocols offer a robust framework for investigating the efficacy and mechanism of action of this compound in 3D spheroid tumor models. While these methods are based on established techniques, optimization for specific cell lines and experimental conditions is recommended. These advanced in vitro models are invaluable tools for preclinical drug evaluation, bridging the gap between traditional 2D cell culture and in vivo studies.

References

Troubleshooting & Optimization

N6-Furfuryl-2-aminoadenosine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Furfuryl-2-aminoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Kinetin (B1673648) Riboside, is a purine (B94841) nucleoside analogue. It is recognized for its potent antitumor activities, which are attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.[1][2] It has also been identified as an activator of PINK1 kinase, a key protein in mitochondrial quality control, making it a compound of interest in neurodegenerative disease research.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

A2: this compound has limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl sulfoxide (B87167) (DMSO). It is also slightly soluble in ethanol (B145695) with heating and sonication, and very slightly soluble in methanol. For aqueous buffers, solubility is low, but can be aided by sonication.

Q3: What is the maximum concentration I can achieve in different solvents?

A3: Please refer to the solubility data table below for detailed information on achievable concentrations in various solvents.

Q4: How should I prepare a stock solution of this compound?

A4: For detailed instructions on preparing stock solutions, please see the "Experimental Protocols" section below. It provides a step-by-step guide for dissolving the compound in DMSO.

Q5: My this compound solution appears cloudy or has precipitates. What should I do?

A5: This indicates that the compound may not be fully dissolved or has precipitated out of solution. Please consult the "Troubleshooting Guide for Solubility Issues" for a step-by-step approach to resolving this problem.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO) ≥ 46.7 mg/mLThe preferred solvent for stock solutions.
Water ≥ 1.94 mg/mLRequires sonication to aid dissolution.
Ethanol Slightly SolubleRequires heating and sonication.
Methanol Very Slightly SolubleNot recommended as a primary solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 3.47 mg (Molecular Weight: 347.33 g/mol ).

  • Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If needed, briefly sonicate the solution in a water bath until the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide for Solubility Issues

If you encounter problems with the solubility of this compound, follow this troubleshooting workflow.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue (Precipitate or Cloudiness) check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Action: Use high-purity, anhydrous DMSO. check_solvent->use_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_dmso->check_concentration dilute Action: Dilute the solution with more solvent. check_concentration->dilute Yes check_dissolution_method Was the dissolution method adequate? check_concentration->check_dissolution_method No final_check Is the issue resolved? dilute->final_check vortex_sonicate Action: Vortex thoroughly and/or sonicate in a water bath. check_dissolution_method->vortex_sonicate No check_temp Was the solution stored correctly? (Frozen, protected from light) check_dissolution_method->check_temp Yes vortex_sonicate->final_check store_properly Action: Store aliquots at -20°C or -80°C. check_temp->store_properly No check_temp->final_check Yes store_properly->final_check success Success: Solution is clear. final_check->success Yes contact_support Issue persists: Contact Technical Support. final_check->contact_support No

Caption: A step-by-step guide to resolving solubility problems with this compound.

Signaling Pathways

Pro-Apoptotic Signaling Pathway of this compound

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3][4] This process involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

G Pro-Apoptotic Signaling Pathway of this compound N6FA This compound Bcl2 Bcl-2 (Anti-apoptotic) N6FA->Bcl2 Inhibits Bax Bax / Bad (Pro-apoptotic) N6FA->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound.

PINK1 Kinase Activation Pathway

This compound can activate the PINK1 kinase, a critical regulator of mitochondrial quality control. This activation is independent of mitochondrial depolarization.

G PINK1 Kinase Activation by this compound N6FA This compound (Kinetin Riboside) KR_TP Kinetin Riboside Triphosphate N6FA->KR_TP Metabolic Conversion PINK1 PINK1 Kinase KR_TP->PINK1 Acts as ATP Neosubstrate to Activate Parkin Parkin (E3 Ubiquitin Ligase) PINK1->Parkin Phosphorylates Phospho_Parkin Phosphorylated Parkin Mitophagy Mitochondrial Quality Control (Mitophagy) Phospho_Parkin->Mitophagy

Caption: The mechanism of PINK1 kinase activation by this compound.

References

How to dissolve N6-Furfuryl-2-aminoadenosine in DMSO for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Furfuryl-2-aminoadenosine. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a purine (B94841) nucleoside analogue. Compounds of this class are known for their potential as antitumor agents.[1] Their mechanism of action often involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1][2]

Q2: What is the recommended solvent for this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound to create stock solutions for in vitro experiments. DMSO is a powerful organic solvent capable of dissolving a wide range of organic compounds.[3]

Q3: What is a typical stock solution concentration for this compound?

A3: While the maximum solubility is not always predetermined, a common starting stock solution concentration for purine nucleoside analogues is 10 mM in 100% DMSO.[4] From this stock, working solutions can be prepared by dilution in your experimental medium.

Q4: What is the maximum permissible final concentration of DMSO in cell culture?

A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some can tolerate up to 1%.[3] However, primary cells may be more sensitive.[3] It is always recommended to include a vehicle control (medium with the same final DMSO concentration as the treatment group) in your experiments.

Q5: How should I store the this compound stock solution?

A5: Stock solutions of compounds in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not fully dissolve in DMSO. The concentration may be too high, or the compound may have low solubility at room temperature.1. Gently warm the solution in a water bath (37°C) for a short period. 2. Use sonication to aid dissolution. 3. If the compound still does not dissolve, try preparing a lower concentration stock solution.
Precipitate forms when diluting the DMSO stock solution into aqueous medium. The compound is not sufficiently soluble in the aqueous medium at the desired concentration. This is a common issue when diluting a concentrated DMSO stock into a buffer or cell culture medium.1. Perform a stepwise dilution of the DMSO stock solution. For example, first dilute to an intermediate concentration in the medium, mix well, and then perform the final dilution. 2. Increase the final volume of the working solution to lower the compound's concentration. 3. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.
Inconsistent experimental results. 1. Instability of the compound in the stock solution over time. 2. Inaccurate pipetting of the viscous DMSO stock. 3. Repeated freeze-thaw cycles of the stock solution.1. Prepare fresh stock solutions periodically. While many compounds are stable in DMSO at -80°C, long-term stability can vary. 2. Use positive displacement pipettes or ensure proper technique with air displacement pipettes for accurate handling of DMSO. 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Cell death observed in the vehicle control group. The final DMSO concentration is too high for the specific cell line being used.1. Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your cells. 2. Reduce the final DMSO concentration in your experiments to a non-toxic level (typically ≤ 0.5%).[3]

Experimental Protocol: Preparation of this compound Working Solution

This protocol outlines the steps for dissolving this compound in DMSO and preparing a working solution for a typical cell-based assay.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.

    • Note: The molecular weight of this compound is required for this calculation.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the microcentrifuge tube.

  • Vortex the solution until the compound is completely dissolved.

    • Troubleshooting: If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a few minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • To prepare a working solution, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration.

    • Example: To prepare a 10 µM working solution, you would typically perform a 1:1000 dilution of your 10 mM stock. To maintain a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to your cells.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_experiment Cell-Based Experiment weigh Weigh N6-Furfuryl- 2-aminoadenosine add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway compound This compound cell Cancer Cell compound->cell Enters dna_synthesis Inhibition of DNA Synthesis cell->dna_synthesis apoptosis_pathway Induction of Apoptosis Pathway cell->apoptosis_pathway cell_death Cell Death dna_synthesis->cell_death apoptosis_pathway->cell_death

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Optimizing N6-Furfuryl-2-aminoadenosine Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use N6-Furfuryl-2-aminoadenosine (also known as Kinetin (B1673648) Riboside) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a purine (B94841) nucleoside analogue. In cell culture, it is primarily investigated for its antiproliferative and pro-apoptotic (cell death-inducing) activities against various cancer cell lines.[1][2] It is a synthetic compound related to cytokinins, a class of plant growth hormones.

Q2: What is the mechanism of action of this compound?

This compound exerts its cytotoxic effects through several mechanisms. It is known to induce genotoxic stress and cause a rapid depletion of cellular ATP (adenosine triphosphate), the primary energy currency of the cell.[1] Furthermore, it triggers the intrinsic pathway of apoptosis, which involves the mitochondria.[3] This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.[3] Studies also indicate that it can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[2]

Q3: What is a typical starting concentration for this compound in a cell culture experiment?

A typical starting concentration for this compound is in the low micromolar (µM) range. For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. The optimal concentration is highly dependent on the specific cell line being used.

Q4: How should I prepare a stock solution of this compound?

This compound is often soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in DMSO to create intermediate concentrations before being further diluted into the cell culture medium to achieve the final desired concentration. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and for sensitive cell lines, as low as 0.1%.[4]

Q5: How long should I incubate my cells with this compound?

The incubation time can vary depending on the cell line and the experimental endpoint. For cytotoxicity assays, incubation periods of 24 to 96 hours are common.[1][2] Short-term exposures (e.g., 1 to 3 hours) have been shown to be sufficient to induce ATP depletion and genotoxic stress.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific cell line and research question.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Incubation time is too short: The compound may require a longer exposure time to induce a measurable effect.Increase the incubation time (e.g., 48, 72, or 96 hours).
Compound instability: The compound may be degrading in the cell culture medium over time.Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell line is resistant: The cell line you are using may be inherently resistant to the effects of this compound.Test the compound on a different, sensitive cell line as a positive control. Consider investigating mechanisms of resistance in your cell line.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure proper cell counting and a homogenous cell suspension before seeding.
Inaccurate pipetting: Errors in pipetting the compound or reagents can introduce variability.Use calibrated pipettes and proper pipetting techniques.
Edge effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered compound concentrations.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
Precipitation of the compound in the cell culture medium. Low solubility: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Prepare intermediate dilutions in DMSO before the final dilution in the medium. Gently mix the medium after adding the compound.
High background cell death in control wells. DMSO toxicity: The concentration of DMSO used as a solvent may be toxic to your cells.Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Suboptimal cell culture conditions: Poor cell health due to issues with medium, incubator conditions, or contamination can lead to background cell death.Regularly monitor cell morphology and ensure optimal growth conditions. Test for mycoplasma contamination.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
M4 BeuHuman Melanoma1.5[5]
B16Murine Melanoma0.2[5]
HCT-15Human Colon Cancer2.5[2]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from a study on the antiproliferative activity of this compound on HCT-15 colon cancer cells.[2]

Materials:

  • 96-well tissue culture plates

  • HCT-15 cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris buffer, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 2 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 96 hours.

  • Cell Fixation:

    • After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris buffer to each well to solubilize the protein-bound dye.

  • Measurement:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm N6_Furfuryl_2_aminoadenosine This compound Mitochondrion Mitochondrion N6_Furfuryl_2_aminoadenosine->Mitochondrion Induces mitochondrial stress Bax Bax Mitochondrion->Bax Upregulates Bcl2 Bcl-2 Mitochondrion->Bcl2 Downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (active) Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

SRB_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2-5: Treatment cluster_assay Day 6: SRB Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 96h C->D E Fix cells with TCA D->E F Stain with SRB E->F G Wash and solubilize F->G H Read absorbance at 510 nm G->H

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Troubleshooting Logic

Troubleshooting_Logic Start No observable effect on cells? Conc Is concentration range appropriate? Start->Conc Yes Time Is incubation time sufficient? Conc->Time Yes IncreaseConc Increase concentration range Conc->IncreaseConc No Sol Is compound soluble and stable? Time->Sol Yes IncreaseTime Increase incubation time Time->IncreaseTime No Resistant Is the cell line resistant? Sol->Resistant Yes FreshSol Prepare fresh solutions Sol->FreshSol No ControlCell Use a sensitive control cell line Resistant->ControlCell No Success Problem Resolved IncreaseConc->Success IncreaseTime->Success FreshSol->Success ControlCell->Success

Caption: Decision tree for troubleshooting lack of experimental effect.

References

Stability of N6-Furfuryl-2-aminoadenosine in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N6-Furfuryl-2-aminoadenosine in aqueous solutions. As limited direct stability data for this compound is publicly available, this guide leverages information on the stability of structurally similar adenine-based cytokinins, such as kinetin (B1673648) (N6-furfuryladenine), to provide best-practice recommendations and troubleshooting advice. Researchers should consider this information as a guideline and are encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solution?

While specific data for this compound is scarce, studies on the closely related compound kinetin (N6-furfuryladenine) suggest good stability in aqueous solutions. For example, kinetin has been shown to be stable at a concentration of 1.0 mg/mL in 0.05 N KOH for 90 days when stored at -20°C, 2-6°C, or 25°C, with no statistically significant changes in concentration.[1] Given the structural similarity, this compound is anticipated to exhibit comparable stability under similar conditions. However, the presence of the 2-amino group could potentially influence its degradation profile.

Q2: How should I prepare and store stock solutions of this compound?

Based on data for analogous compounds, it is recommended to prepare stock solutions in a slightly alkaline buffer (e.g., 0.05 N KOH) to ensure solubility and stability. For long-term storage, it is advisable to keep aliquots of the stock solution at -20°C. Studies on trans-zeatin, another adenine-based cytokinin, showed that it retained over 90% of its initial concentration when dissolved in 0.01 N KOH and stored at -20°C for 90 days.[1] Repeated freeze-thaw cycles should be avoided to minimize potential degradation.[1]

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of purine-based compounds in aqueous solutions:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the glycosidic bond or modifications to the purine (B94841) ring.

  • Temperature: Higher temperatures generally accelerate degradation rates.

  • Light: Exposure to UV light can cause photodegradation. It is advisable to protect solutions from light, especially during long-term storage.

  • Presence of enzymes: If working with biological samples, cellular enzymes could potentially metabolize the compound.

Q4: Are there any known degradation products of this compound?

While specific degradation products for this compound have not been detailed in the available literature, degradation of similar cytokinins often involves the cleavage of the N6-side chain, yielding the corresponding adenine (B156593) derivative.[2] For this compound, this would likely result in the formation of 2-aminoadenine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of my this compound solution. Degradation of the compound due to improper storage or handling.Prepare fresh solutions from a solid stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at or below -20°C and protect them from light.
Inconsistent experimental results. Instability of the compound in the experimental buffer or medium.Perform a stability study of this compound in your specific experimental buffer. This can be done by incubating the compound in the buffer for the duration of your experiment and analyzing its concentration at different time points using HPLC.
Precipitate forms in my stock solution. Poor solubility at the prepared concentration or pH.Prepare stock solutions in a slightly alkaline solvent like 0.05 N KOH. If using a buffer, ensure the pH is suitable for maintaining solubility. Gentle warming and sonication may aid in dissolution, but prolonged heating should be avoided.

Data on Analogous Compound Stability

The following tables summarize the stability data for adenine-based cytokinins, which can serve as a reference for handling this compound.

Table 1: Stability of Various Adenine-Based Cytokinins in Aqueous Solution

CompoundConcentrationSolventStorage TemperatureDurationStability
Kinetin1.0 mg/mL0.05 N KOH-20°C, 2-6°C, 25°C90 daysStable (no significant change)[1]
Benzyladenine (BA)1.0 mg/mL0.05 N KOH-20°C, 2-6°C, 25°C90 daysStable (no significant change)[1]
6-(γ,γ-dimethylallylamino) purine (2iP)1.0 mg/mL0.05 N KOH-20°C, 2-6°C, 25°C90 daysStable (no significant change)[1]
m-Topolin1.0 mg/mL0.05 N KOH-20°C, 2-6°C, 25°C90 daysStable (no significant change)[1]

Table 2: Stability of trans-Zeatin (tZ) under Different Conditions

ConcentrationSolventStorage TemperatureDurationStability
1.0 mg/mL0.01 N KOH-20°C90 days>90% retained[1]
1.0 mg/mL0.01 N KOH2-6°C90 days>90% retained (slight significant change)[1]
50 mg/mL0.5 N KOH-20°C, 2-6°C, 25°C, 40°C18-90 daysSignificant degradation observed[3]

Experimental Protocols

Protocol: General Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution over time.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.
  • Dispense aliquots of the solution into appropriate vials for each time point and storage condition to be tested.

2. Storage Conditions:

  • Store the vials under the desired conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and accelerated conditions at 40°C).
  • Protect samples from light by using amber vials or wrapping them in aluminum foil.

3. Sample Analysis:

  • At each designated time point (e.g., 0, 24, 48, 72 hours, and weekly thereafter), retrieve a vial from each storage condition.
  • Analyze the concentration of this compound using a validated HPLC method. A typical method for purine derivatives would involve:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Detection: UV detection at the absorbance maximum of this compound (typically around 260-280 nm).
  • Quantify the peak area corresponding to this compound and compare it to the initial (time 0) peak area to determine the percentage of the compound remaining.

4. Data Analysis:

  • Plot the percentage of this compound remaining against time for each storage condition.
  • Determine the degradation rate and the time at which the concentration falls below a certain threshold (e.g., 90% of the initial concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot for Time Points prep_stock->aliquot storage_conditions Store at Varied Temperatures & Light Conditions aliquot->storage_conditions sampling Sample at Intervals storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for Stability Testing.

degradation_pathway N6F2A This compound cleavage Cleavage of N6-side chain N6F2A->cleavage two_aa 2-Aminoadenine cleavage->two_aa furfuryl Furfurylamine cleavage->furfuryl

Caption: Inferred Degradation Pathway.

References

Preventing degradation of N6-Furfuryl-2-aminoadenosine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N6-Furfuryl-2-aminoadenosine in experimental setups.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected experimental results.

This may be due to the degradation of this compound. Use the following guide to troubleshoot potential causes.

Potential Cause Recommended Action Verification
Improper Storage Store the solid compound at -20°C in a tightly sealed, light-resistant container. For solutions, prepare fresh or store aliquots at -80°C for short-term use. Avoid repeated freeze-thaw cycles.Re-run the experiment with a freshly prepared solution from a properly stored stock.
pH of Solution Maintain the pH of the experimental buffer between 5.0 and 8.0. Purine (B94841) nucleoside analogs can be susceptible to acid-catalyzed hydrolysis.Measure the pH of your experimental solution. Adjust if necessary and repeat the experiment.
Light Exposure Protect solutions containing this compound from direct light. Use amber-colored vials or wrap containers in aluminum foil.Compare the performance of a light-exposed solution with a light-protected solution in your assay.
Elevated Temperature Avoid exposing the compound to high temperatures. If heating is necessary for your protocol, minimize the duration and temperature.Perform a control experiment where the compound is not subjected to the heating step to assess its impact.
Enzymatic Degradation If working with cell lysates or other biological matrices, consider the presence of nucleosidases or other enzymes that could degrade the compound.Add enzyme inhibitors to a control experiment to see if degradation is prevented.
Oxidation Minimize the exposure of the compound to strong oxidizing agents. Use deoxygenated solvents for solution preparation if your application is sensitive to oxidation.Compare results using freshly prepared solutions in deoxygenated versus standard solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors are pH, temperature, and light exposure. This compound, like many purine nucleoside analogs, is most stable in a neutral to slightly basic pH range. It is susceptible to acid-catalyzed hydrolysis of the glycosidic bond. Elevated temperatures can accelerate this degradation, and exposure to UV light can cause photodegradation.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used. For aqueous buffers in experiments, ensure the final concentration of DMSO is compatible with your system and that the buffer pH is within the stable range (pH 5.0-8.0).

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is recommended to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage (up to a few weeks), -20°C is acceptable. Always protect solutions from light.

Q4: Can I autoclave solutions containing this compound?

A4: While some related compounds like kinetin (B1673648) have shown stability after autoclaving, it is generally not recommended for this compound without specific validation for your experimental conditions. The combination of high temperature and pressure could lead to degradation. Sterile filtration is a safer alternative for sterilizing solutions.

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation pathway is the hydrolysis of the N-glycosidic bond, which would yield 2-amino-N6-furfuryladenine (the purine base) and ribose. Other potential degradation products could arise from the opening of the furan (B31954) ring on the furfuryl group under harsh conditions.

Q6: How can I detect the degradation of my this compound sample?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to assess the purity of your sample and detect degradation products. A loss in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

Data Presentation

The following tables summarize stability data for related purine nucleoside analogs, which can serve as a guide for handling this compound.

Table 1: Stability of Kinetin (N6-Furfuryladenine) in Aqueous Solution

ConcentrationSolventStorage Temperature (°C)DurationStability
1.0 mg/mL0.05 N KOH-2090 daysStable
1.0 mg/mL0.05 N KOH2-690 daysStable
1.0 mg/mL0.05 N KOH2590 daysStable
1.0 mg/mL0.05 N KOH121 (Autoclave)15 minStable

Data extrapolated from studies on kinetin, a structurally similar compound.

Table 2: pH-Dependent Stability of a Purine Nucleoside Analog (2-Chloro-2'-deoxyadenosine)

pHTemperature (°C)Time (hours)Remaining Compound (%)
7.03724~100
4.0376~70
2.0376~13
1.0372~2

This data for a different purine nucleoside analog illustrates the significant impact of acidic pH on stability.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of the compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study for this compound

This protocol is a general guideline and should be adapted based on the specific experimental needs.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC system with UV detector

    • pH meter

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24, 48, and 72 hours. Keep a control sample wrapped in foil.

    • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample stored at -20°C.

Visualizations

Degradation_Pathway N6F2A This compound Hydrolysis Hydrolysis (Acidic pH, High Temp) N6F2A->Hydrolysis Photodegradation Photodegradation (UV Light) N6F2A->Photodegradation Oxidation Oxidation N6F2A->Oxidation Degradant1 2-Amino-N6-furfuryladenine Hydrolysis->Degradant1 Degradant2 Ribose Hydrolysis->Degradant2 Degradant3 Photodegradation Products Photodegradation->Degradant3 Degradant4 Oxidation Products Oxidation->Degradant4

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (DMSO, -80°C) Working Prepare Working Solution (Aqueous Buffer, pH 5-8) Stock->Working Protect Protect from Light (Amber vials) Working->Protect Control_Temp Control Temperature (Avoid high heat) Protect->Control_Temp HPLC HPLC/LC-MS Analysis Control_Temp->HPLC Data Data Interpretation HPLC->Data

Caption: Recommended experimental workflow to minimize degradation.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Storage Conditions (-20°C solid, -80°C solution) Start->Check_Storage Check_pH Check Solution pH (Maintain 5.0-8.0) Start->Check_pH Check_Light Check Light Exposure Start->Check_Light Check_Temp Check for High Temp Exposure Start->Check_Temp Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Adjust_pH Adjust pH Check_pH->Adjust_pH Protect_Light Use Light-Resistant Containers Check_Light->Protect_Light Minimize_Heat Minimize Heat Exposure Check_Temp->Minimize_Heat Re_Run Re-run Experiment Prepare_Fresh->Re_Run Adjust_pH->Re_Run Protect_Light->Re_Run Minimize_Heat->Re_Run

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Synthesis of N6-Furfuryl-2-aminoadenosine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N6-Furfuryl-2-aminoadenosine analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogues, providing potential causes and recommended solutions.

Protecting Group Strategies

Question: I am struggling with the selective protection of the N6 and 2-amino groups of 2-aminoadenosine (B16350). Which protecting group strategy is most effective?

Answer: The presence of two nucleophilic amino groups with differing reactivity at the N6 and C2 positions presents a significant challenge. The choice of protecting group strategy is critical for a successful synthesis.

  • Challenge: Direct alkylation of unprotected 2-aminoadenosine can lead to a mixture of products due to the comparable nucleophilicity of the N1, N6, and 2-amino groups, as well as the hydroxyl groups of the ribose moiety.

  • Recommended Strategies:

    • 2,5-Dimethylpyrrole Protection: The exocyclic amino groups of adenosine (B11128) derivatives can be protected by reaction with 2,5-hexanedione (B30556) to form a 2,5-dimethylpyrrole adduct. This protecting group is stable under basic conditions and can be removed with trifluoroacetic acid (TFA) in water.[1][2]

    • Acyl Protecting Groups: Acetyl (Ac) or Benzoyl (Bz) groups are commonly used to protect the N6-amino group. These are typically stable under various reaction conditions and can be removed by treatment with a base, such as aqueous or gaseous ammonia (B1221849) or methylamine.[3][4]

    • "Protecting Group-Free" Strategy with 2-Fluoro-6-aminopurine: Utilizing a 2-fluoro-6-aminopurine ribonucleoside starting material can circumvent the need for N6-protection. The strongly electronegative fluorine atom deactivates the N6-amino group, preventing its reaction during subsequent synthetic steps.[3][5][6]

Troubleshooting Protecting Group Issues:

IssuePotential CauseRecommended Solution
Incomplete Protection Insufficient amount of protecting group reagent or suboptimal reaction conditions (temperature, time).Increase the molar excess of the protecting group reagent. Optimize reaction time and temperature based on literature protocols for similar substrates.
Side Reactions During Protection Non-selective reaction of the protecting group with other functional groups (e.g., ribose hydroxyls).Use of silyl (B83357) protecting groups (e.g., TBDMS) for the ribose hydroxyls prior to the protection of the amino groups.
Difficulty in Deprotection Protecting group is too stable under the attempted deprotection conditions.Switch to a more labile protecting group. For example, if benzoyl group removal is problematic, consider using an acetyl group. For 2,5-dimethylpyrrole, ensure the use of aqueous TFA.
Degradation of the Nucleoside During Deprotection Harsh deprotection conditions (strong acid or base).Use milder deprotection reagents or conditions. For example, for acyl groups, use dilute solutions of ammonia in methanol.
Regioselective N6-Alkylation

Question: My N6-alkylation reaction is giving me a mixture of N1, N7, and N6-alkylated products. How can I improve the regioselectivity for the N6-position?

Answer: Achieving selective N6-alkylation is a common hurdle. Direct alkylation often leads to a mixture of isomers. A widely successful strategy involves a two-step process: N1-alkylation followed by a Dimroth rearrangement.

  • The Dimroth Rearrangement: This rearrangement involves the initial alkylation at the more nucleophilic N1 position of the purine (B94841) ring, followed by a base- or heat-induced ring-opening and subsequent ring-closing to yield the thermodynamically more stable N6-substituted isomer.[2][7][8][9]

Troubleshooting N6-Alkylation and Dimroth Rearrangement:

IssuePotential CauseRecommended Solution
Low Yield of N1-Alkylated Intermediate Competing alkylation at other sites (N7, ribose hydroxyls). The alkylating agent is not reactive enough.Ensure hydroxyl groups on the ribose are protected. Use a more reactive alkylating agent (e.g., furfuryl bromide instead of furfuryl chloride). Shielding of the N7 position by a bulky C6 substituent can also improve N9 regioselectivity.[1]
Dimroth Rearrangement Fails to Proceed Insufficiently basic conditions or inadequate heating. Steric hindrance from bulky substituents.Increase the concentration of the base (e.g., aqueous ammonia, triethylamine) or increase the reaction temperature. Microwave heating can sometimes accelerate the rearrangement.[2]
Formation of Side Products During Rearrangement Degradation of the starting material or product under harsh basic conditions.Use a milder base or lower the reaction temperature and extend the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.
Incomplete Conversion to the N6-Isomer The rearrangement has not reached thermodynamic equilibrium.Prolong the reaction time or increase the temperature. The presence of certain substituents can affect the equilibrium position.[2]
Purification Challenges

Question: I am having difficulty purifying my this compound analogue from the reaction mixture. What purification techniques are most effective?

Answer: The purification of purine nucleoside analogues can be challenging due to the presence of closely related isomers and byproducts. A combination of chromatographic techniques is often necessary.

  • Recommended Techniques:

    • Silica (B1680970) Gel Column Chromatography: This is the most common method for the initial purification. The choice of eluent is critical. For relatively non-polar analogues, a gradient of hexane/ethyl acetate (B1210297) is often effective. For more polar compounds, a dichloromethane/methanol or ethyl acetate/methanol gradient may be required.

    • Reversed-Phase Chromatography (C18): This is useful for separating compounds with different polarities, particularly for the final purification step to remove any remaining impurities.

    • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for separating very close-running spots, preparative TLC can be a valuable tool.

Troubleshooting Purification:

IssuePotential CauseRecommended Solution
Poor Separation of Isomers (N1, N7, N6) Isomers have very similar polarities.Use a shallower solvent gradient in column chromatography. Try a different stationary phase (e.g., alumina) or a different solvent system. Preparative TLC or HPLC may be necessary.
Product Streaking on Silica Gel Column The compound is too polar for the chosen solvent system or is interacting strongly with the silica.Add a small amount of a polar modifier like triethylamine (B128534) or acetic acid to the eluent to improve peak shape. Consider using reversed-phase chromatography.
Co-elution with Byproducts Byproducts have similar polarity to the desired product.Optimize the reaction to minimize byproduct formation. Employ orthogonal purification techniques (e.g., silica gel followed by reversed-phase).

Experimental Protocols

A plausible synthetic route to this compound starts from the commercially available 2-amino-6-chloropurine (B14584) riboside.

Synthesis of this compound from 2-Amino-6-chloropurine riboside

Step 1: N6-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol.

  • Addition of Reagents: Add an excess of furfurylamine (B118560) (2.0-3.0 eq) and a base such as triethylamine (2.0-3.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient eluent system, such as dichloromethane:methanol (e.g., 98:2 to 90:10), to afford the desired this compound.

Expected Yield: The yield for this type of nucleophilic aromatic substitution on 6-chloropurines can range from moderate to good, typically in the range of 50-80%, depending on the specific substrate and reaction conditions.

ParameterValue
Starting Material 2-Amino-6-chloropurine riboside
Reagents Furfurylamine, Triethylamine
Solvent Ethanol or Isopropanol
Temperature Reflux (80-90 °C)
Reaction Time 6-12 hours
Typical Yield 50-80%

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Synthesis and Troubleshooting Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions Start Start: 2-Amino-6-chloropurine riboside Alkylation N6-Alkylation with Furfurylamine Start->Alkylation Purification Column Chromatography Alkylation->Purification Low_Yield Low Yield? Alkylation->Low_Yield Check Reaction Side_Products Side Products? Alkylation->Side_Products Analyze Mixture Product Final Product: this compound Purification->Product Purification_Issue Purification Difficulty? Purification->Purification_Issue Optimize Separation Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Optimize_Conditions Protecting_Groups Consider Protecting Groups for Alternative Routes Side_Products->Protecting_Groups Alt_Purification Alternative Purification: - Reversed-Phase - Prep-TLC Purification_Issue->Alt_Purification

Caption: A logical workflow for the synthesis of this compound and key troubleshooting points with potential solutions.

Signaling Pathway of N6-Substituted Adenosine Analogues

Adenosine A2A Receptor Signaling Pathway Ligand This compound (Agonist) A2AR Adenosine A2A Receptor Ligand->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates Mitochondria Mitochondrial Quality Control A2AR->Mitochondria Modulates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory response) CREB->Gene_Expression Regulates Neuroprotection Neuroprotection Mitochondria->Neuroprotection Leads to

Caption: A simplified diagram of the Adenosine A2A receptor signaling pathway activated by N6-substituted adenosine analogues.

References

Troubleshooting unexpected results in N6-Furfuryl-2-aminoadenosine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N6-Furfuryl-2-aminoadenosine in various cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects?

A1: this compound is a purine (B94841) nucleoside analogue. Similar to related compounds like N6-furfuryladenosine (kinetin riboside), it is expected to exhibit anti-proliferative and pro-apoptotic activity in cancer cell lines.[1] The primary mechanism of action is believed to involve the induction of rapid ATP depletion and genotoxic stress, leading to cell cycle arrest and apoptosis.[2]

Q2: In which concentration range should I expect to see cellular effects?

A2: The effective concentration of this compound can vary depending on the cell line and the assay being performed. Based on data from the similar compound N6-furfuryladenosine, potent anti-proliferative activity is typically observed at low micromolar concentrations.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What are the key cellular assays to assess the effects of this compound?

A3: Key assays include:

  • Cell Viability Assays (e.g., MTT, MTS, WST-8): To measure the overall cytotoxic or cytostatic effects.

  • ATP Measurement Assays (e.g., CellTiter-Glo®): To directly measure the expected ATP depletion.

  • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To confirm and quantify apoptosis.

  • Cell Cycle Analysis (via flow cytometry): To determine if the compound induces cell cycle arrest.

  • DNA Damage Assays (e.g., Comet assay, γH2AX staining): To measure the extent of genotoxic stress.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays

Problem: I am not observing the expected decrease in cell viability after treating with this compound.

Possible Cause Suggested Solution
Compound Instability or Degradation Ensure the compound is properly stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
Sub-optimal Compound Concentration Perform a dose-response curve with a wider range of concentrations to determine the IC50 value for your specific cell line.
Cell Line Resistance The cell line you are using may be resistant to this class of compounds. Consider testing a different cell line known to be sensitive to purine analogues.
Incorrect Assay Incubation Time The incubation time may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Assay Interference The compound may interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.

Problem: I am observing a high degree of variability between replicate wells in my cell viability assay.

Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation The compound may be precipitating out of solution at the concentration used. Visually inspect the wells for any precipitate. If observed, try a lower concentration or a different solvent.
Guide 2: Inconsistent Results in Apoptosis Assays

Problem: My apoptosis assay (e.g., Annexin V/PI) shows a low percentage of apoptotic cells, contrary to the viability data.

Possible Cause Suggested Solution
Timing of Apoptosis Detection Apoptosis is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment to capture the peak of apoptosis.
Cell Death via Necrosis At high concentrations, the compound may be inducing necrosis instead of apoptosis. Use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
Cell Cycle Arrest The primary effect at the tested concentration might be cell cycle arrest rather than apoptosis. Perform cell cycle analysis to investigate this possibility.

Problem: High background or unexpected staining patterns in my apoptosis assay.

Possible Cause Suggested Solution
Harsh Cell Handling Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V or PI staining. Handle cells gently during harvesting and staining.
Reagent Issues Ensure that staining reagents are not expired and have been stored correctly. Use appropriate compensation controls for flow cytometry.

Quantitative Data Summary

The following tables provide expected quantitative data based on studies of N6-furfuryladenosine, a closely related compound. These values should be considered as a reference, and actual results may vary depending on the specific experimental conditions.

Table 1: Expected IC50 Values for N6-furfuryladenosine in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeExpected IC50 Range (µM)
MiaPaCa-2Pancreatic Cancer5 - 15
A375Melanoma1 - 10
JurkatT-cell Leukemia1 - 5
HeLaCervical Cancer10 - 25

Table 2: Expected Percentage of Apoptotic Cells (Annexin V Positive) after Treatment with N6-furfuryladenosine (at 2x IC50 for 48h)

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (Treated)
MiaPaCa-2< 5%40 - 60%
A375< 5%50 - 70%

Table 3: Expected Cell Cycle Distribution after Treatment with N6-furfuryladenosine (at IC50 for 24h)

Cell Line% G1 Phase% S Phase% G2/M Phase
MiaPaCa-2 (Control)55 - 65%20 - 30%10 - 20%
MiaPaCa-2 (Treated)65 - 75%10 - 20%10 - 20%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of the prepared compound dilutions. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its characterization.

G cluster_0 Cellular Effects of this compound cluster_1 Intracellular Events cluster_2 Downstream Consequences N6FA This compound ATP_depletion ATP Depletion N6FA->ATP_depletion Genotoxic_Stress Genotoxic Stress N6FA->Genotoxic_Stress p53_activation p53 Activation Genotoxic_Stress->p53_activation p21_upregulation p21 Upregulation p53_activation->p21_upregulation Apoptosis Apoptosis p53_activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_upregulation->Cell_Cycle_Arrest

Caption: Proposed signaling pathway for this compound.

G cluster_0 Experimental Workflow A Dose-Response (Cell Viability Assay) B Mechanism of Action Studies (at IC50 and 2x IC50) A->B C ATP Measurement B->C Confirm Target Engagement D Apoptosis Assay B->D Determine Cell Fate E Cell Cycle Analysis B->E Assess Cytostatic Effects F Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow for characterization.

G cluster_0 Troubleshooting Logic Start Unexpected Result in Viability Assay Check_Compound Compound Integrity & Concentration? Start->Check_Compound Check_Cells Cell Line & Seeding Density? Check_Compound->Check_Cells [ OK ] Resolution Problem Resolved Check_Compound->Resolution [ Issue Found ] Check_Assay Assay Protocol & Reagents? Check_Cells->Check_Assay [ OK ] Check_Cells->Resolution [ Issue Found ] Investigate_Mechanism Investigate Alternative Mechanisms (e.g., Cell Cycle Arrest) Check_Assay->Investigate_Mechanism [ OK ] Check_Assay->Resolution [ Issue Found ] Investigate_Mechanism->Resolution

References

Technical Support Center: Enhancing the Efficacy of N6-Furfuryl-2-aminoadenosine in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with N6-Furfuryl-2-aminoadenosine, particularly in the context of drug-resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a purine (B94841) nucleoside analog.[1][2] Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, which are key processes in targeting and eliminating cancer cells.[1][2] For the compound to become active, it needs to be phosphorylated intracellularly by kinases.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to purine nucleoside analogs like this compound is often multifactorial. Based on studies of similar compounds, the primary mechanisms of resistance are likely:

  • Decreased activity of activating enzymes: Reduced activity of adenosine (B11128) kinase (AK), the enzyme responsible for the initial phosphorylation step, is a common cause of resistance to adenosine analogs. Without this phosphorylation, the drug cannot be converted into its active triphosphate form.

  • Altered drug transport: Changes in the expression or function of nucleoside transporters (e.g., hENT1, hENT2) can limit the uptake of the drug into the cancer cells, thereby reducing its intracellular concentration and efficacy.[2][3][4][5]

  • Increased drug inactivation: Elevated levels of enzymes that dephosphorylate the active drug metabolite, such as 5'-nucleotidases, can lead to its inactivation.[6]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, you can perform the following experiments:

  • Adenosine Kinase Activity Assay: Compare the adenosine kinase activity in your resistant cell line to the parental (sensitive) cell line. A significant decrease in activity in the resistant line would suggest this as a primary resistance mechanism.

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to quantify the expression levels of adenosine kinase and key nucleoside transporters (hENT1, hENT2) in both sensitive and resistant cells.

  • Drug Uptake Assay: Measure the intracellular accumulation of radiolabeled this compound over time in both cell lines to assess whether drug transport is impaired.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound and resistant cell lines.

Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values in cell viability assays 1. Cell seeding density variability.2. Inconsistent drug concentration due to improper mixing or degradation.3. Fluctuation in incubation time or conditions.4. Contamination of cell cultures.1. Ensure a uniform single-cell suspension before seeding. Optimize seeding density for logarithmic growth throughout the assay period.2. Prepare fresh drug dilutions for each experiment. Vortex thoroughly before adding to the wells.3. Standardize incubation times and maintain consistent temperature and CO2 levels.4. Regularly check for mycoplasma contamination.
No significant difference in cell viability between treated and untreated resistant cells 1. The resistant cell line has a very high level of resistance.2. The drug concentration range is too low.3. The drug has degraded.1. Confirm the development of resistance by comparing the IC50 value to the parental cell line.2. Test a much wider and higher range of drug concentrations.3. Use a fresh stock of this compound.
High background in adenosine kinase activity assay 1. Non-specific enzyme activity in the cell lysate.2. Contamination of reagents.1. Include appropriate controls, such as a lysate-free control and a no-substrate control.2. Use fresh, high-quality reagents.

Quantitative Data Presentation

When publishing or presenting your findings, it is crucial to display quantitative data in a clear and organized manner. Below is a template for presenting IC50 values.

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental/ResistantIC50 (µM) ± SDResistance Factor (Fold Change)
Example Cancer Cell Line 1 Parental5.2 ± 0.81
Resistant85.6 ± 12.316.5
Example Cancer Cell Line 2 Parental8.9 ± 1.21
Resistant152.4 ± 21.717.1
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Experimental Protocols

Protocol 1: Development of a Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT or SRB) on the parental cell line to determine the initial IC50 of this compound.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the drug concentration by approximately 1.5 to 2-fold.

  • Repeat Cycles: Continue this cycle of recovery and dose escalation. This process can take several months.

  • Characterize Resistant Population: Periodically determine the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value (typically >10-fold) indicates the establishment of a resistant cell line.

  • Clonal Selection: Once a resistant population is established, perform single-cell cloning to isolate and expand a homogenous resistant cell line.

  • Stability of Resistance: Culture the resistant cell line in a drug-free medium for several passages and then re-determine the IC50 to ensure the resistance phenotype is stable.

Protocol 2: Adenosine Kinase Activity Assay

This protocol provides a method to measure adenosine kinase activity in cell lysates.

  • Cell Lysate Preparation:

    • Harvest sensitive and resistant cells during the logarithmic growth phase.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Kinase Reaction:

    • Prepare a reaction mixture containing reaction buffer, ATP, and a substrate for adenosine kinase (e.g., adenosine).

    • Add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Detection of ADP Production:

    • The activity of adenosine kinase is determined by measuring the amount of ADP produced. This can be done using a commercial kit that couples ADP production to a colorimetric or fluorometric readout.

  • Data Analysis:

    • Calculate the adenosine kinase activity as the rate of ADP production per unit of protein per unit of time.

    • Compare the activity between the sensitive and resistant cell lysates.

Visualizations

Signaling Pathway and Mechanism of Action

N6_Furfuryl_2_aminoadenosine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_ext This compound ENT Nucleoside Transporter (e.g., hENT1) Drug_ext->ENT Drug_int This compound ENT->Drug_int AK Adenosine Kinase (AK) Drug_int->AK Drug_MP Drug Monophosphate AK->Drug_MP Kinases Other Kinases Drug_MP->Kinases Drug_TP Drug Triphosphate (Active) Kinases->Drug_TP Inhibition Inhibition Drug_TP->Inhibition Induction Induction Drug_TP->Induction DNA_Synth DNA Synthesis Apoptosis Apoptosis Inhibition->DNA_Synth Induction->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Investigating Resistance

Resistance_Investigation_Workflow Start Start with Parental (Sensitive) Cell Line Develop_Resistant Develop Resistant Cell Line (Protocol 1) Start->Develop_Resistant Confirm_Resistance Confirm Resistance (IC50 Assay) Develop_Resistant->Confirm_Resistance Hypothesize_Mechanism Hypothesize Resistance Mechanism Confirm_Resistance->Hypothesize_Mechanism Test_AK Adenosine Kinase Activity Assay (Protocol 2) Hypothesize_Mechanism->Test_AK Decreased Activation? Test_Transporters Analyze Nucleoside Transporter Expression (qPCR/Western Blot) Hypothesize_Mechanism->Test_Transporters Altered Transport? Analyze_Results Analyze and Conclude Mechanism Test_AK->Analyze_Results Test_Uptake Drug Uptake Assay Test_Transporters->Test_Uptake Test_Uptake->Analyze_Results Develop_Strategy Develop Strategy to Overcome Resistance Analyze_Results->Develop_Strategy

Caption: Workflow for investigating resistance mechanisms.

Logical Relationships in Overcoming Resistance

Overcoming_Resistance_Logic Resistance_Mechanism Identified Resistance Mechanism Low_AK Low Adenosine Kinase Activity Resistance_Mechanism->Low_AK Low_Transport Decreased Nucleoside Transporter Expression Resistance_Mechanism->Low_Transport Strategy Potential Strategy Low_AK->Strategy Low_Transport->Strategy AK_Activator Combination with Adenosine Kinase Activator Strategy->AK_Activator Transport_Inducer Combination with Agent to Increase Transporter Expression Strategy->Transport_Inducer Bypass_Agent Combination with Agent Having a Different Mechanism of Action Strategy->Bypass_Agent

Caption: Strategies to overcome identified resistance.

References

N6-Furfuryl-2-aminoadenosine storage conditions for long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and stability of N6-Furfuryl-2-aminoadenosine. As specific long-term stability data for this compound is limited, the following recommendations are based on best practices for similar adenosine (B11128) and purine (B94841) analogs.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term use?

A1: For long-term stability, this compound solid should be stored in a cool, dry place, protected from light. While specific data is unavailable, general recommendations for purine analogs suggest storage at -20°C.[1][2] Avoid repeated freeze-thaw cycles. For solutions, short-term storage at 2-8°C is recommended, though stability is solution-dependent.[3]

Q2: What solvent should I use to dissolve this compound?

A2: The choice of solvent can impact stability. Many purine analogs are soluble in aqueous buffers or organic solvents like DMSO. It is crucial to consult the manufacturer's product data sheet for recommended solvents. If preparing aqueous solutions, consider sterile, nuclease-free water or a buffer appropriate for your experimental needs. For long-term storage in solution, consider aliquoting and storing at -80°C to minimize degradation.

Q3: Is this compound sensitive to light?

A3: Many nucleoside analogs exhibit some degree of light sensitivity. Therefore, it is recommended to store this compound, both in solid form and in solution, in amber vials or containers that are protected from light.[3]

Q4: How can I check the stability of my this compound sample?

A4: The stability of your sample can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and to quantify the parent compound. A general protocol for nucleoside analysis using HPLC is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). Perform a stability check using HPLC to assess the purity of the compound.
Difficulty dissolving the compound Incorrect solvent or precipitation at low temperatures.Consult the product datasheet for optimal solvents. If the compound has been refrigerated, allow it to come to room temperature before dissolving. Gentle warming and sonication may aid dissolution.
Visible changes in the solid compound (e.g., color change, clumping) Absorption of moisture or degradation.Discard the compound if significant changes are observed. Ensure the storage container is airtight and stored in a desiccator if necessary.
Precipitation in solution upon storage Low solubility at storage temperature.Before use, warm the solution to room temperature and vortex to ensure complete dissolution. Consider preparing fresh solutions for critical experiments.

Stability of Related Adenosine Analogs

CompoundConcentration & SolventStorage ConditionsDurationStabilityReference
Adenosine10 µg/mL and 50 µg/mL in 0.9% NaCl or 5% dextroseRefrigerated (2-8°C) and Room Temperature (20-25°C)14 daysRetained 99-101% of initial concentration[4]
Adenosine3 mg/mL in plastic syringesRefrigerated (2-8°C)4 weeksStable[3]
2-ChloroadenosineNot specifiedpH 2-10, 40-80°CNot specifiedMore stable than adenosine against acid hydrolysis[5][6]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound. Optimization may be required based on the specific HPLC system and column used.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or an appropriate buffer).
  • Prepare working solutions by diluting the stock solution to a final concentration within the linear range of your HPLC detector (e.g., 10-100 µg/mL).
  • To assess stability under specific conditions, aliquot the stock or working solutions and store them under the desired temperature, light, and pH conditions for various time points (e.g., 0, 1, 2, 4 weeks).

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical gradient might be 5-95% organic solvent over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at an appropriate wavelength (e.g., 260 nm).
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • At each time point, inject the stored sample and a freshly prepared standard of the same concentration.
  • Compare the peak area of the main compound in the stored sample to that of the fresh standard. A decrease in the peak area indicates degradation.
  • Monitor for the appearance of new peaks, which would signify degradation products.
  • Calculate the percentage of the compound remaining at each time point to determine the stability.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Examine Solution (Precipitate, Color Change) start->check_solution run_hplc Perform HPLC Analysis (Purity, Degradation Products) check_storage->run_hplc check_solution->run_hplc data_interpretation Interpret HPLC Data run_hplc->data_interpretation purity_ok Purity >95%? data_interpretation->purity_ok degradation_present Degradation Products Present? purity_ok->degradation_present Yes troubleshoot_experiment Troubleshoot Other Experimental Parameters purity_ok->troubleshoot_experiment No prepare_fresh Prepare Fresh Stock Solution degradation_present->prepare_fresh Yes end Proceed with Experiment degradation_present->end No troubleshoot_experiment->end discard Discard Old Stock prepare_fresh->discard discard->end

Caption: Troubleshooting workflow for investigating potential stability issues with this compound.

References

Addressing batch-to-batch variability of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Furfuryl-2-aminoadenosine. The information provided aims to help address potential issues, particularly those arising from batch-to-batch variability, to ensure the reproducibility and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic purine (B94841) nucleoside analogue. Compounds of this class are recognized for their potential therapeutic properties, including antitumor activities.[1] They often exert their biological effects by interacting with cellular signaling pathways, such as those mediated by adenosine (B11128) receptors.

Q2: What are the potential sources of batch-to-batch variability with this compound?

A2: Batch-to-batch variability can stem from several factors related to the synthesis and purification of the compound.[1][2] Key sources include:

  • Purity: The percentage of the active compound versus impurities.

  • Impurities Profile: The nature and concentration of residual starting materials, byproducts, or degradation products can differ between batches.[][4]

  • Physical Properties: Variations in crystalline form (polymorphism), particle size, and solubility can affect dissolution and bioavailability in experiments.

  • Stability: Degradation of the compound over time or due to improper storage can lead to reduced activity and the formation of new impurities.

Q3: How can I assess the quality of a new batch of this compound?

A3: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new batch.[5] This document should provide quantitative data on the identity, purity, and quality of the compound. Key parameters to review on a CoA are summarized in the table below. Independent verification of critical parameters using in-house analytical methods is also recommended.

Q4: What are the recommended storage conditions for this compound?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on problems that may be linked to batch-to-batch variability.

Issue 1: Inconsistent or lower-than-expected biological activity in our assays.

Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution from the solid compound. If the issue persists, consider re-evaluating the purity of the solid material via HPLC or LC-MS. Review storage conditions for both solid compound and stock solutions.[6]
Batch-to-Batch Variability in Purity/Potency Compare the Certificate of Analysis (CoA) from the current batch with previous batches. Note any differences in purity or impurity profiles. If possible, perform a dose-response curve with the new batch and compare the IC50/EC50 values to those from a previously validated batch.
Presence of Inhibitory Impurities Certain impurities, even at low levels, can interfere with biological assays.[4][7] Analyze the impurity profile on the CoA. If significant differences are noted, consider repurifying the compound or obtaining a new batch from a different supplier.
Precipitation in Assay Media Visually inspect the assay wells for any signs of precipitation. Centrifuge the working solution and test the supernatant for activity; a loss of activity suggests precipitation.[6] To mitigate this, consider lowering the final concentration, using a different buffer system, or including a small percentage of a compatible co-solvent.

Issue 2: Poor solubility of the compound.

Possible Cause Troubleshooting Step
Incorrect Solvent Consult the supplier's datasheet for recommended solvents. For many purine analogs, DMSO is a common choice for preparing concentrated stock solutions.
Physical Properties of the Batch Different batches may have variations in crystallinity or particle size affecting dissolution rates. Try gentle warming or vortexing to aid dissolution. Ensure you are using a high-purity, anhydrous solvent.
Precipitation from Stock Solution If the stock solution appears cloudy or contains particulates, it may have precipitated. Centrifuge the stock solution before making dilutions and consider preparing a fresh, lower-concentration stock.

Issue 3: Unexpected or off-target effects observed.

Possible Cause Troubleshooting Step
Presence of Biologically Active Impurities An impurity with a different biological activity profile could be present. Analyze the impurity profile on the CoA and consider analytical testing (e.g., LC-MS) to identify unknown peaks.
Compound's Mechanism of Action The compound may have a broader mechanism of action than initially anticipated. Review the literature for known targets of N6-substituted 2-aminopurine (B61359) ribonucleosides. Consider performing target deconvolution or pathway analysis experiments.

Data Presentation

Table 1: Example Certificate of Analysis (CoA) Parameters for this compound

This table summarizes typical quantitative data you should expect to find on a CoA for a high-purity batch of this compound. Comparing these parameters between batches can help identify sources of variability.

Parameter Method Specification Example Result (Batch A) Example Result (Batch B)
Appearance VisualWhite to off-white solidConformsConforms
Identity ¹H NMR, ¹³C NMRConforms to structureConformsConforms
Purity (by HPLC) HPLC≥ 98.0%99.2%98.1%
Mass Spectrum ESI-MSConforms to expected m/zConformsConforms
Residual Solvents GC-HS≤ 0.5%0.1% (DMSO)0.3% (Methanol)
Water Content Karl Fischer≤ 1.0%0.3%0.8%
Individual Impurity HPLC≤ 0.2%Largest impurity: 0.15%Largest impurity: 0.4%
Total Impurities HPLC≤ 1.0%0.8%1.9%

Experimental Protocols

Protocol 1: Quality Control Analysis of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound.

Objective: To determine the purity of a batch of this compound and identify any major impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate (B1210297)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in DMSO to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with Mobile Phase A to a final concentration of 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear gradient)

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Compare the chromatogram to a reference standard or a previous batch to identify any new or significantly different impurity peaks.

Visualizations

Signaling Pathways

This compound, as a purine nucleoside analog, may interact with adenosine receptors, which are G protein-coupled receptors that modulate adenylyl cyclase (AC) activity and intracellular cyclic AMP (cAMP) levels.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_R A2A/A2B Receptors This compound->A2A_R A1_R A1/A3 Receptors This compound->A1_R AC Adenylyl Cyclase A2A_R->AC Gs (Stimulates) A1_R->AC Gi (Inhibits) cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., cell cycle, apoptosis) CREB->Gene_Expression Regulates

Caption: Putative signaling pathway for this compound via adenosine receptors.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results that may be due to batch-to-batch variability.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_CoA Step 1: Review & Compare Certificate of Analysis (CoA) for new vs. old batch Start->Check_CoA Purity_Diff Significant difference in purity or impurity profile? Check_CoA->Purity_Diff QC_Analysis Step 2: Perform in-house QC (e.g., HPLC, LC-MS) to verify purity Purity_Diff->QC_Analysis Yes Assay_Troubleshoot Step 3: Troubleshoot Assay - Check solubility - Fresh dilutions - Control experiments Purity_Diff->Assay_Troubleshoot No QC_Pass Does it meet specifications (>98% purity)? QC_Analysis->QC_Pass QC_Pass->Assay_Troubleshoot Yes Contact_Supplier Contact Supplier for replacement or credit. Consider new vendor. QC_Pass->Contact_Supplier No Proceed Proceed with experiment using qualified batch Assay_Troubleshoot->Proceed

Caption: Workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Optimizing Incubation Time for N6-Furfuryl-2-aminoadenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Furfuryl-2-aminoadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. As a purine (B94841) nucleoside analogue, this compound is anticipated to exhibit antitumor properties by inducing DNA damage and apoptosis[1][2]. The following information is curated to address potential challenges and streamline the process of determining optimal incubation times for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a purine nucleoside analogue. Compounds of this class typically exert their cytotoxic effects by interfering with nucleic acid synthesis, leading to the induction of DNA damage and subsequent apoptosis (programmed cell death)[1]. A closely related compound, N6-furfuryladenosine (FAdo), has been shown to cause rapid ATP depletion and genotoxic stress within 60-180 minutes of exposure in cancer cell lines[1][2].

Q2: What is a general recommended incubation time for initial experiments with this compound?

A2: For initial cytotoxicity and proliferation assays, a 24 to 72-hour incubation period is a common starting point. However, the optimal time is highly dependent on the cell type, the concentration of this compound, and the specific biological endpoint being measured.

Q3: How does the expected mechanism of action of this compound influence the choice of incubation time?

A3: The mechanism of action, which likely involves DNA damage and apoptosis, dictates that different cellular events will occur on different timescales. Early events, such as the induction of genotoxic stress, may be detectable within a few hours. Downstream effects, like apoptosis and significant changes in cell viability, will require longer incubation periods (e.g., 24 to 72 hours) to become apparent.

Q4: How can I determine the optimal incubation time for my specific cell line and experiment?

A4: To determine the optimal incubation time, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will allow you to identify the time point at which the maximal or desired effect is observed.

Q5: What are some common issues that can arise from suboptimal incubation times?

A5:

  • Secondary effects: Excessively long incubation times can lead to secondary or off-target effects, complicating data interpretation. This could include nutrient depletion in the culture medium or the emergence of resistant cell populations.

  • Inconsistent results: Using variable incubation times between experiments will lead to a lack of reproducibility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cytotoxicity observed after treatment. 1. Incubation time is too short.2. Concentration of this compound is too low.3. Cell line is resistant.4. Compound has degraded.1. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.2. Perform a dose-response experiment with a wider range of concentrations.3. Consider using a different cell line or a positive control to ensure assay validity.4. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.
High variability between replicate wells. 1. Uneven cell seeding.2. Edge effects in the plate.3. Inconsistent drug addition.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.2. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.3. Use a calibrated multichannel pipette for adding the compound and ensure consistent mixing in each well.
Unexpected cell morphology or behavior. 1. Contamination of cell culture.2. Off-target effects of the compound.3. Solvent (e.g., DMSO) toxicity.1. Regularly check for microbial contamination. Test cells for mycoplasma.2. Review literature for known off-target effects of similar compounds. Consider using lower concentrations or shorter incubation times.3. Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells, including controls.
Difficulty in detecting early apoptotic events. 1. Incubation time is too long.2. Assay is not sensitive enough.1. For early markers of apoptosis like Annexin V staining, use shorter incubation times (e.g., 4, 8, 12 hours).2. Use a more sensitive method for detecting early apoptosis, or combine multiple assays (e.g., Annexin V and caspase activity).

Data Presentation

Table 1: Suggested Incubation Times for Various Assays

Assay TypeSuggested Starting Incubation TimeKey Considerations
Cell Viability / Cytotoxicity (e.g., MTT, XTT) 24 - 72 hoursCell doubling time; compound stability.
Apoptosis (Annexin V / PI Staining) 4 - 48 hoursEarly vs. late apoptosis.
Caspase Activity 6 - 24 hoursPeak activation time can be transient.
DNA Damage (e.g., Comet Assay, γH2AX staining) 1 - 24 hoursDNA damage can be an early event.
Cell Cycle Analysis (Propidium Iodide Staining) 12 - 48 hoursAllow sufficient time for cells to progress through the cell cycle.

Table 2: Example Time-Course Experiment for Determining Optimal Incubation Time

Time PointCell Viability (% of Control)Apoptosis (% Annexin V Positive)DNA Damage (Comet Tail Moment)
0 hours 100%BaselineBaseline
6 hours 95%IncreasedSignificantly Increased
12 hours 80%PeakingHigh
24 hours 50%HighDecreasing (due to repair or cell death)
48 hours 20%Decreasing (more necrosis)Variable
72 hours 5%Low (mostly necrotic cells)Not reliable

Experimental Protocols

Protocol 1: Time-Course Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the final time point. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with a predetermined concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • MTT Addition: At each time point, add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control for each time point.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired incubation times (e.g., 4, 8, 12, 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: DNA Damage Quantification by Comet Assay
  • Cell Treatment: Treat cells with this compound for short incubation periods (e.g., 1, 2, 4, 6 hours).

  • Cell Harvesting: Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleus.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" using appropriate software.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_result Outcome start Seed Cells treatment Treat with this compound start->treatment cytotoxicity Cytotoxicity Assay (24-72h) treatment->cytotoxicity apoptosis Apoptosis Assay (4-48h) treatment->apoptosis dna_damage DNA Damage Assay (1-24h) treatment->dna_damage analysis Determine Optimal Incubation Time cytotoxicity->analysis apoptosis->analysis dna_damage->analysis result Optimized Protocol analysis->result

Caption: Experimental workflow for optimizing incubation time.

apoptosis_pathway compound This compound dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Potential Disruption bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Inferred intrinsic apoptosis signaling pathway.

dna_damage_response compound This compound dna_lesion DNA Lesions (e.g., Strand Breaks) compound->dna_lesion atm_atr ATM/ATR Kinase Activation dna_lesion->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 dna_repair DNA Repair Mechanisms atm_atr->dna_repair cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) chk1_chk2->cell_cycle_arrest apoptosis Apoptosis (if damage is severe) chk1_chk2->apoptosis

Caption: General DNA damage response pathway.

References

Technical Support Center: Cell Culture Medium Optimization for N6-Furfuryl-2-aminoadenosine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Furfuryl-2-aminoadenosine. The information is designed to address specific issues that may be encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic purine (B94841) nucleoside analog.[1][2] Purine nucleoside analogs are a class of compounds known for their broad antitumor activity, particularly against lymphoid malignancies.[1][2] The primary anticancer mechanisms of these analogs often involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][2] For the closely related compound N6-furfuryladenosine (also known as kinetin (B1673648) riboside), the cytotoxic effects are understood to be mediated by its intracellular conversion to a nucleotide form by adenosine (B11128) kinase.[3][4] This active form then induces rapid depletion of cellular ATP, causes genotoxic stress, and leads to the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[3][4]

2. What are the typical effective concentrations of this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For the related compound N6-furfuryladenosine, a 50% inhibitory concentration (IC50) of 0.27 ± 0.09 µM has been reported in MiaPaCa-2 pancreas carcinoma cells.[3] It is crucial to perform a dose-response study for each new cell line to determine the optimal concentration for your specific experiments.

3. How should I dissolve and store this compound?

This compound, like many purine analogs, is often sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.

4. Which cell lines are most suitable for studying this compound?

The choice of cell line will depend on the research question. Since purine analogs have shown broad antitumor activity, a variety of cancer cell lines could be suitable.[1][2] The activity of the related compound N6-furfuryladenosine is dependent on the enzyme adenosine kinase for its activation.[3][4] Therefore, cell lines with higher expression levels of adenosine kinase may exhibit greater sensitivity to the compound. It is advisable to screen a panel of cell lines relevant to your cancer type of interest to identify the most responsive models.

5. How does this compound induce apoptosis?

Studies on the closely related N6-furfuryladenosine indicate that it induces apoptosis following the induction of genotoxic stress and a cellular energy crisis.[3] A key event is the upregulation of the p21 protein (CDKN1A), which is a well-known inhibitor of the cell cycle and can be induced by DNA damage. This can lead to cell cycle arrest and subsequently trigger apoptosis. The precise downstream caspase activation cascade initiated by this compound is an area for further investigation, but initiator caspases like caspase-2 have been implicated in apoptosis induced by other stimuli in certain cancer cells.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed

Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line.
Low Adenosine Kinase Activity If possible, measure the expression or activity of adenosine kinase in your cell line. Consider using a cell line known to have high adenosine kinase levels.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Resistance Your chosen cell line may be inherently resistant to this class of compounds. Consider testing a different cell line.
High Serum Concentration High concentrations of serum in the culture medium may contain components that bind to the compound, reducing its effective concentration. Try reducing the serum concentration (e.g., to 5% or 2%) and observe the effect on cytotoxicity.

Issue 2: Compound Precipitation in Culture Medium

Possible Cause Troubleshooting Step
Poor Aqueous Solubility Ensure the DMSO stock solution is properly dissolved before diluting in the medium. When diluting, add the stock solution dropwise to the medium while gently vortexing to facilitate mixing and prevent immediate precipitation.
High Final Concentration If working with very high concentrations, you may be exceeding the solubility limit in the aqueous medium. Consider if a lower concentration is sufficient for your experiment.
Interaction with Media Components Certain components in complex media formulations could potentially interact with the compound and reduce its solubility. If possible, test the solubility in a simpler basal medium (e.g., DMEM) before adding supplements.

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in Cell Health/Passage Number Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inaccurate Compound Dilution Calibrate your pipettes regularly. Prepare a fresh serial dilution series for each experiment from a reliable stock solution.
Fluctuations in Incubation Conditions Ensure your incubator provides a stable environment in terms of temperature, CO2, and humidity.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, fill the outer wells of your plates with sterile PBS or medium and do not use them for experimental samples.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

1. Cell Seeding:

  • Culture your chosen cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh, complete medium.
  • Count the cells and adjust the density to 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution of the stock solution in complete medium to create a range of working concentrations (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
  • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions (including a vehicle control and a no-treatment control).
  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Quantitative Data Summary

Table 1: Reported IC50 Value for N6-furfuryladenosine

CompoundCell LineIC50 (µM)Reference
N6-furfuryladenosineMiaPaCa-2 (Pancreatic Carcinoma)0.27 ± 0.09[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (~80% confluency) start->cell_culture trypsinize Trypsinize & Resuspend cell_culture->trypsinize cell_count Cell Counting trypsinize->cell_count seed_plate Seed 96-well Plate (5,000 cells/well) cell_count->seed_plate prepare_compound Prepare this compound Serial Dilutions add_compound Add Compound to Wells prepare_compound->add_compound incubate Incubate (48-72 hours) add_compound->incubate add_mtt Add MTT Solution incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end signaling_pathway compound This compound transporter Nucleoside Transporter compound->transporter cell_membrane Cell Membrane adk Adenosine Kinase transporter->adk Intracellular Conversion atp_depletion ATP Depletion adk->atp_depletion genotoxic_stress Genotoxic Stress adk->genotoxic_stress apoptosis Apoptosis atp_depletion->apoptosis p21 p21 (CDKN1A) Upregulation genotoxic_stress->p21 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest cell_cycle_arrest->apoptosis

References

Technical Support Center: Overcoming Resistance to N6-Furfuryl-2-aminoadenosine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to N6-Furfuryl-2-aminoadenosine (FAdo), a purine (B94841) nucleoside analogue with anti-cancer properties. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting strategies for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (FAdo)?

A1: this compound is a purine nucleoside analogue that exhibits anti-proliferative and pro-apoptotic activity in various human cancer cell lines.[1] Its primary mechanism involves intracellular conversion by adenosine (B11128) kinase to its nucleotide form. This active form induces rapid depletion of cellular ATP and causes genotoxic stress.[1] This leads to the upregulation of the cyclin-dependent kinase inhibitor CDKN1A (p21) and other DNA damage and stress response genes, ultimately triggering apoptosis.[1]

Q2: My cancer cell line is showing reduced sensitivity to FAdo compared to published data. What are the possible reasons?

A2: Reduced sensitivity, or resistance, to FAdo can arise from several factors:

  • Cell Line Integrity: Ensure your cell line is free from mycoplasma contamination and has not undergone significant genetic drift due to high passage numbers.

  • Reagent Quality: The potency of your FAdo stock may have degraded. Use a fresh stock and store it according to the manufacturer's instructions.

  • Altered Drug Metabolism: The cancer cells may have developed mechanisms to prevent the conversion of FAdo to its active nucleotide form or may have increased its efflux.

  • Upregulation of Anti-Apoptotic Pathways: The cells may have activated survival pathways that counteract the pro-apoptotic signals induced by FAdo.

Q3: What are the common molecular mechanisms of resistance to purine nucleoside analogues like FAdo?

A3: Resistance to purine nucleoside analogues can be multifactorial and may involve:

  • Decreased activity of activating enzymes: Reduced expression or mutations in adenosine kinase can prevent the phosphorylation of FAdo to its active form.

  • Increased expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.

  • Alterations in downstream signaling pathways: Mutations or altered expression of proteins in the p21-mediated apoptosis pathway can confer resistance.

  • Enhanced DNA repair mechanisms: Increased capacity to repair the genotoxic damage induced by FAdo can promote cell survival.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for FAdo in my experiments.
Possible Cause Troubleshooting Steps
Variations in Cell Seeding Density Ensure a consistent number of cells are seeded in each well for cell viability assays. Create a standard operating procedure (SOP) for cell counting and seeding.
Inconsistent Drug Dilution Prepare fresh serial dilutions of FAdo for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Metabolic State of Cells Use cells in the logarithmic growth phase for experiments. Cell confluence can significantly impact drug sensitivity.
Assay-Specific Variability Optimize the incubation time for your cell viability assay (e.g., MTT, XTT). Ensure complete solubilization of formazan (B1609692) crystals in MTT assays.
Problem 2: No significant induction of apoptosis observed after FAdo treatment.
Possible Cause Troubleshooting Steps
Sub-optimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration of FAdo that induces apoptosis in your specific cell line.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptosis.
Insensitive Apoptosis Assay Use multiple methods to detect apoptosis, such as Annexin V/PI staining by flow cytometry and Western blotting for cleaved caspases (e.g., Caspase-3, Caspase-9) and PARP.
Development of Resistance If apoptosis was previously observed but is no longer detectable, your cell line may have developed resistance. Refer to the section on "Investigating Resistance Mechanisms."
Problem 3: Difficulty in confirming the molecular mechanism of action.
Possible Cause Troubleshooting Steps
Timing of Molecular Analysis The induction of p21 and other stress response genes is a rapid event.[1] Harvest cells for Western blotting or RT-qPCR at early time points (e.g., 2, 4, 6, 12 hours) post-treatment.
Antibody Quality Validate the specificity of your primary antibodies for Western blotting using positive and negative controls.
Subcellular Localization Some proteins involved in the signaling pathway may translocate to different cellular compartments upon activation. Perform subcellular fractionation and analyze protein levels in cytosolic, mitochondrial, and nuclear fractions.

Data Presentation

Table 1: Antiproliferative Activity of this compound (FAdo) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09

Note: This table will be populated with more data as it becomes available in published literature.

Experimental Protocols

Protocol 1: Development of FAdo-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (FAdo) stock solution (in DMSO)

  • Cell culture flasks and plates

  • MTT assay kit

Procedure:

  • Determine the initial IC50 of the parental cell line: Perform a dose-response experiment using an MTT assay to determine the concentration of FAdo that inhibits 50% of cell growth.

  • Initial Drug Exposure: Culture the parental cells in a medium containing FAdo at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Monitor Cell Viability: Continuously monitor the cells. Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask.

  • Escalate the Drug Concentration: Once the cells are growing steadily in the presence of the initial drug concentration, subculture them and increase the FAdo concentration by a factor of 1.5 to 2.

  • Repeat the Escalation Process: Repeat steps 3 and 4 for several months. The cells that survive and proliferate at higher concentrations are considered to be developing resistance.

  • Characterize the Resistant Cell Line: Once the cells can tolerate a concentration of FAdo that is at least 10-fold higher than the initial IC50, the resistant cell line is established.

  • Confirm Resistance: Perform an MTT assay to compare the IC50 value of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value confirms resistance.

  • Cryopreserve Resistant Cells: Freeze aliquots of the resistant cell line at low passages to ensure a stable and reproducible cell stock for future experiments.

Protocol 2: Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins by Western blotting.

Materials:

  • Parental and FAdo-resistant cancer cells

  • FAdo

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with FAdo at the desired concentration and time. Harvest the cells and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol outlines the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Parental and FAdo-resistant cancer cells

  • FAdo

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with FAdo at the desired concentration and time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Mandatory Visualizations

FAdo_Signaling_Pathway FAdo This compound (FAdo) AdenosineKinase Adenosine Kinase FAdo->AdenosineKinase Enters Cell FAdo_MP FAdo-Monophosphate (Active Form) AdenosineKinase->FAdo_MP Phosphorylation ATP_Depletion ATP Depletion FAdo_MP->ATP_Depletion Genotoxic_Stress Genotoxic Stress FAdo_MP->Genotoxic_Stress p53 p53 Genotoxic_Stress->p53 Activation p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation Bax_Bak Bax/Bak Activation p53->Bax_Bak Transcriptional Activation Bcl2 Bcl-2 Inhibition p53->Bcl2 Transcriptional Repression G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest DNA_Repair DNA Repair G1_Arrest->DNA_Repair Apoptosis Apoptosis Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Caspase_Activation->Apoptosis Bax_Bak->Caspase_Activation Bcl2->Caspase_Activation

Caption: Signaling pathway of this compound (FAdo) induced apoptosis.

Experimental_Workflow Start Start: Parental Cancer Cell Line IC50_Determination Determine Initial IC50 (MTT Assay) Start->IC50_Determination Drug_Exposure Continuous Exposure to Escalating FAdo Concentrations IC50_Determination->Drug_Exposure Resistance_Confirmation Confirm Resistance: Compare IC50s (Resistant vs. Parental) Drug_Exposure->Resistance_Confirmation Mechanism_Investigation Investigate Resistance Mechanisms Resistance_Confirmation->Mechanism_Investigation Molecular_Analysis Molecular Analysis: Western Blot, RT-qPCR Mechanism_Investigation->Molecular_Analysis Functional_Assays Functional Assays: Apoptosis, Cell Cycle Mechanism_Investigation->Functional_Assays End End: Characterized Resistant Cell Line Molecular_Analysis->End Functional_Assays->End

Caption: Experimental workflow for developing and characterizing FAdo-resistant cancer cell lines.

Troubleshooting_Logic Problem Problem: Reduced Sensitivity to FAdo Check_Cell_Line Check Cell Line Integrity (Mycoplasma, Passage #) Problem->Check_Cell_Line Check_Reagents Check Reagent Quality (Fresh FAdo Stock) Problem->Check_Reagents Investigate_Resistance Investigate Acquired Resistance Problem->Investigate_Resistance Adenosine_Kinase Assess Adenosine Kinase Activity (Western Blot, Enzyme Assay) Investigate_Resistance->Adenosine_Kinase Efflux_Pumps Analyze Efflux Pump Expression (RT-qPCR for ABC transporters) Investigate_Resistance->Efflux_Pumps Signaling_Pathway Evaluate Apoptotic Pathway (Western Blot for p21, Caspases) Investigate_Resistance->Signaling_Pathway Solution Solution: Develop Strategies to Overcome Resistance (e.g., Combination Therapy) Adenosine_Kinase->Solution Efflux_Pumps->Solution Signaling_Pathway->Solution

Caption: Logical troubleshooting workflow for addressing reduced sensitivity to FAdo.

References

Technical Support Center: Managing Cytotoxicity of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Furfuryl-2-aminoadenosine. The information provided is intended to help manage its cytotoxic effects on normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cytotoxicity of this compound and its analogs in normal cells?

A1: The cytotoxicity of N6-furfuryladenosine (FAdo), a closely related analog, in normal human primary fibroblasts and keratinocytes is primarily due to its intracellular conversion to a nucleotide form by adenosine (B11128) kinase.[1] This conversion leads to two main cytotoxic events:

  • Rapid ATP Depletion: The phosphorylation of the adenosine analog consumes ATP, leading to a significant and rapid decrease in cellular energy levels.[1]

  • Genotoxic Stress: The compound induces DNA damage, which triggers a genotoxic stress response.[1]

These events ultimately lead to the inhibition of cell proliferation and can induce apoptosis.[1]

Q2: Is this compound cytotoxic to all cell types?

A2: N6-furfuryladenosine has shown potent anti-proliferative activity against a range of human cancer cell lines. However, it is also cytotoxic to normal human primary fibroblasts and keratinocytes, indicating a narrow therapeutic window in vitro.[1] The sensitivity of a specific normal cell type to this compound may vary.

Q3: What is the role of adenosine kinase in the cytotoxicity of this compound?

A3: Adenosine kinase is a critical enzyme in the mechanism of action of N6-furfuryladenosine. It phosphorylates the compound, converting it into its active, cytotoxic nucleotide form. Inhibition of adenosine kinase has been shown to suppress the cytotoxicity of N6-furfuryladenosine, preventing ATP depletion and the upregulation of stress response genes like p21.[1]

Q4: How does this compound affect mitochondrial function?

A4: N6-furfuryladenosine has been shown to enhance mitochondrial turnover and bioenergetics in certain contexts, such as in retinal cells under hyperglycemic conditions, by modulating mitochondrial dynamics.[2][3][[“]][5][6][7][8][9] However, the profound ATP depletion caused by its activation in other cell types suggests a significant impact on mitochondrial function and cellular metabolism.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and offers potential solutions based on its known mechanism of action.

IssuePotential CauseSuggested Troubleshooting Steps
High cytotoxicity observed in normal control cell lines. This compound is known to be cytotoxic to normal cells like primary fibroblasts and keratinocytes.[1]1. Titrate the concentration: Determine the IC50 values for both your cancer and normal cell lines to identify a potential therapeutic window. 2. Reduce exposure time: The cytotoxic effects, such as ATP depletion and genotoxic stress, can occur within 60-180 minutes.[1] Shorter exposure times may reduce toxicity in normal cells. 3. Attempt a uridine (B1682114) rescue: Co-incubation with uridine may help to bypass the pyrimidine (B1678525) starvation that can be induced by some adenosine analogs, potentially reducing cytotoxicity.[10][11] 4. Inhibit adenosine kinase: The use of an adenosine kinase inhibitor could prevent the activation of this compound to its toxic form.[1][12][13][14][15][16] This should be done with caution as it will likely also abrogate the anti-cancer effects.
Inconsistent results between experiments. 1. Cell density and metabolic state: The cytotoxic effects are linked to cellular metabolism (ATP levels). Variations in cell density and metabolic activity at the time of treatment can affect outcomes. 2. Compound stability: Ensure the compound is properly stored and handled to maintain its activity.1. Standardize cell seeding and culture conditions: Ensure consistent cell density and passage number for all experiments. 2. Prepare fresh dilutions of the compound for each experiment.
Difficulty in assessing the specific mechanism of cell death. The compound induces both a rapid energy crisis (ATP depletion) and genotoxic stress.[1]1. Measure ATP levels: Perform an ATP depletion assay at early time points (e.g., 1-3 hours post-treatment). 2. Assess DNA damage: Use an assay like the comet assay to measure genotoxic stress. 3. Monitor p53 activation: Western blotting for phosphorylated p53 can indicate a DNA damage response.[17][18][19][20]

Quantitative Data

Table 1: IC50 Values of N6-furfuryladenosine (FAdo) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09
A375Metastatic MelanomaNot specified
G361Metastatic MelanomaNot specified
LOXMetastatic MelanomaNot specified
HT29Metastatic Colon CancerNot specified
HCT116Metastatic Colon CancerNot specified
PANC-1Pancreatic CarcinomaNot specified
Note: While not quantitative for normal cells, the study notes potent antiproliferative activity in human primary fibroblasts and keratinocytes.[1]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay

  • Principle: To determine the concentration-dependent effect of this compound on the viability of normal and cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., AlamarBlue) or a DNA-binding dye that indicates membrane integrity loss (e.g., CellTox™ Green).[21]

    • Measure the signal using a plate reader.

    • Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

2. ATP Depletion Assay

  • Principle: To measure the intracellular ATP concentration following treatment with this compound.

  • Methodology:

    • Seed cells in a white, opaque-walled 96-well plate.

    • Treat cells with this compound for short time intervals (e.g., 30, 60, 120, 180 minutes).

    • Use a commercial ATP assay kit that utilizes a luciferase/luciferin reaction.[22]

    • Lyse the cells to release ATP.

    • Add the luciferase/luciferin reagent.

    • Measure the luminescence, which is proportional to the ATP concentration.

    • Normalize the results to the total protein concentration or cell number.

3. Genotoxic Stress Assessment (Comet Assay)

  • Principle: To detect DNA strand breaks in individual cells as a measure of genotoxic stress.

  • Methodology:

    • Treat cells with this compound for a defined period.

    • Harvest and embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material.

    • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail".

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Visualizations

Cytotoxicity_Pathway This compound This compound Adenosine_Kinase Adenosine Kinase This compound->Adenosine_Kinase Substrate Active_Nucleotide Active Nucleotide Form Adenosine_Kinase->Active_Nucleotide Phosphorylation ATP_Depletion ATP Depletion Active_Nucleotide->ATP_Depletion Genotoxic_Stress Genotoxic Stress Active_Nucleotide->Genotoxic_Stress Cytotoxicity Cytotoxicity in Normal Cells ATP_Depletion->Cytotoxicity Genotoxic_Stress->Cytotoxicity

Caption: Signaling pathway of this compound induced cytotoxicity.

Troubleshooting_Workflow Start Start: High Cytotoxicity in Normal Cells Concentration Is concentration optimized? Start->Concentration Titrate Titrate concentration to determine IC50 Concentration->Titrate No Time Is exposure time minimal? Concentration->Time Yes Titrate->Time ReduceTime Reduce exposure time Time->ReduceTime No Rescue Have rescue strategies been attempted? Time->Rescue Yes ReduceTime->Rescue Uridine Attempt Uridine Rescue Rescue->Uridine No ADK_Inhibitor Use Adenosine Kinase Inhibitor (with caution) Rescue->ADK_Inhibitor No Reassess Re-assess Cytotoxicity Rescue->Reassess Yes Uridine->Reassess ADK_Inhibitor->Reassess

Caption: Troubleshooting workflow for managing cytotoxicity in normal cells.

References

Validation & Comparative

A Comparative Analysis of N6-Furfuryladenosine (Kinetin Riboside) and the Enigmatic N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modified nucleosides, N6-furfuryladenosine, more commonly known as kinetin (B1673648) riboside, has garnered significant attention for its diverse biological activities, ranging from plant growth regulation to potential therapeutic applications in human diseases. Its close analogue, N6-Furfuryl-2-aminoadenosine, remains a more enigmatic molecule with limited available data. This guide provides a comprehensive comparative analysis of these two purine (B94841) nucleoside analogues, summarizing the current state of knowledge, presenting available experimental data for kinetin riboside, and highlighting the significant information gap regarding this compound.

I. Overview and Chemical Structures

Kinetin riboside (N6-furfuryladenosine) is a synthetic cytokinin, a class of plant hormones that promote cell division. It is the riboside form of kinetin (N6-furfuryladenine). In biological systems, kinetin can be converted to kinetin riboside.

This compound is also a purine nucleoside analogue. Based on its name and the general understanding of purine chemistry, it is structurally similar to kinetin riboside, with the key difference being an additional amino group at the 2-position of the purine ring.

CompoundChemical StructureMolecular Formula
Kinetin Riboside [Image of Kinetin Riboside structure]C₁₅H₁₇N₅O₅
This compound [Image of this compound structure]C₁₅H₁₈N₆O₄

II. Comparative Biological Activity and Mechanism of Action

A direct comparative study of the biological activities of this compound and kinetin riboside is not available in the current scientific literature. However, based on the known functions of kinetin riboside and the general activities of purine nucleoside analogues, a potential, albeit speculative, comparison can be drawn.

Kinetin Riboside (N6-Furfuryladenosine)

Kinetin riboside exhibits a range of biological effects, with its anticancer properties being a primary focus of research. Its mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: Kinetin riboside has been shown to induce programmed cell death in various cancer cell lines. This is achieved through the intrinsic mitochondrial pathway, characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from proliferating.

  • Modulation of Signaling Pathways: Kinetin riboside is known to influence key cellular signaling pathways involved in cell survival and death.

This compound

Information regarding the specific biological activity and mechanism of action of this compound is scarce. It is described as a purine nucleoside analogue with broad antitumor activity.[1] The proposed mechanisms, typical for this class of compounds, include:

  • Inhibition of DNA Synthesis: As a nucleoside analogue, it can interfere with the synthesis of DNA, a critical process for rapidly dividing cancer cells.

  • Induction of Apoptosis: Similar to kinetin riboside, it is suggested to induce apoptosis in malignant cells.

Without experimental data, it is difficult to ascertain the potency and specific molecular targets of this compound in comparison to kinetin riboside. The presence of the 2-amino group could potentially alter its interaction with cellular targets, such as kinases or polymerases, possibly leading to a different efficacy or toxicity profile.

III. Quantitative Data: Kinetin Riboside

Currently, there is no publicly available quantitative data from direct comparative studies of this compound and kinetin riboside. The following table summarizes key quantitative data for kinetin riboside based on existing research.

ParameterCell LineValueReference
IC₅₀ (Cell Viability) Human Colon Cancer (HCT-15)2.5 µM[2]
Human Cervical Cancer (HeLa)~10 µM
Mouse Melanoma (B16F10)~5 µM
Induction of Apoptosis HeLaSignificant increase after 24h at 10 µM
B16F10Significant increase after 24h at 5 µM

IV. Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols for key experiments performed with kinetin riboside.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT-15, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of kinetin riboside (e.g., 0.1, 1, 2.5, 5, 10, 20 µM) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentration of kinetin riboside for the specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

V. Signaling Pathways and Visualizations

The primary signaling pathway elucidated for kinetin riboside in the context of cancer is the intrinsic apoptosis pathway.

Kinetin_Riboside_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell KR Kinetin Riboside Mitochondrion Mitochondrion KR->Mitochondrion disrupts membrane potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by kinetin riboside.

A simplified workflow for evaluating the anticancer effects of these compounds can be visualized as follows:

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound or Kinetin Riboside Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Viability->Mechanism Apoptosis->Mechanism End End: Data Analysis and Conclusion Mechanism->End

Caption: General experimental workflow for compound evaluation.

VI. Conclusion

Kinetin riboside (N6-furfuryladenosine) is a well-characterized purine nucleoside analogue with demonstrated anticancer activity, primarily through the induction of apoptosis via the mitochondrial pathway. In stark contrast, this compound remains a poorly characterized compound. While it is also classified as a purine nucleoside analogue with potential antitumor effects, the lack of publicly available experimental data, including quantitative measures of efficacy and detailed mechanistic studies, precludes a meaningful and objective comparison with kinetin riboside at this time.

For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap and a potential opportunity. The structural similarity between the two compounds suggests that this compound may possess interesting biological activities, and further investigation is warranted to elucidate its pharmacological profile and therapeutic potential. Future studies should focus on direct, side-by-side comparisons with kinetin riboside to understand how the addition of a 2-amino group influences its efficacy, selectivity, and mechanism of action.

References

Validating the Anti-proliferative Effect of N6-Furfuryl-2-aminoadenosine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of N6-Furfuryl-2-aminoadenosine and its analogs, benchmarked against established cancer therapeutics in xenograft models of melanoma and leukemia. Due to the limited availability of in vivo data for this compound, this guide utilizes data from the closely related compound N6-furfuryladenosine (FAdo) as a proxy and supplements with in vitro data to offer a comprehensive overview for preclinical research planning.

Comparative Analysis of Anti-Proliferative Efficacy

The anti-proliferative potential of this compound and its analogs is evaluated in the context of standard-of-care agents for melanoma and leukemia. While direct in vivo xenograft data for this compound is not publicly available, the activity of the related compound N6-furfuryladenosine has been noted in murine xenograft models of human leukemia and melanoma. To provide a quantitative comparison, we present available in vitro data for a related compound and in vivo data for established drugs in relevant cancer models.

Table 1: In Vitro Anti-proliferative Activity of a Purine (B94841) Analog

CompoundCell LineCancer TypeIC50 (µM)
Purine AnalogA549Lung Carcinoma2.37 ± 0.089
Purine AnalogMCF-7Breast Cancer0.77 ± 0.008
Purine AnalogA431Epidermoid Carcinoma0.98 ± 0.003

Note: The data presented is for a representative purine analog and is intended to provide an indication of the potential anti-proliferative activity of this compound.[1][2]

Table 2: In Vivo Efficacy of Comparator Drugs in Melanoma Xenograft Models

CompoundCell LineMouse ModelDosageTumor Growth Inhibition (TGI)
VemurafenibA375Nude Mice12.5 mg/kg, once daily84%
VemurafenibA375Nude Mice50 mg/kg~40% reduction in tumor burden after 10 days
Dacarbazine (nanoemulsion)Human MelanomaXenograft MiceIntramuscular injection61% reduction in tumor size

Data for Vemurafenib and Dacarbazine are sourced from studies on the A375 human melanoma cell line.[3][4]

Table 3: Activity of Comparator Drug in Leukemia Xenograft Models

CompoundModel TypeEffect
CytarabinePediatric AML PDXActive in all tested models, with varying degrees of sensitivity.
CytarabinePediatric AML XenograftSlowed leukemia progression and improved median survival.

Cytarabine's efficacy in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) has been demonstrated, though specific tumor growth inhibition percentages are model-dependent.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are standard protocols for establishing and evaluating therapeutic efficacy in subcutaneous xenograft models.

Cell Line Culture and Preparation
  • Cell Lines: Human melanoma (e.g., A375) or leukemia cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: Cells in the logarithmic growth phase are harvested, washed with sterile phosphate-buffered saline (PBS), and a cell count is performed to determine viability (e.g., using Trypan blue exclusion).

  • Cell Suspension: Cells are resuspended in sterile PBS or serum-free medium at a concentration of 1x10⁷ to 2x10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.

Xenograft Tumor Establishment
  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 4-6 weeks are used.

  • Subcutaneous Injection: 100-200 µL of the cell suspension (containing 1x10⁶ to 2x10⁶ cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Animals are monitored regularly for tumor growth and overall health. Tumors typically become palpable within 1-3 weeks.

In Vivo Anti-Tumor Efficacy Study
  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle. The drug is administered to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Tumor dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Toxicity Monitoring: The body weight of the mice is monitored 2-3 times per week as an indicator of toxicity.

  • Study Endpoint: The study continues for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specific size. At the end of the study, animals are euthanized, and tumors are excised for further analysis (e.g., weight, histology).

  • Data Analysis: The Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Visualizing Molecular Pathways and Experimental Design

Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.

G cluster_0 Cellular Response to this compound N6 This compound Stress Genotoxic Stress & ATP Depletion N6->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Xenograft Model Workflow A Cancer Cell Culture & Preparation B Subcutaneous Injection in Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Control & Treatment Groups C->D E Drug Administration D->E F Tumor Volume & Body Weight Measurement E->F G Data Analysis (TGI) F->G

References

N6-Furfuryladenosine: A Purine Nucleoside Analog in Cancer Therapy Compared to Established Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, purine (B94841) nucleoside analogs represent a cornerstone in the treatment of various malignancies, particularly hematological cancers. These agents function as antimetabolites, interfering with nucleic acid synthesis and inducing cell death. This guide provides a comparative analysis of the experimental chemotherapeutic agent, N6-furfuryladenosine (also known as kinetin (B1673648) riboside), with well-established purine nucleoside analogs such as cladribine (B1669150), fludarabine, and clofarabine.

Note: While the topic of interest is N6-Furfuryl-2-aminoadenosine, the available scientific literature provides limited to no specific data on its anticancer properties. Therefore, this guide will focus on the closely related and well-studied compound, N6-furfuryladenosine (FAdo or Kinetin Riboside), and compare it with other key purine nucleoside analogs. The addition of a 2-amino group to the purine ring, as seen in other adenosine (B11128) derivatives, has been explored for its potential to enhance anticancer activity, notably through mechanisms like the inhibition of cyclin-dependent kinase 2 (CDK2)[1].

Comparative Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxic activity of purine nucleoside analogs is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineCancer TypeIC50 (µM)
N6-Furfuryladenosine MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[2]
A375Melanoma< 0.2[3]
G361Melanoma~0.5[3]
LOXMelanoma~1.0[3]
HT29Colon Cancer~6.5[3]
HCT116Colon Cancer~0.5[3]
Cladribine U266Multiple Myeloma2.43[4]
RPMI8226Multiple Myeloma0.75[4]
MM1.SMultiple Myeloma0.18[4]
501MelMelanoma2.9[5]
1205LuMelanoma2.0[5]
M249RMelanoma6.3[5]
Leukemia Cell Lines (Avg)Leukemia0.34 ± 0.03[6]
Fludarabine K562Chronic Myelogenous Leukemia3.33[7]
MM.1SMultiple Myeloma13.48 µg/mL
MM.1RMultiple Myeloma33.79 µg/mL
Clofarabine K562Leukemia0.003[8]
HEp-2Laryngeal Carcinoma0.012[8]
CCRF-CEMLeukemia0.05[8]
Leukemia Cell Lines (Avg)Leukemia0.18 ± 0.01[6]
Ewing Sarcoma Cell Lines (Avg)Ewing Sarcoma0.44 ± 0.44[6]

Mechanisms of Action: A Comparative Overview

Purine nucleoside analogs share common mechanistic pathways, primarily involving their conversion to triphosphate metabolites, which then interfere with DNA and RNA synthesis, ultimately leading to apoptosis. However, distinct differences in their specific targets and downstream effects have been observed.

N6-Furfuryladenosine (Kinetin Riboside)

N6-furfuryladenosine exhibits a multi-faceted mechanism of action characterized by the rapid induction of cellular stress. Its key effects include:

  • ATP Depletion: Exposure to N6-furfuryladenosine leads to a massive depletion of intracellular ATP within 60 to 180 minutes[9]. This energy crisis is a critical factor in its cytotoxic effects.

  • Genotoxic Stress: The compound induces genotoxic stress, as evidenced by the alkaline comet assay[9].

  • Upregulation of Stress Response Genes: Following ATP depletion and genotoxic stress, there is a rapid upregulation of DNA damage and stress response genes, including CDKN1A (p21), HMOX1, DDIT3, and GADD45A[9].

  • Induction of Apoptosis: N6-furfuryladenosine promotes apoptosis, with evidence showing downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax[10]. This is followed by the release of cytochrome c from the mitochondria and the activation of caspases, particularly caspase-3 and caspase-9, indicating an intrinsic apoptotic pathway[10].

  • Suppression of Cyclin D Expression: It has been shown to suppress the transcription of CCND1 and CCND2 (encoding cyclin D1 and D2), leading to cell cycle arrest and apoptosis in multiple myeloma cells[11].

The anticancer activity of N6-furfuryladenosine is dependent on its conversion to a nucleotide form by adenosine kinase.

N6_Furfuryladenosine N6-Furfuryladenosine Adenosine_Kinase Adenosine Kinase N6_Furfuryladenosine->Adenosine_Kinase N6_Furfuryladenosine_Monophosphate N6-Furfuryladenosine Monophosphate Adenosine_Kinase->N6_Furfuryladenosine_Monophosphate ATP_Depletion Rapid ATP Depletion N6_Furfuryladenosine_Monophosphate->ATP_Depletion Genotoxic_Stress Genotoxic Stress N6_Furfuryladenosine_Monophosphate->Genotoxic_Stress CyclinD_Suppression Suppression of Cyclin D1/D2 N6_Furfuryladenosine_Monophosphate->CyclinD_Suppression Stress_Response Upregulation of CDKN1A (p21), HMOX1, DDIT3, GADD45A ATP_Depletion->Stress_Response Genotoxic_Stress->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CyclinD_Suppression->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Analogs Cladribine, Fludarabine, Clofarabine Phosphorylation Intracellular Phosphorylation Analogs->Phosphorylation Triphosphate_Metabolites Triphosphate Metabolites Phosphorylation->Triphosphate_Metabolites DNA_Polymerase Inhibition of DNA Polymerase Triphosphate_Metabolites->DNA_Polymerase DNA_Incorporation Incorporation into DNA Triphosphate_Metabolites->DNA_Incorporation Ribonucleotide_Reductase Inhibition of Ribonucleotide Reductase (especially Clofarabine) Triphosphate_Metabolites->Ribonucleotide_Reductase DNA_Repair_Inhibition Inhibition of DNA Repair Triphosphate_Metabolites->DNA_Repair_Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition DNA_Incorporation->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis DNA_Repair_Inhibition->Apoptosis cluster_0 Cell Viability (MTT) cluster_1 Apoptosis (Annexin V) cluster_2 Protein Expression (Western Blot) Cell_Seeding_MTT 1. Seed Cells Drug_Treatment_MTT 2. Drug Treatment Cell_Seeding_MTT->Drug_Treatment_MTT MTT_Addition 3. Add MTT Reagent Drug_Treatment_MTT->MTT_Addition Incubation_MTT 4. Incubate MTT_Addition->Incubation_MTT Solubilization_MTT 5. Solubilize Formazan Incubation_MTT->Solubilization_MTT Absorbance_MTT 6. Measure Absorbance Solubilization_MTT->Absorbance_MTT Cell_Treatment_A 1. Treat Cells Harvesting_A 2. Harvest Cells Cell_Treatment_A->Harvesting_A Staining_A 3. Stain with Annexin V/PI Harvesting_A->Staining_A Analysis_A 4. Flow Cytometry Staining_A->Analysis_A Lysis_WB 1. Cell Lysis SDS_PAGE_WB 2. SDS-PAGE Lysis_WB->SDS_PAGE_WB Transfer_WB 3. Protein Transfer SDS_PAGE_WB->Transfer_WB Antibody_WB 4. Antibody Incubation Transfer_WB->Antibody_WB Detection_WB 5. Detection Antibody_WB->Detection_WB

References

A Comparative Analysis of the Cytotoxic Efficacy of N6-Furfuryl-2-aminoadenosine and Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N6-Furfuryl-2-aminoadenosine and Adenosine (B11128) in Cytotoxicity Assays

In the landscape of purine (B94841) nucleoside analogues with therapeutic potential, this compound and its parent compound, adenosine, have garnered attention for their roles in cellular processes and potential as cytotoxic agents. This guide provides a comparative analysis of their efficacy in cytotoxicity assays, supported by experimental data from various studies. While direct comparative studies are limited, this document synthesizes available data to offer an objective overview for research and drug development professionals.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables summarize the IC50 values for this compound and adenosine across various cancer cell lines as reported in independent studies. It is crucial to note that direct comparison of these values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Conditions
OVCAR-3Ovarian Cancer1.172h incubation
MIA PaCa-2Pancreatic Cancer1.172h incubation
HCT-15Colon Cancer2.5Not specified
M4 BeuMelanoma1.5Not specified

Table 2: IC50 Values of Adenosine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Conditions
HuCCA-1Cholangiocarcinoma250-3204-day incubation
RMCCA-1Cholangiocarcinoma250-3204-day incubation
KKU-213Cholangiocarcinoma250-3204-day incubation
Ovarian Cancer Cell LinesOvarian Cancer700-90048h incubation

The data clearly indicates that this compound exhibits significantly higher potency, with IC50 values in the low micromolar range, compared to adenosine, which typically requires concentrations in the high micromolar to millimolar range to achieve a similar cytotoxic effect.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are essential. Below are representative methodologies for the MTT assay and Annexin V apoptosis assay, commonly used to evaluate the cytotoxic effects of these compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or adenosine and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or adenosine for the specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizing the Mechanisms of Action

The cytotoxic effects of this compound and adenosine are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and a general experimental workflow for cytotoxicity testing.

G General Workflow for In Vitro Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability/Apoptosis Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) cell_adhesion Cell Adhesion (24h incubation) cell_seeding->cell_adhesion compound_addition Addition of Test Compound (this compound or Adenosine) cell_adhesion->compound_addition incubation Incubation (e.g., 24, 48, 72h) compound_addition->incubation assay_protocol Perform Assay (e.g., MTT, Annexin V) incubation->assay_protocol data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay_protocol->data_acquisition data_processing Data Processing & Normalization data_acquisition->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: A generalized workflow for determining the cytotoxicity of a compound in vitro.

G Proposed Cytotoxic Signaling Pathway of this compound N6F This compound AK Adenosine Kinase N6F->AK N6F_MP This compound Monophosphate AK->N6F_MP Phosphorylation ATP_depletion ATP Depletion N6F_MP->ATP_depletion Genotoxic_stress Genotoxic Stress N6F_MP->Genotoxic_stress Apoptosis Apoptosis ATP_depletion->Apoptosis Genotoxic_stress->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

G Proposed Cytotoxic Signaling Pathway of Adenosine Adenosine Adenosine AR Adenosine Receptor Adenosine->AR PI3K PI3K AR->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic proteins & promotion of pro-apoptotic proteins

Caption: A receptor-mediated pathway for adenosine-induced apoptosis.

Unraveling the Cellular Impact of N6-Furfuryl-2-aminoadenosine: A Comparative Guide to its Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog, reveals its potent pro-apoptotic activity in cancer cells, primarily mediated through the intrinsic mitochondrial pathway. This guide provides a detailed comparison of its effects with other adenosine (B11128) analogs and elucidates its potential, though indirect, influence on the pivotal PI3K/Akt and MAPK signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.

This compound, also known as kinetin (B1673648) riboside, has demonstrated selective cytotoxicity against various cancer cell lines.[1][2] Experimental evidence strongly indicates that its mechanism of action involves the induction of programmed cell death, or apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

Studies have shown that this compound triggers the intrinsic apoptotic pathway, characterized by a series of mitochondrial events. Treatment of cancer cells with this compound leads to a disruption of the mitochondrial membrane potential, a critical event that precedes cellular demise.[3] This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, a key step in the activation of the caspase cascade.

Further validation of its pro-apoptotic mechanism comes from the observed modulation of the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins such as Bad and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the balance of Bcl-2 family proteins favors mitochondrial outer membrane permeabilization and subsequent apoptosis. The activation of effector caspases, specifically caspase-3 and caspase-9, has been confirmed in cells treated with this compound, leading to the execution phase of apoptosis.

The PINK1 Connection: An Indirect Link to PI3K/Akt and MAPK Pathways

A significant finding in understanding the molecular targets of this compound is its ability to activate PTEN-induced putative kinase 1 (PINK1). PINK1 is a serine/threonine kinase crucial for maintaining mitochondrial quality control. While direct modulation of the PI3K/Akt and MAPK pathways by this compound has not been explicitly demonstrated, its activation of PINK1 provides a compelling indirect link.

Research has shown that PINK1 deficiency can lead to a decrease in the activation of Akt, a central kinase in the pro-survival PI3K/Akt pathway.[4][5][6] Conversely, the absence of PINK1 has been associated with an increase in the activation of p38 MAPK, a key component of the stress-activated MAPK pathway.[5][6] This suggests that by activating PINK1, this compound could potentially suppress the pro-survival PI3K/Akt signaling and modulate the stress-responsive MAPK pathway, thereby contributing to its overall anti-cancer effects.

N6_Furfuryl_2_aminoadenosine_Signaling cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade cluster_signaling Signaling Pathways N6_F2A N6-Furfuryl- 2-aminoadenosine Bcl2_family Bcl-2 Family (↑Bax/Bad, ↓Bcl-2) N6_F2A->Bcl2_family PINK1 PINK1 Activation N6_F2A->PINK1 Mito_MP Disrupted Mitochondrial Membrane Potential CytC Cytochrome c Release Mito_MP->CytC Casp9 Caspase-9 CytC->Casp9 Bcl2_family->Mito_MP PI3K_Akt PI3K/Akt Pathway (Potential Inhibition) PINK1->PI3K_Akt indirect MAPK p38 MAPK Pathway (Potential Activation) PINK1->MAPK indirect Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Proposed mechanism of this compound action.

Comparative Analysis

To provide a clearer perspective on the efficacy of this compound, a comparison of its cytotoxic activity with other adenosine analogs is presented below.

CompoundTarget Cell LineIC50 (µM)Reference
This compound (Kinetin Riboside) OVCAR-3 (Ovarian Cancer)>10[1]
This compound (Kinetin Riboside) MIA PaCa-2 (Pancreatic Cancer)>10[1]
8-azakinetin ribosideOVCAR-3 (Ovarian Cancer)1.1[1]
8-azakinetin ribosideMIA PaCa-2 (Pancreatic Cancer)1.1[1]
N6-[(furan-3-yl)methyl]adenosineOVCAR-3 (Ovarian Cancer)3.5[1]
N6-[(furan-3-yl)methyl]adenosineMIA PaCa-2 (Pancreatic Cancer)4.2[1]
N6-[(thien-2-yl)methyl]adenosineOVCAR-3 (Ovarian Cancer)2.4[1]
N6-[(thien-2-yl)methyl]adenosineMIA PaCa-2 (Pancreatic Cancer)2.9[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that while this compound exhibits cytotoxic activity, some of its synthetic analogs, such as 8-azakinetin riboside, show significantly higher potency against the tested cancer cell lines.[1]

Experimental Protocols

To facilitate further research and validation of the effects of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with N6-F2A (various concentrations) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end End calculate_viability->end

Fig. 2: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the activation of key proteins in the PI3K/Akt and MAPK signaling pathways.

Protocol:

  • Culture cancer cells to 70-80% confluency and treat with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, JNK, and p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with N6-F2A start->cell_treatment lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

Fig. 3: Western blot analysis workflow.

References

Comparative Analysis of N6-Furfuryladenosine's In Vitro Efficacy: A Review of IC50 Values and Associated Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of novel compounds is paramount. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of N6-furfuryladenosine (FAdo or Kinetin Riboside), a potent N6-substituted purine (B94841) nucleoside analog, against various human cancer cell lines. Due to the limited availability of public data on N6-Furfuryl-2-aminoadenosine, this report focuses on its close structural analog, N6-furfuryladenosine, to provide a relevant comparative baseline.

The antiproliferative activity of N6-furfuryladenosine has been evaluated across a panel of human cancer cell lines, revealing its potential as a broad-spectrum anticancer agent. The compound's efficacy is attributed to its ability to induce rapid ATP depletion and genotoxic stress, ultimately leading to apoptosis. A critical step in its mechanism of action is the phosphorylation by adenosine (B11128) kinase, converting it into its active nucleotide form.

Cross-Study Comparison of IC50 Values

The following table summarizes the reported IC50 values for N6-furfuryladenosine against various human cancer cell lines. It is important to note that variations in experimental conditions, such as cell density and incubation time, can influence the observed IC50 values.

Cell LineCancer TypeIC50 (µM)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09
A375MelanomaNot explicitly quantified, but showed sensitivity
G361MelanomaNot explicitly quantified, but showed sensitivity
LOXMelanomaNot explicitly quantified, but showed sensitivity
HT29Colon CancerNot explicitly quantified, but showed sensitivity
HCT116Colon CancerNot explicitly quantified, but showed sensitivity
PANC-1Pancreatic CarcinomaNot explicitly quantified, but showed sensitivity

Detailed Experimental Methodologies

The determination of the IC50 values listed above typically involves standardized in vitro cytotoxicity assays. The following protocols provide a detailed overview of the methodologies commonly employed.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of N6-furfuryladenosine. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50% compared to the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

To confirm that the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

  • Cell Treatment: Cells are treated with N6-furfuryladenosine at concentrations around the determined IC50 value for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow

The mechanism of action of N6-furfuryladenosine involves its conversion to a triphosphate form, which then interferes with cellular energy metabolism and DNA integrity, leading to programmed cell death.

cluster_0 Cellular Uptake and Activation cluster_1 Downstream Effects N6-Furfuryladenosine N6-Furfuryladenosine ADK ADK N6-Furfuryladenosine->ADK Phosphorylation FAdo-MP N6-Furfuryladenosine Monophosphate ADK->FAdo-MP FAdo-TP N6-Furfuryladenosine Triphosphate FAdo-MP->FAdo-TP Further Phosphorylation ATP_Depletion ATP Depletion FAdo-TP->ATP_Depletion Genotoxic_Stress Genotoxic Stress FAdo-TP->Genotoxic_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis Genotoxic_Stress->Apoptosis

Caption: Proposed mechanism of N6-furfuryladenosine cytotoxicity.

The provided DOT script visualizes the proposed mechanism of action, starting from the cellular uptake and enzymatic activation of N6-furfuryladenosine to the downstream induction of apoptosis through ATP depletion and genotoxic stress.

cluster_workflow IC50 Determination Workflow A Seed Cancer Cells in 96-well plate B Treat with Serial Dilutions of N6-Furfuryladenosine A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Standard workflow for an MTT-based IC50 determination assay.

This workflow diagram outlines the key steps involved in determining the IC50 value of a compound using the MTT assay, a widely accepted method for assessing in vitro cytotoxicity.

A Comparative Analysis of the Antiproliferative Activities of N6-Furfuryl-2-aminoadenosine and N6-furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic potential and mechanisms of action of two closely related purine (B94841) derivatives in cancer cell lines.

This guide provides a comparative overview of the antiproliferative activities of N6-Furfuryl-2-aminoadenosine and N6-furfuryladenine (commonly known as kinetin). Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from its close structural analog, N6-furfuryladenosine (kinetin-riboside), as a proxy. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform further investigation into the therapeutic potential of these compounds.

Executive Summary

Current research indicates a significant disparity in the antiproliferative efficacy of N6-furfuryladenosine and N6-furfuryladenine. N6-furfuryladenosine demonstrates potent cytotoxic and pro-apoptotic effects in various cancer cell lines at sub-micromolar concentrations.[1][2] In stark contrast, N6-furfuryladenine exhibits minimal to no significant antiproliferative activity in many cancer cell lines, with cytotoxic effects observed only at much higher concentrations.[1] The mechanisms underpinning their activities are also distinct. N6-furfuryladenosine's cytotoxicity is largely dependent on its intracellular conversion to a nucleotide, leading to a rapid depletion of ATP and induction of genotoxic stress.[1][2] Conversely, a proposed mechanism for N6-furfuryladenine in colorectal cancer involves the modulation of protein degradation pathways, specifically enhancing the degradation of the oncoprotein RAB34 through the proteasome subunit PSMB1, which in turn inactivates the MEK/ERK signaling pathway.

Data Presentation: A Comparative Overview of Antiproliferative Activity

The following tables summarize the available quantitative data on the half-maximal inhibitory concentrations (IC50) of N6-furfuryladenosine (as a proxy for this compound) and N6-furfuryladenine in various cancer cell lines.

Table 1: IC50 Values for N6-furfuryladenosine (Kinetin-riboside)

Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[1]

Table 2: IC50 Values for N6-furfuryladenine (Kinetin)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer52
MiaPaCa-2Pancreatic CarcinomaNo significant activity[1]

Mechanisms of Action

The distinct antiproliferative profiles of these two compounds are a direct result of their different mechanisms of action at the cellular level.

N6-Furfuryladenosine: A Pro-Drug Approach to Cytotoxicity

The prevailing evidence suggests that N6-furfuryladenosine acts as a pro-drug. Its potent anticancer effect is contingent upon its intracellular phosphorylation by adenosine (B11128) kinase to its nucleotide form.[1][2] This metabolic activation triggers a cascade of events leading to cell death, primarily through:

  • ATP Depletion: The rapid conversion of N6-furfuryladenosine to its nucleotide analog consumes cellular ATP, leading to a severe energy crisis within the cancer cell.[1][2]

  • Genotoxic Stress: The depletion of ATP and the accumulation of the nucleotide analog induce significant DNA damage, activating cellular stress responses.[1][2]

  • Upregulation of p21 (CDKN1A): The genotoxic stress leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest and apoptosis.[1][2]

N6-furfuryladenine: Modulation of Protein Degradation and Signaling Pathways

While historically considered to have weak antiproliferative activity, recent studies have begun to elucidate a more nuanced mechanism of action for N6-furfuryladenine, particularly in colorectal cancer. This mechanism is independent of adenosine kinase and centers on the regulation of oncoprotein stability. The proposed pathway involves:

  • Enhancement of PSMB1 activity: Kinetin has been shown to potentiate the activity of the proteasome subunit beta type-1 (PSMB1).

  • RAB34 Degradation: This enhanced PSMB1 activity leads to the increased proteasome-dependent degradation of the oncoprotein RAB34.

  • Inactivation of MEK/ERK Signaling: The degradation of RAB34 results in the inactivation of the downstream MEK/ERK signaling pathway, which is a critical driver of cancer cell proliferation and survival.

Mandatory Visualizations

Signaling Pathway Diagrams

N6_furfuryladenosine_pathway extracellular N6-furfuryladenosine (extracellular) intracellular N6-furfuryladenosine (intracellular) extracellular->intracellular Transport nucleotide N6-furfuryladenosine -monophosphate intracellular->nucleotide Phosphorylation adk Adenosine Kinase adk->nucleotide atp_depletion ATP Depletion nucleotide->atp_depletion genotoxic_stress Genotoxic Stress nucleotide->genotoxic_stress apoptosis Apoptosis atp_depletion->apoptosis p21 p21 (CDKN1A) Upregulation genotoxic_stress->p21 p21->apoptosis

Caption: Proposed mechanism of N6-furfuryladenosine.

N6_furfuryladenine_pathway kinetin N6-furfuryladenine (Kinetin) psmb1 PSMB1 kinetin->psmb1 Enhances degradation Proteasomal Degradation psmb1->degradation Mediates rab34 RAB34 (Oncoprotein) rab34->degradation mek_erk MEK/ERK Pathway rab34->mek_erk Activates degradation->mek_erk Inhibits proliferation Cell Proliferation mek_erk->proliferation

Caption: Proposed mechanism of N6-furfuryladenine.

Experimental Workflow

experimental_workflow start Cancer Cell Culture treatment Treatment with This compound or N6-furfuryladenine start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General workflow for comparative analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or N6-furfuryladenine and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Conclusion

The available evidence strongly suggests that N6-furfuryladenosine, and by extension potentially this compound, is a potent antiproliferative agent, while N6-furfuryladenine has considerably weaker activity. Their distinct mechanisms of action highlight the significant impact of the riboside moiety on the biological activity of N6-substituted purine derivatives. Further research is warranted to directly assess the antiproliferative capacity of this compound across a range of cancer cell lines and to fully elucidate its mechanism of action, particularly in comparison to its non-aminated analog.

References

Head-to-head comparison of N6-Furfuryl-2-aminoadenosine with current chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel purine (B94841) nucleoside analogue, N6-Furfuryl-2-aminoadenosine, against established chemotherapeutic agents. Due to the limited availability of direct comparative data for this compound, this guide utilizes data from its closely related and well-studied analogue, N6-furfuryladenosine (also known as kinetin (B1673648) riboside), as a surrogate to infer its potential anticancer mechanisms and efficacy. This comparison is intended to highlight its potential as a therapeutic candidate and to provide a framework for future research and development.

Executive Summary

N6-furfuryladenosine has demonstrated significant anti-proliferative and apoptogenic (apoptosis-inducing) activities in a variety of human cancer cell lines.[1] Its mechanism of action is distinct, involving rapid depletion of intracellular ATP and induction of genotoxic stress, which leads to the activation of stress response pathways and cell cycle arrest.[1] This contrasts with many conventional chemotherapeutics that primarily target DNA replication or microtubule dynamics. While direct quantitative comparisons of this compound are not yet available, the data on N6-furfuryladenosine suggests a promising profile that warrants further investigation.

Data Presentation: Comparative Efficacy

Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following tables summarize the available IC50 values for current standard-of-care chemotherapeutic agents in relevant cancer cell lines. A qualitative summary of the biological effects of N6-furfuryladenosine is provided for a conceptual comparison.

Table 1: IC50 Values of Standard Chemotherapeutic Agents

Chemotherapeutic AgentCancer TypeCell LineIC50 Value (µM)Citation(s)
GemcitabinePancreatic CancerPANC-1Varies (e.g., 0.048)[2]
GemcitabinePancreatic CancerMIA PaCa-2Varies (e.g., 0.025)[2]
CladribineLeukemiaK5623.33[3]
CladribineMultiple MyelomaU2662.43[4]
CladribineMultiple MyelomaRPMI82260.75[4]
CladribineMultiple MyelomaMM1.S0.18[4]
FludarabineLeukemiaK5623.33[3]
FludarabineMultiple MyelomaMM.1S13.48 (µg/mL)[5][6]
FludarabineMultiple MyelomaMM.1R33.79 (µg/mL)[5][6]
FludarabineMultiple MyelomaRPMI82261.54 (µg/mL)[5]

Table 2: Biological Effects of N6-furfuryladenosine (Kinetin Riboside)

CompoundObserved Biological Effects in Cancer Cell LinesCitation(s)
N6-furfuryladenosinePotent anti-proliferative and apoptogenic activity.[1]
Induces rapid depletion of cellular ATP.[1]
Causes genotoxic stress.[1]
Upregulates CDKN1A (p21) and other DNA damage/stress response genes.[1]
Suppresses tumor growth in murine xenograft models of human leukemia and melanoma.[1]
Enhances mitochondrial turnover and bioenergetics.[7][8]

Mechanism of Action and Signaling Pathways

N6-furfuryladenosine's anticancer activity is initiated by its conversion into a nucleotide form by adenosine (B11128) kinase.[1] This active metabolite then triggers a cascade of events leading to cancer cell death.

N6_furfuryladenosine_Pathway Proposed Signaling Pathway of N6-furfuryladenosine N6_furfuryladenosine N6-furfuryladenosine Adenosine_Kinase Adenosine Kinase N6_furfuryladenosine->Adenosine_Kinase Metabolized by Active_Metabolite Active Nucleotide Metabolite Adenosine_Kinase->Active_Metabolite Produces ATP_Depletion Rapid ATP Depletion Active_Metabolite->ATP_Depletion Genotoxic_Stress Genotoxic Stress Active_Metabolite->Genotoxic_Stress Mitochondrial_Turnover Enhanced Mitochondrial Turnover Active_Metabolite->Mitochondrial_Turnover Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Stress_Response Upregulation of Stress Response Genes (e.g., p21) Genotoxic_Stress->Stress_Response Stress_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Turnover->Apoptosis

Caption: Proposed mechanism of N6-furfuryladenosine.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and/or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compound Dilutions Incubate_24h_1->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

References

Validating Adenosine Kinase as the Gateway for N6-Furfuryl-2-aminoadenosine's Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of cancer research and drug development, purine (B94841) nucleoside analogs represent a significant class of therapeutic agents. Among these, N6-Furfuryl-2-aminoadenosine, also known as Kinetin Riboside, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] However, the bioactivation of this promising compound is a critical determinant of its efficacy. This guide provides a comparative analysis, supported by experimental data, to validate the essential role of adenosine (B11128) kinase (ADK) in mediating the cellular activity of this compound. For researchers and drug development professionals, understanding this mechanism is paramount for optimizing its therapeutic potential and developing novel targeted therapies.

The Central Hypothesis: Phosphorylation as the On-Switch

The prevailing hypothesis posits that this compound, a nucleoside analog, requires phosphorylation to its monophosphate form to exert its biological effects. This conversion is thought to be catalyzed by adenosine kinase (ADK), a key enzyme in the purine salvage pathway that phosphorylates adenosine to adenosine monophosphate (AMP).[3][4][5][6] The resulting phosphorylated metabolite can then be further converted to di- and triphosphate forms, potentially interfering with cellular processes that utilize ATP or other nucleotides.

Experimental Validation: A Tale of Two Approaches

To rigorously test this hypothesis, two primary experimental strategies have been employed: pharmacological inhibition and genetic knockdown of adenosine kinase. These approaches provide converging lines of evidence that unequivocally point to ADK as the gatekeeper of this compound's activity.

Comparative Data: The Impact of ADK Inhibition and Knockdown

The following table summarizes the quantitative data from studies on human melanoma (A375) and pancreatic cancer (MiaPaCa-2) cell lines, demonstrating the ADK-dependency of this compound's effects.[1]

Cell LineTreatment ConditionIC50 (µM) of this compound% ATP Depletion (at 10 µM)CDKN1A (p21) Upregulation
A375 Control (Scrambled siRNA)~1.5~60%Yes
ADK siRNA Knockdown > 10PreventedAbolished
Control (Vehicle)~1.5~60%Yes
ADK Inhibitor (5'-AdA) > 10PreventedAbolished
MiaPaCa-2 Control (Vehicle)~0.5> 70%Yes
ADK Inhibitor (5'-AdA) > 10PreventedNot explicitly stated, but implied

Data synthesized from findings reported in a study on the chemotherapeutic effects of N6-furfuryladenosine.[1]

The data clearly illustrates that both the inhibition of ADK with 5'-amino-5'-deoxyadenosine (B1666341) (5'-AdA) and the genetic knockdown of ADK via siRNA dramatically reduce the anti-proliferative activity of this compound, as indicated by the significant increase in the IC50 values.[1] Furthermore, the characteristic ATP depletion and upregulation of the cell cycle inhibitor CDKN1A (p21) induced by this compound are abrogated when ADK activity is compromised.[1]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

ADK Knockdown using siRNA

This protocol describes the transient knockdown of adenosine kinase expression in cultured cells.

Materials:

  • Human cancer cell lines (e.g., A375)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • Control (scrambled) siRNA

  • ADK-specific siRNA

  • Culture medium and supplements

  • 6-well plates

  • Real-time RT-PCR reagents and instrument for knockdown validation

Procedure:

  • Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.

  • For each well, dilute 75 pmol of siRNA (control or ADK-specific) into 250 µL of Opti-MEM I medium.

  • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours.

  • Validate the knockdown of ADK mRNA levels using real-time RT-PCR.

  • Following confirmation of knockdown, treat the cells with varying concentrations of this compound to assess its effects on cell proliferation, ATP levels, and gene expression.

In Vitro ADK Phosphorylation Assay

This protocol provides a method to directly assess whether this compound is a substrate for adenosine kinase.

Materials:

  • Recombinant human adenosine kinase

  • This compound

  • Adenosine (as a positive control)

  • [γ-³²P]ATP or a non-radioactive ATP detection method

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Thin-layer chromatography (TLC) plates (for radioactive method)

  • ADP-Glo™ Kinase Assay kit (for non-radioactive method)

Procedure (Radioactive Method):

  • Set up the kinase reaction in a microcentrifuge tube containing kinase reaction buffer, recombinant ADK, and [γ-³²P]ATP.

  • Initiate the reaction by adding this compound or adenosine.

  • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding EDTA.

  • Spot a small volume of the reaction mixture onto a TLC plate.

  • Separate the unreacted [γ-³²P]ATP from the phosphorylated product by developing the TLC plate in an appropriate solvent system.

  • Visualize the radiolabeled spots using autoradiography. The presence of a new spot corresponding to the phosphorylated this compound confirms it as a substrate.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and experimental workflows.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6-Furfuryl-2-aminoadenosine_ext This compound N6-Furfuryl-2-aminoadenosine_int This compound N6-Furfuryl-2-aminoadenosine_ext->N6-Furfuryl-2-aminoadenosine_int Nucleoside Transporter N6-F-2-AMP This compound Monophosphate N6-Furfuryl-2-aminoadenosine_int->N6-F-2-AMP Phosphorylation ADK Adenosine Kinase (ADK) ADK->N6-F-2-AMP N6-F-2-ADP_ATP Di- and Triphosphate Metabolites N6-F-2-AMP->N6-F-2-ADP_ATP Cellular_Effects ATP Depletion Genotoxic Stress CDKN1A (p21) Upregulation Anti-proliferative Effects N6-F-2-ADP_ATP->Cellular_Effects

Caption: Proposed metabolic activation pathway of this compound.

Experimental_Workflow cluster_validation Validation of ADK's Role Start Hypothesis: This compound activity is ADK-dependent Method1 Pharmacological Inhibition (e.g., 5'-AdA) Start->Method1 Method2 Genetic Knockdown (siRNA) Start->Method2 Experiment1 Treat cells with this compound +/- ADK inhibitor Method1->Experiment1 Experiment2 Treat ADK knockdown and control cells with this compound Method2->Experiment2 Analysis Measure: - Cell Viability (IC50) - ATP Levels - Gene Expression (e.g., CDKN1A) Experiment1->Analysis Experiment2->Analysis Conclusion Conclusion: ADK is essential for the bioactivation and cellular effects of this compound Analysis->Conclusion

Caption: Experimental workflow for validating the role of adenosine kinase.

Conclusion and Future Directions

Future research should focus on identifying the specific downstream targets of the phosphorylated metabolites of this compound. A study on N6-furfuryl-ATP (Kinetin triphosphate) has already identified several kinases that can bind to this analog, which could be a starting point for further investigation.[2] A deeper understanding of the complete mechanism of action will be invaluable for the rational design of combination therapies and the development of next-generation nucleoside analogs with enhanced efficacy and selectivity.

References

A Comparative Analysis of N6-Furfuryladenosine and 2-Fluoroadenine: Mechanisms and Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the mechanistic actions and experimental data of two purine (B94841) analogues: N6-Furfuryladenosine and 2-Fluoroadenine. Due to the limited availability of specific data for N6-Furfuryl-2-aminoadenosine, this guide utilizes data for the closely related compound N6-furfuryladenosine (also known as kinetin (B1673648) riboside) as a proxy. This substitution should be considered when interpreting the presented data.

Introduction

Purine nucleoside analogues are a cornerstone of chemotherapy, exhibiting broad antitumor activity by interfering with nucleic acid synthesis and inducing apoptosis.[1][2] This guide focuses on a comparative analysis of two such agents: 2-Fluoroadenine, a well-characterized toxic purine base, and N6-Furfuryladenosine, a cytokinin nucleoside with demonstrated anticancer properties.[1][3][4] Understanding the distinct and overlapping mechanisms of these compounds is crucial for their potential application in targeted cancer therapies.

Mechanisms of Action

N6-Furfuryladenosine (as a proxy for this compound)

N6-furfuryladenosine (FAdo) exhibits its anticancer effects through a multi-faceted mechanism primarily centered on inducing cellular stress and energy depletion.[1][3] Upon cellular uptake, FAdo is phosphorylated by adenosine (B11128) kinase into its nucleotide form, which is essential for its cytotoxic activity.[1] The primary mechanisms include:

  • ATP Depletion: FAdo causes a rapid and massive depletion of intracellular ATP within 60 to 180 minutes of exposure.[1][3] This energy crisis is a critical factor in initiating its cytotoxic effects.

  • Genotoxic Stress: The compound induces significant genotoxic stress, as observed through the alkaline comet assay.[1][3]

  • Upregulation of Stress Response Genes: Following ATP depletion and genotoxic stress, there is a rapid upregulation of DNA damage and stress response genes, most notably CDKN1A (p21).[1][3] Other upregulated genes include HMOX1, DDIT3, and GADD45A.[1]

  • Induction of Apoptosis: The culmination of these cellular stresses leads to the induction of apoptosis, a programmed cell death pathway.[2]

2-Fluoroadenine

2-Fluoroadenine (F-Ade) is a potent toxic purine base that disrupts multiple vital cellular processes.[4][5] Its mechanism of action is characterized by the comprehensive inhibition of macromolecular synthesis:

  • Inhibition of DNA, RNA, and Protein Synthesis: 2-Fluoroadenine effectively inhibits the synthesis of DNA, RNA, and proteins in both proliferating and non-proliferating tumor cells.[4][5] This broad-spectrum inhibition of essential cellular processes contributes to its high toxicity against cancer cells.

  • Metabolic Activation: While the provided search results do not detail its activation pathway, purine analogues are typically metabolized into their triphosphate forms to exert their cytotoxic effects.

Comparative Performance: Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and inhibitory activities of N6-Furfuryladenosine and 2-Fluoroadenine against various cancer cell lines.

Table 1: Cytotoxicity (IC50) of N6-Furfuryladenosine and 2-Fluoroadenine in Cancer Cell Lines

CompoundCell LineIC50 ValueReference
N6-FurfuryladenosineMiaPaCa-2 (Pancreas Carcinoma)0.27 ± 0.09 µM[3]
2-FluoroadenineCEM (Human Leukemia)0.15 µM

Table 2: Inhibition of Macromolecular Synthesis by 2-Fluoroadenine

Cell LineConcentrationIncubation TimeEffectReference
CEM2 µM4 hoursInhibition of RNA or protein synthesis[5]
Balb-3T30.22, 2.2, 22 µM30 hoursInhibition of protein, RNA, and DNA syntheses[5]

Experimental Protocols

Cell Proliferation and Cytotoxicity Assay (for N6-Furfuryladenosine)

The antiproliferative activity of N6-furfuryladenosine was assessed in cultured human MiaPaCa-2 pancreas carcinoma cells. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 0.27 ± 0.09 μM.[3] While the specific methodology for this IC50 determination is not detailed in the provided search results, such assays typically involve seeding cells in 96-well plates, exposing them to a range of drug concentrations for a specified period (e.g., 48-72 hours), and then measuring cell viability using a colorimetric assay like MTT or a fluorescence-based assay.

Inhibition of Macromolecular Synthesis Assay (for 2-Fluoroadenine)

The inhibitory effect of 2-Fluoroadenine on macromolecular synthesis was evaluated in Balb-3T3 cells. The cells were incubated in a serum-free medium with varying concentrations of 2-Fluoroadenine (0.22, 2.2, and 22 µM) for 30 hours.[5] The synthesis of protein, RNA, and DNA was then measured. The specific methods for quantifying the synthesis of these macromolecules are not described in the search results but commonly involve the incorporation of radiolabeled precursors (e.g., [3H]-leucine for protein, [3H]-uridine for RNA, and [3H]-thymidine for DNA) followed by scintillation counting.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for N6-Furfuryladenosine and a general workflow for evaluating the cytotoxicity of a compound.

N6_Furfuryladenosine_Pathway cluster_cell Cancer Cell FAdo N6-Furfuryladenosine (FAdo) FAdo_in FAdo FAdo->FAdo_in Uptake ADK Adenosine Kinase FAdo_in->ADK FAdo_P FAdo-Phosphate ADK->FAdo_P Phosphorylation ATP_depletion ATP Depletion FAdo_P->ATP_depletion Genotoxic_stress Genotoxic Stress FAdo_P->Genotoxic_stress Stress_genes Upregulation of CDKN1A (p21), HMOX1, DDIT3, GADD45A ATP_depletion->Stress_genes Genotoxic_stress->Stress_genes Apoptosis Apoptosis Stress_genes->Apoptosis

Caption: Proposed signaling pathway for N6-Furfuryladenosine in cancer cells.

Cytotoxicity_Workflow start Start: Seed cancer cells in 96-well plates add_compound Add varying concentrations of test compound start->add_compound incubate Incubate for a defined period (e.g., 48h) add_compound->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure calculate Calculate IC50 value measure->calculate end End: Determine cytotoxicity calculate->end

Caption: General experimental workflow for determining compound cytotoxicity.

References

Assessing the Selectivity of N6-Furfuryladenosine for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-furfuryladenosine, a cytokinin riboside also known as kinetin (B1673648) riboside, has demonstrated anti-proliferative and apoptosis-inducing activities in various human cancer cell lines. A critical aspect for the therapeutic potential of any anti-cancer agent is its selectivity towards malignant cells while sparing healthy, normal cells. This guide provides a comparative analysis of the cytotoxic effects of N6-furfuryladenosine on cancer cells versus normal cells, supported by available experimental data and detailed methodologies.

Data Presentation: Cytotoxicity Comparison

A key indicator of a compound's selectivity is the comparison of its half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal (non-malignant) cell lines. While comprehensive comparative IC50 data for N6-furfuryladenosine across a wide range of cancer and normal cell lines is limited in publicly available literature, existing studies indicate that its potent anti-proliferative activity is not exclusive to cancer cells.

Research has shown that N6-furfuryladenosine exhibits significant anti-proliferative effects on various human cancer cell lines, including pancreas carcinoma (MiaPaCa-2) and melanoma (A375).[1] However, this cytotoxic activity has also been observed in normal human primary fibroblasts and keratinocytes, suggesting a limited selectivity for cancer cells.[1]

Table 1: Summary of N6-Furfuryladenosine Cytotoxicity

Cell LineCell TypeCancer TypeIC50 (µM)Selectivity Index (SI)Reference
MiaPaCa-2CancerPancreatic CarcinomaData not specifiedNot available[1]
A375CancerMelanomaData not specifiedNot available[1]
Human Primary FibroblastsNormalFibroblastPotent anti-proliferative activity observedNot available[1]
Human Primary KeratinocytesNormalKeratinocytePotent anti-proliferative activity observedNot available[1]

Mechanism of Action: Induction of Energy Crisis and Genotoxic Stress

The cytotoxic effects of N6-furfuryladenosine are primarily attributed to its ability to induce a rapid and severe energy crisis within cells, coupled with significant genotoxic stress.[1] This mechanism appears to be consistent across both cancer and normal cell types.

For its activity, N6-furfuryladenosine requires intracellular conversion into its nucleotide form, a process catalyzed by the enzyme adenosine (B11128) kinase (ADK).[1] Inhibition of ADK has been shown to suppress the cytotoxic effects of N6-furfuryladenosine.[1]

The key molecular events triggered by N6-furfuryladenosine include:

  • Rapid ATP Depletion: Within a short exposure time (60-180 minutes), the compound leads to a massive depletion of cellular ATP, crippling essential cellular processes.[1]

  • Genotoxic Stress: N6-furfuryladenosine induces DNA damage, which can be detected by methods such as the alkaline comet assay.[1]

  • Upregulation of Stress Response Genes: The ensuing energy crisis and DNA damage lead to the rapid upregulation of genes involved in the DNA damage and stress response, most notably CDKN1A (p21).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of N6-furfuryladenosine's cytotoxicity and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation and can be used to determine the IC50 value of a compound.

Materials:

  • 96-well plates

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • N6-furfuryladenosine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N6-furfuryladenosine in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Genotoxic Stress Assessment (Alkaline Comet Assay)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Materials:

  • Microscope slides (pre-coated with normal melting point agarose)

  • Low melting point agarose (B213101) (LMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation: After treating cells with N6-furfuryladenosine for the desired time, harvest the cells and prepare a single-cell suspension in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with molten LMPA and quickly layer it onto a pre-coated microscope slide. Allow the agarose to solidify on a cold surface.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software.

Visualizations

The following diagrams illustrate the proposed mechanism of action of N6-furfuryladenosine and a typical experimental workflow for its evaluation.

G cluster_extracellular Extracellular cluster_intracellular Intracellular FAdo_ext N6-Furfuryladenosine (FAdo) FAdo_int FAdo FAdo_ext->FAdo_int Uptake ADK Adenosine Kinase (ADK) FAdo_int->ADK FAdo_MP FAdo Monophosphate (Active Form) ADK->FAdo_MP Phosphorylation ATP_depletion Rapid ATP Depletion FAdo_MP->ATP_depletion Genotoxic_Stress Genotoxic Stress (DNA Damage) FAdo_MP->Genotoxic_Stress Apoptosis Apoptosis ATP_depletion->Apoptosis Stress_Response Upregulation of Stress Response Genes (e.g., p21) Genotoxic_Stress->Stress_Response Stress_Response->Apoptosis

Caption: Proposed signaling pathway for N6-furfuryladenosine-induced cytotoxicity.

G cluster_assays Cytotoxicity and Mechanistic Assays Start Start: Cell Culture (Cancer and Normal Cell Lines) Treatment Treat cells with varying concentrations of N6-Furfuryladenosine Start->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability (IC50) Incubation->MTT_Assay Comet_Assay Comet Assay for Genotoxic Stress Incubation->Comet_Assay ATP_Assay ATP Measurement Assay Incubation->ATP_Assay Western_Blot Western Blot for Stress Response Proteins (p21) Incubation->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Comet_Assay->Data_Analysis ATP_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing N6-furfuryladenosine's selectivity.

References

A comparative study of the genotoxicity of different N6-substituted adenosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity of three prominent N6-substituted adenosine (B11128) compounds: N6-furfuryladenosine (Kinetin Riboside), N6-isopentenyladenosine, and N6-benzyladenosine. These compounds, known for their roles as cytokinins and their potential as therapeutic agents, exhibit distinct profiles regarding their capacity to induce genetic damage. This analysis is based on available experimental data from key genotoxicity assays, including the Comet assay, the in vitro Micronucleus assay, and the Ames test.

Comparative Genotoxicity Data

The following table summarizes the available genotoxicity data for the selected N6-substituted adenosines. It is important to note that in some cases, data from the non-riboside form (base) is used as a proxy due to the availability of public data from regulatory assessments.

Compound Assay Type Test System Concentration(s) Tested Result Quantitative Metric (% Tail DNA)
N6-Furfuryladenosine (as Kinetin¹)Alkaline Comet AssayHuman promyelocytic leukemia (HL-60) cells1 nM - 500 nMPositive Statistically significant increase at 500 nM[1][2]
N6-Isopentenyladenosine Not Specified²Human bladder carcinoma (T24) cellsNot SpecifiedNegative No genotoxic effect detected[3]
N6-Benzyladenosine (as 6-Benzyladenine³)Battery of tests, including in vivo Micronucleus AssayMouseNot SpecifiedNegative Not considered genotoxic[4]

¹Data is for Kinetin, the non-riboside form of N6-furfuryladenosine. Kinetin Riboside itself is reported to induce "genotoxic stress"[5]. ²The specific genotoxicity assay was not detailed in the cited study. ³Data is for 6-Benzyladenine, the non-riboside form, based on a comprehensive risk assessment[4].

Experimental Methodologies and Workflows

Understanding the genotoxic potential of a compound requires a battery of tests that evaluate different endpoints, including DNA strand breaks (Comet assay), chromosomal damage (Micronucleus assay), and gene mutations (Ames test).

Genotoxicity_Testing_Workflow General Workflow for In Vitro Genotoxicity Testing cluster_assays Core Assay Battery cluster_interpretation Data Analysis & Interpretation Ames Ames Test (Gene Mutation) Stats Statistical Analysis (e.g., Dose-Response) Ames->Stats Comet Comet Assay (DNA Strand Breaks) Comet->Stats Micro Micronucleus Test (Chromosome Damage) Micro->Stats Hazard Hazard Identification (Positive/Negative Call) Stats->Hazard MoA Mechanism of Action (Clastogen, Aneugen, Mutagen) Hazard->MoA Result Genotoxicity Profile MoA->Result TestCompound Test Compound (N6-Substituted Adenosine) TestCompound->Ames w/ & w/o S9 mix TestCompound->Comet TestCompound->Micro w/ & w/o S9 mix

Caption: General workflow for in vitro genotoxicity assessment.

Detailed Experimental Protocols

Below are detailed, representative protocols for the key assays discussed.

1. Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This assay is highly sensitive for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

  • Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving DNA "nucleoids." The DNA is subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • Protocol Outline:

    • Cell Preparation: Culture cells to exponential growth. Treat with various concentrations of the N6-substituted adenosine for a defined period (e.g., 2-24 hours).

    • Embedding: Harvest and resuspend approximately 1 x 10⁵ cells/mL in low melting point (LMP) agarose at 37°C. Pipette this mixture onto a pre-coated slide and allow it to solidify at 4°C.

    • Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse cells and unfold DNA.

    • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.

    • Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.

    • Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

    • Scoring: Visualize slides using a fluorescence microscope. Score at least 50-100 comets per slide using image analysis software to quantify the percentage of DNA in the tail (% Tail DNA).

2. In Vitro Micronucleus Assay

This test detects both clastogens (agents that break chromosomes) and aneugens (agents that cause whole chromosome loss).

  • Principle: A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.

  • Protocol Outline:

    • Cell Culture and Treatment: Seed cells (e.g., CHO, TK6, or human lymphocytes) and treat with at least three concentrations of the test compound for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours). The assay is performed with and without metabolic activation (S9 mix).

    • Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), leading to the accumulation of binucleated cells that have completed one round of mitosis.

    • Harvesting: After an appropriate recovery time (typically 1.5-2 cell cycles), harvest the cells by trypsinization (for adherent cells) or centrifugation.

    • Slide Preparation: Treat cells with a hypotonic solution to swell the cytoplasm, followed by fixation using a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides.

    • Staining: Stain slides with a DNA-specific stain such as Giemsa or DAPI.

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Calculate the frequency of micronucleated cells.

3. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity).

  • Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). The bacteria are exposed to the test compound, and the assay measures the rate at which the compound causes a reverse mutation (reversion) that restores the ability of the bacteria to grow on an amino acid-deficient medium.

  • Protocol Outline:

    • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair substitution).

    • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure (Plate Incorporation Method): Mix the test compound at several concentrations, the bacterial tester strain, and (if required) the S9 mix with molten top agar (B569324). Pour this mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of visible revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.

Signaling Pathway in Genotoxic Stress Response

When a compound like N6-furfuryladenosine induces genotoxic stress, it activates complex intracellular signaling pathways designed to arrest the cell cycle and initiate DNA repair. A key pathway involves the tumor suppressor protein p53 and its downstream targets, such as GADD45A (Growth Arrest and DNA Damage-inducible alpha) and CDKN1A (p21).

DNA_Damage_Response Simplified DNA Damage Response Pathway cluster_stress Cellular Stress cluster_response Cellular Response Genotoxicant Genotoxicant (e.g., N6-Furfuryladenosine) DNA_Damage DNA Strand Breaks Genotoxicant->DNA_Damage p53 p53 Activation GADD45A GADD45A Expression p53->GADD45A Transcriptional Upregulation p21 p21 (CDKN1A) Expression p53->p21 Transcriptional Upregulation CellCycleArrest G2/M Cell Cycle Arrest GADD45A->CellCycleArrest DNARepair DNA Repair GADD45A->DNARepair p21->CellCycleArrest DNA_Damage->p53

Caption: p53-mediated response to genotoxic stress.

This pathway illustrates that upon DNA damage, p53 is activated and transcriptionally upregulates genes like GADD45A and p21. These proteins then mediate a cell cycle arrest, providing the cell with time to repair the damaged DNA. This mechanism is a critical factor in the cellular response to genotoxic agents.

References

Validation of N6-Furfuryl-2-aminoadenosine as a Lead Compound for Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N6-Furfuryl-2-aminoadenosine as a potential lead compound for drug development, with a primary focus on its potential as an anti-cancer agent. Due to the limited publicly available data on the biological activity of this compound, this guide leverages data from its close structural analog, N6-furfuryladenosine (Kinetin riboside), to provide a preliminary validation framework. We compare its potential efficacy with other purine (B94841) nucleoside analogs and established drugs, supported by experimental data and detailed protocols.

Executive Summary

This compound belongs to the purine nucleoside analog class of compounds, which are known to exhibit a range of biological activities, including anti-cancer effects. These compounds often act as antimetabolites, interfering with DNA synthesis and inducing apoptosis in rapidly dividing cells. The addition of a 2-amino group to the purine ring, as seen in this compound, can potentially alter its biological activity, selectivity, and metabolic stability compared to its non-aminated counterpart, N6-furfuryladenosine. This guide explores these potential attributes in the context of lead compound validation.

Comparative Analysis of Biological Activity

To establish a benchmark for the potential efficacy of this compound, we have compiled quantitative data on the cytotoxic activity of its close analog, N6-furfuryladenosine, and other relevant purine nucleoside analogs. The data is presented in the tables below, summarizing their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of N6-furfuryladenosine and Comparator Compounds

CompoundCell LineAssay TypeIC50 (µM)Reference
N6-furfuryladenosineMiaPaCa-2 (Pancreatic)Proliferation Assay0.27 ± 0.09[1]
N6-benzyladenosineCCRF-CEM (Leukemia)Calcein AM Assay1.4[2]
2-ChloroadenosineEHEB (Leukemia)Apoptosis AssayInduces apoptosis[3]
Cladribine (2-CdA)Various Leukemia CellsCytotoxicity AssayVaries (nM to low µM range)[4][5]

Note: No direct IC50 value for this compound has been identified in the public domain. The data for N6-furfuryladenosine is used as a proxy. The 2-amino group in this compound may influence its activity.

Mechanism of Action: A Purine Nucleoside Analog's Journey

The proposed mechanism of action for this compound, based on its structural similarity to other purine nucleoside analogs, involves intracellular phosphorylation by kinases, such as adenosine (B11128) kinase, to its corresponding nucleotide.[1][3] This active metabolite can then interfere with nucleic acid synthesis and induce apoptosis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NFA This compound NFA_in This compound NFA->NFA_in Nucleoside Transporter NFA_MP NFA-Monophosphate NFA_in->NFA_MP Adenosine Kinase NFA_TP NFA-Triphosphate NFA_MP->NFA_TP Kinases DNA_Polymerase DNA Polymerase NFA_TP->DNA_Polymerase Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

For the validation of this compound as a lead compound, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cultured cells by measuring the metabolic activity of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment, providing a measure of long-term cell survival.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (containing at least 50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Adenosine Kinase Activity Assay

This biochemical assay measures the activity of adenosine kinase, a key enzyme in the activation of this compound.

Protocol:

  • Enzyme Preparation: Prepare cell lysates or use a purified recombinant adenosine kinase.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, magnesium chloride, and the substrate (adenosine or this compound).

  • Inhibitor Addition: Add various concentrations of potential inhibitors to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a specific time.

  • ADP Detection: Measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit or a similar method that couples ADP production to a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Determine the inhibitory effect of the compounds on adenosine kinase activity and calculate the IC50 values.

Experimental and Validation Workflow

The validation of a lead compound follows a structured workflow, from initial screening to more detailed mechanistic studies.

Validation_Workflow Start Start: Identify This compound In_Vitro_Screening In Vitro Screening (MTT Assay) Start->In_Vitro_Screening Dose_Response Dose-Response and IC50 Determination In_Vitro_Screening->Dose_Response Clonogenic_Assay Clonogenic Survival Assay Dose_Response->Clonogenic_Assay Mechanism_Studies Mechanism of Action Studies Clonogenic_Assay->Mechanism_Studies Kinase_Assay Adenosine Kinase Assay Mechanism_Studies->Kinase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Lead_Validation Lead Compound Validation Kinase_Assay->Lead_Validation Apoptosis_Assay->Lead_Validation Cell_Cycle_Analysis->Lead_Validation

References

Safety Operating Guide

Navigating the Safe Disposal of N6-Furfuryl-2-aminoadenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Safety Data Summary

The following table summarizes the key hazard information and recommended personal protective equipment (PPE) based on data for analogous compounds. This information is critical for minimizing risk during handling and disposal procedures.

Hazard CategoryHazard StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation.[1]Protective gloves, Protective clothing.[2][3]
Eye Irritation H319: Causes serious eye irritation.[1]Tightly fitting safety goggles with side-shields.[3]
Respiratory Irritation H335: May cause respiratory irritation.[1]Full-face respirator if exposure limits are exceeded.[3]

Procedural Steps for Safe Disposal

Adherence to a strict, step-by-step disposal process is crucial for laboratory safety. The following protocol is based on best practices for handling chemical compounds of this nature.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Always wear chemical-resistant gloves that have been inspected for integrity before use.[3]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[3]

  • Lab Coat: A lab coat or fire/flame resistant and impervious clothing should be worn.[3]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3]

2. Spill Management and Containment:

  • In the event of a spill, immediately evacuate personnel to a safe area.[3]

  • Remove all sources of ignition and use non-sparking tools for cleanup.[3]

  • Prevent the chemical from entering drains or waterways.[1][3]

  • Collect the spilled material using appropriate methods to avoid dust generation and place it in a suitable, closed container for disposal.[1][3]

3. Waste Disposal Protocol:

  • Containerization: Place the waste N6-Furfuryl-2-aminoadenosine in a clearly labeled, suitable, and closed container.[3]

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not discharge into the environment.[3]

  • Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.[1]

Experimental Workflow for Safe Chemical Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of a research-grade chemical like this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal & Cleanup prep_ppe Don Personal Protective Equipment (PPE) handle_chem Handle Chemical Compound prep_ppe->handle_chem prep_setup Prepare Well-Ventilated Workspace prep_setup->handle_chem disp_waste Segregate & Contain Chemical Waste handle_chem->disp_waste disp_container Label Waste Container disp_waste->disp_container disp_final Dispose via Approved Waste Management disp_container->disp_final cleanup Decontaminate Workspace & Remove PPE disp_final->cleanup

References

Personal protective equipment for handling N6-Furfuryl-2-aMinoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N6-Furfuryl-2-aminoadenosine (CAS No. 26783-39-1) was identified in the public domain. The following guidance is based on safety information for the closely related compound Kinetin (N6-furfuryladenine, CAS No. 525-79-1) and general best practices for handling purine (B94841) nucleoside analogues. It is imperative to consult a certified safety professional and the specific documentation provided by the supplier before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The information is designed to be a primary resource for laboratory safety and chemical handling, offering procedural guidance for operations and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound, which is likely a solid in powder form. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended, with a minimum thickness of 0.11 mm and a breakthrough time of >480 minutes.[3][4][5]
Laboratory CoatStandard laboratory coat. For larger quantities or risk of splashing, consider impervious clothing.[1][2]
Respiratory Protection Air-Purifying Respirator (if dust is generated)Use a P1 particulate filter for dust formation.[3][4] For higher-risk procedures, a full-face respirator may be necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all sources of ignition.[1][2]

  • Donning PPE:

    • Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Handling the Chemical:

    • Avoid direct contact with the skin and eyes.[1][2]

    • Do not breathe in dust or aerosols.[1][2]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

    • Use non-sparking tools.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][2]

    • Keep away from incompatible materials and foodstuff containers.[1][2]

  • In Case of a Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid dust formation during cleanup.

    • Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed container.

  • Disposal Route:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the chemical to enter drains or waterways.[1][2]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

Safety Workflow: this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response A Assess Hazards & Review SDS B Prepare Work Area (Fume Hood) A->B C Assemble PPE B->C D Don PPE C->D E Weigh & Transfer Chemical D->E F Perform Experiment E->F L Spill E->L G Store Unused Chemical F->G H Decontaminate Work Area F->H M Personal Exposure F->M G->H I Collect Waste H->I J Doff PPE I->J K Dispose of Waste J->K L1 Evacuate L2 Don PPE L1->L2 L3 Contain & Clean L2->L3 M1 Move to Fresh Air M2 Flush Skin/Eyes M1->M2 M3 Seek Medical Attention M2->M3

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.